molecular formula C5H14NO+ B1676444 Methyl-d9-choline CAS No. 50673-41-1

Methyl-d9-choline

Cat. No.: B1676444
CAS No.: 50673-41-1
M. Wt: 113.23 g/mol
InChI Key: OEYIOHPDSNJKLS-GQALSZNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-d9-choline is a stable, isotopically labeled form of choline in which nine hydrogen atoms are replaced by deuterium (D9). This compound serves as an essential tracer in biomedical research, allowing scientists to investigate the kinetics, metabolism, and distribution of choline in biological systems without altering its biochemical properties. Choline is an essential nutrient that plays a critical role in structural integrity as a component of phosphatidylcholine (PC) in cell membranes, in neurotransmission as a precursor to acetylcholine, and in one-carbon metabolism as a source of betaine. The deuterium label enables precise tracking using mass spectrometry. Research applications include studying choline metabolism in critical neonatal organs like the liver, brain, and lung, where it has been used to demonstrate that the liver supplies PC to other organs. Methyl-d9-choline is also vital for research on neurodevelopment, particularly during the first 1000 days of life, as choline supports normal brain development, including hippocampal development and memory function. This compound is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50673-41-1

Molecular Formula

C5H14NO+

Molecular Weight

113.23 g/mol

IUPAC Name

2-hydroxyethyl-tris(trideuteriomethyl)azanium

InChI

InChI=1S/C5H14NO/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3/q+1/i1D3,2D3,3D3

InChI Key

OEYIOHPDSNJKLS-GQALSZNTSA-N

SMILES

C[N+](C)(C)CCO

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCO)(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

C[N+](C)(C)CCO

Appearance

Solid powder

Other CAS No.

50673-41-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Methyl-d9-choline;  J2.078.736H;  Methyl d9 choline;  Methyld9choline; 

Origin of Product

United States

Foundational & Exploratory

Technical Master Guide: Methyl-d9-choline in Bioanalytical Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl-d9-choline (Choline-d9) represents the gold-standard stable isotope-labeled internal standard (SIL-IS) for the quantification of choline and its metabolites in complex biological matrices. Its utility extends beyond simple quantification; it is a critical probe in metabolic flux analysis, enabling the precise tracking of the phosphatidylethanolamine N-methyltransferase (PEMT) pathway versus the CDP-choline (Kennedy) pathway. This guide provides a rigorous technical breakdown of its physicochemical properties, handling protocols, and application in high-throughput drug development workflows.

Part 1: Chemical Identity and Physicochemical Properties[1]

Methyl-d9-choline is the deuterated analog of choline where the nine hydrogen atoms on the trimethylammonium headgroup are replaced by deuterium (


H). This specific labeling strategy is chosen because the methyl groups are chemically stable and do not undergo exchange with solvent protons, unlike hydroxyl protons.
Structural Specifications
PropertySpecification
Compound Name Methyl-d9-choline Chloride (Common salt form)
Systematic Name 2-Hydroxy-N,N,N-tris(methyl-d3)ethan-1-aminium chloride
CAS Number (Salt) 61037-86-3
CAS Number (Cation) 50673-41-1
Molecular Formula

Molecular Weight (Salt) 148.68 g/mol
Molecular Weight (Cation) 113.23 g/mol
Isotopic Purity

99 atom % D
Solubility Highly soluble in water (>50 mg/mL), Methanol; Slightly soluble in DMSO
Hygroscopicity Highly hygroscopic (requires desiccation)
Mass Shift Logic

The substitution of 9 protons (


H, approx 1.0078 Da) with 9 deuterons (

H, approx 2.0141 Da) results in a mass shift of approximately +9.05 Da .
  • Native Choline (

    
    ):  m/z 104.1
    
  • Methyl-d9-choline (

    
    ):  m/z 113.2
    

This +9 Da shift is sufficient to avoid isotopic overlap with the natural abundance M+1 and M+2 isotopes of endogenous choline, ensuring zero cross-talk in mass spectrometry.

Part 2: Strategic Applications in Drug Development

Biomarker Quantification (TMAO Axis)

Choline is a precursor to Trimethylamine N-oxide (TMAO), a prognostic biomarker for cardiovascular disease (CVD) and renal failure. Methyl-d9-choline is used to normalize matrix effects during the quantification of free choline in plasma, which is often co-analyzed with TMAO and Betaine.

Metabolic Flux Analysis (MFA)

In drug discovery, particularly for hepatology (NASH/NAFLD), researchers use Methyl-d9-choline to distinguish between:

  • Dietary uptake: Direct absorption of labeled choline.

  • De novo synthesis: Methylation of phosphatidylethanolamine (PE) to phosphatidylcholine (PC).

By administering Methyl-d9-choline in vivo, researchers can track the incorporation of the d9-headgroup into PC (via the Kennedy pathway) versus PC synthesized from endogenous sources.

Part 3: Experimental Framework & Protocols

Protocol A: Preparation of Calibration Standards
  • Objective: Create a stable stock solution free from isotopic exchange.

  • Solvent: Water or 50:50 Methanol:Water (acidified with 0.1% Formic Acid to prevent bacterial growth).

Step-by-Step:

  • Weighing: Rapidly weigh 10.0 mg of Choline-d9 chloride into a tared glass vial. Note: Work in a low-humidity environment or use a glovebox due to hygroscopicity.

  • Dissolution: Add 10.0 mL of LC-MS grade water to yield a 1.0 mg/mL (free base equivalent calculation required) stock.

  • Storage: Aliquot into amber glass vials. Store at -20°C (stable for 6 months) or -80°C (stable for 2 years).

  • Working Solution: Dilute stock to 10

    
    g/mL in acetonitrile/water (50:50) for daily use.
    
Protocol B: High-Throughput Plasma Extraction
  • Method: Protein Precipitation (PPT)

  • Rationale: Choline is highly polar; Liquid-Liquid Extraction (LLE) with non-polar solvents is ineffective. PPT with acidified organic solvent maximizes recovery.

Workflow:

  • Sample: Aliquot 50

    
    L of plasma into a 96-well plate.
    
  • IS Addition: Add 10

    
    L of Methyl-d9-choline working solution (2 
    
    
    
    M).
  • Precipitation: Add 200

    
    L of ice-cold Acetonitrile containing 0.1% Formic Acid.
    
  • Agitation: Vortex for 30 seconds; Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150

    
    L of supernatant to a fresh plate.
    
  • Injection: Inject 2-5

    
    L directly onto the LC-MS/MS system.
    
Protocol C: LC-MS/MS Conditions (HILIC Mode)

Reverse-phase C18 columns often fail to retain choline due to its positive charge and high polarity. Hydrophilic Interaction Liquid Chromatography (HILIC) is the industry standard.

  • Column: Waters BEH Amide or Phenomenex Kinetex HILIC (1.7

    
    m, 2.1 x 100 mm).
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 95% B to 50% B over 5 minutes.

  • MS Detection: Positive Electrospray Ionization (ESI+).

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Collision Energy (V)
Choline (Endogenous) 104.1 60.1 20

| Methyl-d9-choline (IS) | 113.2 | 69.1 | 20 |

Note: The product ion 60.1 corresponds to trimethylamine (N(CH3)3), while 69.1 corresponds to trimethylamine-d9 (N(CD3)3).

Part 4: Visualization of Metabolic Pathways

The following diagram illustrates the metabolic fate of Methyl-d9-choline, highlighting its divergence into the Betaine oxidation pathway and the Phospholipid synthesis pathway.

CholineMetabolism Choline Methyl-d9-Choline (Extracellular) Transporter Choline Transporter (CTL1/CHT1) Choline->Transporter Uptake IntracellularCholine Intracellular d9-Choline Transporter->IntracellularCholine BetaineAldehyde Betaine Aldehyde IntracellularCholine->BetaineAldehyde Choline Dehydrogenase (Mitochondria) Phosphocholine d9-Phosphocholine IntracellularCholine->Phosphocholine Choline Kinase (Cytosol) Acetylcholine d9-Acetylcholine (Neurotransmitter) IntracellularCholine->Acetylcholine ChAT (Neurons) Betaine d9-Betaine BetaineAldehyde->Betaine BADH DMG Dimethylglycine (Loss of d3-methyl) Betaine->DMG BHMT (Methyl Donor) CDPCholine d9-CDP-Choline Phosphocholine->CDPCholine CCT PC d9-Phosphatidylcholine (Membrane) CDPCholine->PC CPT

Caption: Metabolic fate of Methyl-d9-choline showing divergence into the Kennedy Pathway (Red), Betaine Oxidation (Green), and Acetylcholine synthesis.

Part 5: Analytical Workflow Diagram

This diagram outlines the decision matrix for processing biological samples containing Choline-d9.

Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike IS: Methyl-d9-Choline Sample->Spike Extract Protein Precipitation (ACN + 0.1% FA) Spike->Extract Centrifuge Centrifugation 4000g / 10 min Extract->Centrifuge HILIC HILIC Chromatography (Amide Column) Centrifuge->HILIC Supernatant MS MS/MS Detection (MRM 113.2 -> 69.1) HILIC->MS Data Quantification & Flux Calculation MS->Data

Caption: Standardized bioanalytical workflow for the extraction and quantification of Choline-d9 from biological matrices.

References

  • National Center for Advancing Translational Sciences (NCATS). (n.d.). Methyl-d9-choline Inxight Drugs Entry. Retrieved from [Link]

  • Koc, H., Mar, M. H., Ranasinghe, A., Swenberg, J. A., & Zeisel, S. H. (2002). Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Holm, P. I., Ueland, P. M., Kvalheim, G., & Lien, E. A. (2003). Determination of choline, betaine, and dimethylglycine in plasma by a high-throughput method based on normal-phase chromatography-tandem mass spectrometry. Clinical Chemistry. Retrieved from [Link]

  • Wang, Z., Klipfell, E., Bennett, B. J., Koeth, R., Levison, B. S., Dugar, B., ... & Hazen, S. L. (2011). Gut flora metabolism of phosphatidylcholine promotes cardiovascular disease. Nature. Retrieved from [Link]

Metabolic Stability of Methyl-d9-choline: A Technical Guide to Tracing and Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Stability of Methyl-d9-choline in Biological Systems Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Professionals, Analytical Chemists

Executive Summary

Methyl-d9-choline (N,N,N-trimethyl-d9-choline) serves as the "gold standard" stable isotope tracer for delineating choline metabolism in biological systems. Unlike deuterated analogs designed to improve metabolic stability via the Kinetic Isotope Effect (KIE), Methyl-d9-choline is primarily utilized to track metabolic fate rather than resist it. Its utility lies in its ability to distinguish exogenous (dietary/supplemental) choline from endogenous pools while undergoing identical metabolic processing—including gut microbial cleavage to trimethylamine (TMA) and hepatic oxidation to betaine. This guide provides a rigorous technical framework for assessing the metabolic stability and flux of Methyl-d9-choline, detailing experimental protocols for gut microbiota assays, in vivo pharmacokinetics, and LC-MS/MS quantification.

Mechanistic Basis of Stability & Metabolism

Chemical Structure and Isotopic Labeling

Methyl-d9-choline contains nine deuterium atoms on the three N-methyl groups (


).
  • Molecular Weight: ~113.23 g/mol (vs. 104.17 g/mol for unlabeled choline).

  • Bond Strength: The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point energy of deuterium.

The Kinetic Isotope Effect (KIE) Paradox

While C-D bonds are harder to break (Primary KIE), the metabolic fate of choline involves two distinct types of bond cleavage, affecting the stability profile of d9-choline differently:

  • Gut Microbial Cleavage (Instability): The conversion of choline to TMA is catalyzed by the glycyl radical enzyme choline trimethylamine-lyase (CutC).[1] This reaction cleaves the C-N bond , releasing the intact trimethylamine moiety (

    
    ).
    
    • Impact: Deuteration of the methyl groups exerts a negligible secondary KIE on this C-N bond cleavage. Therefore, Methyl-d9-choline is NOT resistant to gut microbial degradation and will readily generate d9-TMA and subsequently d9-TMAO.

  • Hepatic Oxidation (Betaine Pathway): Choline dehydrogenase (CHDH) oxidizes the

    
     group to an aldehyde.
    
    • Impact: This reaction occurs at the ethyl backbone, not the methyl groups. Consequently, d9-choline is oxidized to d9-betaine at rates comparable to unlabeled choline.

  • Demethylation (Methyl Donor): When d9-betaine serves as a methyl donor (via BHMT), a C-N bond is broken to transfer a

    
     group to homocysteine.
    
    • Impact: This step may exhibit a secondary KIE, but in tracer studies, the primary observation is the appearance of d3-methionine and d6-dimethylglycine.

Metabolic Pathway Visualization

The following diagram illustrates the dual fate of Methyl-d9-choline: anabolic tissue uptake vs. catabolic microbial breakdown.

CholineMetabolism cluster_Gut Gut Lumen (Microbiota) cluster_Liver Liver (Host) d9_Choline Methyl-d9-Choline (Exogenous Input) CutC Enzyme: CutC/D (C-N Bond Cleavage) d9_Choline->CutC Bacterial Uptake CHDH Enzyme: CHDH (Oxidation) d9_Choline->CHDH Host Uptake d9_PC d9-Phosphatidylcholine (Membrane Integrity) d9_Choline->d9_PC Kennedy Pathway d9_TMA d9-TMA (Trimethylamine) CutC->d9_TMA Rapid Conversion FMO3 Enzyme: FMO3 (N-Oxidation) d9_TMA->FMO3 Portal Absorption d9_TMAO d9-TMAO (Atherogenic) FMO3->d9_TMAO Phase I Met. d9_Betaine d9-Betaine (Methyl Donor) CHDH->d9_Betaine

Caption: Dual metabolic fate of Methyl-d9-choline. Note that deuteration does not prevent CutC-mediated cleavage to TMA.

Experimental Protocols

Protocol A: In Vitro Gut Stability Assay (Fecal Incubation)

Objective: Quantify the rate of d9-choline degradation to d9-TMA by gut microbiota. This assay validates whether a formulation or inhibitor protects choline from microbial cleavage.

Materials:

  • Fresh fecal samples (Human or Murine).

  • Reduced PBS (pre-reduced in anaerobic chamber).

  • Methyl-d9-choline chloride (Sigma/CIL).

  • Internal Standard: d3-TMA (or use d9-TMA standard curve if d3 is unavailable).

Workflow:

  • Slurry Preparation: Suspend fresh feces (10% w/v) in anaerobic PBS inside an anaerobic chamber (

    
     atmosphere).
    
  • Spike: Add Methyl-d9-choline to a final concentration of 50–100 µM.

  • Incubation: Incubate at 37°C with shaking.

  • Sampling: Aliquot 100 µL at T=0, 2, 4, 6, and 24 hours.

  • Quenching: Immediately mix with 300 µL ice-cold Acetonitrile containing 1% Formic Acid and Internal Standards.

  • Centrifugation: 15,000 x g for 10 min at 4°C. Collect supernatant for LC-MS/MS.

Data Output: Plot % Remaining d9-Choline and % Formation of d9-TMA over time.

Protocol B: In Vivo Pharmacokinetics & Bioavailability

Objective: Assess systemic exposure and conversion to TMAO in a living system.

Dosing:

  • Mouse: 50 mg/kg via oral gavage.

  • Human: 2.2 mmol (approx 300-400 mg) oral bolus.

Sampling:

  • Collect plasma (EDTA tubes) at 0, 0.5, 1, 2, 4, 8, and 24 hours.

  • Critical Step: Keep samples on ice immediately; plasma separation within 30 mins to prevent ex vivo degradation or RBC uptake.

Analytical Methodology (LC-MS/MS)[2][3][4][5]

To accurately measure metabolic stability, you must resolve the deuterated isotopologues from endogenous species.

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Shimadzu 8060). Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography).

  • Column: Waters Acquity BEH Amide or Shim-pack Velox HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 5 minutes.

MRM Transitions (Quantification):

AnalytePrecursor (

)
Product (

)
Collision Energy (V)Notes
Choline (d0) 104.160.120Loss of

d9-Choline 113.269.122Loss of

TMAO (d0) 76.158.125Characteristic fragment
d9-TMAO 85.266.227Shift +9 Da
TMA (d0) 60.144.115Often requires derivatization
d9-TMA 69.149.117Often requires derivatization

*Note: TMA is volatile and poorly retained. For high sensitivity, derivatize with Ethyl Bromoacetate or use high-pH HILIC.

Analytical Workflow Diagram

LCMS_Workflow cluster_LCMS LC-MS/MS Analysis Sample Biological Sample (Plasma/Fecal Supernatant) ProteinPrecip Protein Precipitation (ACN + 1% Formic Acid) Sample->ProteinPrecip Centrifuge Centrifugation (15,000g, 10 min) ProteinPrecip->Centrifuge Supernatant Supernatant Retrieval Centrifuge->Supernatant HILIC HILIC Separation (Amide Column) Supernatant->HILIC MRM MRM Detection (d9-Choline: 113->69) (d9-TMAO: 85->66) HILIC->MRM Data Quantification (Peak Area Ratio vs IS) MRM->Data

Caption: Optimized extraction and detection workflow for Methyl-d9-choline and metabolites.

Data Analysis & Interpretation

When analyzing the metabolic stability of d9-choline, calculate the following parameters:

  • TMAO Conversion Ratio:

    
    
    
    • Interpretation: A high ratio indicates poor gut stability and high microbial conversion. This is the primary metric for assessing "gut stability."

  • Fractional Excretion: Compare urinary d9-Betaine vs. d9-Choline to assess hepatic oxidation efficiency.

  • Flux Analysis: If d9-Phosphatidylcholine (d9-PC) appears in plasma, it confirms the intact absorption and utilization via the Kennedy pathway.

    • Note: If you detect d3-PC or d6-PC, this indicates d9-choline was oxidized to betaine, demethylated, and the methyl groups were recycled via the PEMT pathway (re-methylation of phosphatidylethanolamine).

References

  • Shimadzu Application News. (2020). Measuring Choline and its Metabolites in Human Plasma Using an LC/MS/MS System.Link

  • Roberts, A. B., et al. (2018).[2][3][4] Development of a gut microbe–targeted nonlethal therapeutic to inhibit thrombosis potential. Nature Medicine.[4] Link

  • Missimer, A., et al. (2021). Two methods for assessment of choline status in a randomized crossover study. American Journal of Clinical Nutrition. Link

  • Heikal, A., et al. (2015). Rapid LC-MRM-MS assay for simultaneous quantification of choline, betaine, trimethylamine, trimethylamine N-oxide, and creatinine.[5] Journal of Chromatography B. Link

  • Bockmann, K., et al. (2023).[6] Different choline supplement metabolism in adults using deuterium labelling. European Journal of Nutrition. Link

Sources

Technical Guide: Stable Isotope Selection for Choline Metabolism

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Differences between Methyl-d9-choline and 13C-labeled choline Content Type: Technical Guide / Whitepaper

Comparative Analysis of Methyl-d9-choline vs. 13C-labeled Choline in Bioanalysis and Fluxomics

Executive Summary

In the investigation of phospholipid metabolism, methyl-group transfer, and cholinergic signaling, the selection of the correct stable isotope tracer is not merely a matter of availability—it is a decision that dictates experimental validity.

This guide delineates the critical physicochemical and biological distinctions between Methyl-d9-choline (deuterated) and 13C-labeled choline . While often used interchangeably in casual conversation, they serve distinct, non-overlapping roles in high-precision research.

  • Methyl-d9-choline is the superior choice for quantification (internal standards) due to its distinct mass shift (+9 Da) and resistance to metabolic oxidation.

  • 13C-choline is the requisite choice for Metabolic Flux Analysis (MFA) and NMR spectroscopy , as it mirrors native reaction kinetics without the confounding influence of the Kinetic Isotope Effect (KIE).

Part 1: Physicochemical & Isotopic Fundamentals

Structural and Mass Distinction

The fundamental difference lies in the specific isotope substitution on the trimethylamine headgroup of the choline molecule.

FeatureMethyl-d9-Choline[Methyl-13C3]-Choline
Formula


Mass Shift +9.05 Da +3.01 Da
Primary Bond C-D (Carbon-Deuterium)13C-H (Carbon-13 - Hydrogen)
Bond Energy Higher (Stronger bond)Identical to 12C-H (approx.)
Natural Abundance Overlap Negligible (M+9 is far from M+0)Moderate Risk (M+3 overlaps with S/Cl isotopes)
The Kinetic Isotope Effect (KIE)

The most critical "Senior Scientist" insight is the impact of the Primary Kinetic Isotope Effect .

  • Deuterium (d9): The C-D bond has a lower zero-point energy than the C-H bond, requiring more activation energy to cleave. In pathways where C-H bond breaking is the rate-limiting step (e.g., Choline Dehydrogenase converting Choline

    
     Betaine aldehyde), d9-choline reacts significantly slower.
    
    • Result: Metabolic partitioning is altered. The d9-tracer may preferentially route toward Phosphatidylcholine (PC) synthesis (Kennedy Pathway) because the oxidative pathway to Betaine is kinetically "throttled."

  • Carbon-13 (13C): The mass difference between 12C and 13C is insufficient to cause a significant KIE.

    • Result: 13C-choline flows through metabolic networks at the exact same rate as endogenous choline.

Part 2: Biological & Metabolic Implications[1][2]

Pathway Visualization

The following diagram illustrates how d9-choline can introduce bias in metabolic branching compared to 13C-choline.

CholineMetabolism Choline Choline (Extracellular) IntraCholine Intracellular Choline Choline->IntraCholine Transport (CTL1/CHT1) Betaine Betaine (Osmolyte/Methyl Donor) IntraCholine->Betaine Choline Dehydrogenase (CHDH) Rate Limiting Step: C-H Bond Break PC Phosphatidylcholine (Membrane) IntraCholine->PC Kennedy Pathway (No C-H Cleavage) Both d9 & 13C valid Acetylcholine Acetylcholine (Neurotransmitter) IntraCholine->Acetylcholine ChAT KIE_Block d9-Choline: STRONG KIE Reaction slows significantly. Biased accumulation of Choline. KIE_Block->IntraCholine No_KIE 13C-Choline: NO KIE True metabolic flux. No_KIE->IntraCholine

Caption: Figure 1. Metabolic branching of choline. The oxidative pathway to Betaine involves C-H bond cleavage, subject to Deuterium KIE. The Kennedy pathway to PC does not.

Part 3: Analytical Applications & Decision Matrix

Mass Spectrometry Quantification (LC-MS/MS)

Recommendation: Use Methyl-d9-Choline.

  • Cross-Talk Elimination: In bioanalysis, "cross-talk" occurs when the isotopic envelope of the analyte overlaps with the internal standard (IS).

    • Natural choline (M+0) has isotopes at M+1 (13C) and M+2 (sulfur/oxygen isotopes).

    • [Methyl-13C3]-choline (M+3) is dangerously close to the M+2/M+3 tail of high-concentration endogenous choline, leading to false positives in the IS channel.

    • Methyl-d9-choline (M+9) is completely resolved from endogenous background.

  • Chromatographic Caution: Deuterated compounds are slightly less lipophilic than proteo-forms. In Reverse Phase (RP) chromatography, d9-choline may elute slightly earlier than endogenous choline. In HILIC (Hydrophilic Interaction Liquid Chromatography), this effect is minimized but must be validated to ensure the IS compensates for matrix effects at the exact elution time.

Metabolic Flux Analysis (MFA)

Recommendation: Use 13C-Choline.

  • True Flux: To model reaction rates (flux), the tracer must behave identically to the tracee. Because 13C lacks the KIE, it accurately reflects how fast choline is converted to betaine vs. phosphocholine.

  • NMR Capability: 13C is NMR-active (spin 1/2), allowing for the detection of specific positional labeling in tissue biopsies without extraction, or via hyperpolarized MRI in vivo. Deuterium is "silent" in standard 1H-NMR and requires specialized 2H-NMR probes.

Decision Matrix
Experimental GoalRecommended IsotopeRationale
Absolute Quantification (LC-MS)Methyl-d9 +9 Da shift prevents signal overlap; high isotopic purity.
Metabolic Flux Analysis 13C-Choline No Kinetic Isotope Effect; preserves native reaction rates.
NMR Spectroscopy 13C-Choline NMR active nucleus; allows positional tracing.
In Vivo Tracing (Long term) Methyl-d9 Greater metabolic stability (slower degradation) allows longer tracking of the lipid headgroup.

Part 4: Experimental Protocols

Protocol A: LC-MS/MS Quantification of Plasma Choline

Objective: Precise quantification of free choline using d9-IS.

  • Standard Preparation:

    • Prepare Stock A: Native Choline Chloride (1 mg/mL).

    • Prepare Stock B (IS): Methyl-d9-Choline Chloride (1 mg/mL).

    • Critical Step: Verify isotopic purity of Stock B. If d0 content > 0.5%, mathematical correction is required.

  • Sample Processing:

    • Aliquot 50 µL plasma.

    • Spike IS: Add 10 µL of d9-Choline (2 µM working solution) before protein precipitation. This ensures the IS undergoes the exact same extraction efficiency as the analyte.

    • Precipitate: Add 200 µL ice-cold Methanol/Acetonitrile (50:50). Vortex 30s. Centrifuge 10,000 x g for 10 min.

  • LC-MS/MS Conditions:

    • Column: HILIC (e.g., Waters BEH Amide), 2.1 x 100 mm.

    • Mobile Phase: A: 10mM Ammonium Formate (pH 3.5); B: Acetonitrile.

    • Transitions (MRM):

      • Choline: 104.1

        
         60.1 (Quant)
        
      • d9-Choline: 113.1

        
         69.1 (Quant)
        
    • Note: The +9 mass shift is retained in the fragment (Trimethylamine headgroup).

Protocol B: 13C-Flux Analysis of Phospholipid Synthesis

Objective: Determine the rate of choline incorporation into PC in cultured cells.

  • Media Preparation:

    • Use choline-deficient DMEM.

    • Supplement with [1,2-13C2]-Choline or [Methyl-13C3]-Choline at physiological concentration (20 µM).

  • Pulse-Chase Experiment:

    • Pulse: Incubate cells for defined timepoints (0, 1h, 2h, 4h).

    • Quench: Rapidly wash with ice-cold saline; quench metabolism with liquid nitrogen.

  • Extraction & Analysis:

    • Extract lipids using the Bligh-Dyer method.

    • Analyze via High-Res MS (Orbitrap/Q-TOF) or 13C-NMR.

    • Data Processing: Calculate the M+3/M+0 ratio in Phosphatidylcholine.

    • Validation: Ensure the ratio of Betaine/Choline labeling matches the theoretical flux without KIE retardation.

Part 5: Workflow Diagram (LC-MS Bioanalysis)

LCMS_Workflow cluster_legend Why d9? Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (Methyl-d9-Choline) Sample->Spike Extract Protein Precipitation (MeOH/ACN) Spike->Extract Co-Extraction LC HILIC Separation (Ret. Time Check) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis Ratio: Area(Analyte) / Area(d9) MS->Data Reason d9 provides +9Da shift No interference from native isotopes.

Caption: Figure 2. Standardized LC-MS/MS workflow using d9-choline to normalize extraction recovery and matrix effects.

References

  • Koc, H., et al. (2002). Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry. Analytical Chemistry. [Link]

  • Glunde, K., et al. (2006). Incorporation of [1,2-13C2]choline into phosphatidylcholine in breast cancer cells: a metabolic flux analysis. NMR in Biomedicine. [Link]

  • Westheimer, F. H. (1961). The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium. Chemical Reviews. [Link]

  • NIST Chemistry WebBook. Choline Chloride Mass Spectrum Standards. [Link]

  • Struys, E. A., et al. (2005). Determination of choline, betaine, and dimethylglycine in plasma by stable isotope dilution liquid chromatography-tandem mass spectrometry. Clinical Chemistry. [Link]

Kinetic Isotope Effects of Methyl-d9-choline: A Mechanistic Guide for Enzymology and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Kinetic Isotope Effects of Methyl-d9-choline in Enzymatic Reactions Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl-d9-choline (


-trimethyl-d9-choline) represents a high-precision probe in modern enzymology, offering a unique window into the mechanics of methyl-transfer reactions, quaternary amine recognition, and metabolic partitioning. Unlike backbone-deuterated isotopologues (e.g., 1,1,2,2-d4-choline) which probe primary hydride transfer steps in oxidation, Methyl-d9-choline primarily interrogates secondary kinetic isotope effects (KIEs)  in choline consumption and primary KIEs  in downstream methyl-transfer pathways.

This guide provides a rigorous technical framework for utilizing Methyl-d9-choline to elucidate enzyme mechanisms (specifically Choline Oxidase, Choline Kinase, and Choline TMA-Lyase) and to map metabolic flux in drug development contexts, particularly for cardiovascular therapeutics targeting the TMA/TMAO pathway.

Chemical Identity & Isotopic Properties[1][2][3][4][5][6]

  • Compound: Methyl-d9-choline Chloride

  • Structure:

    
    
    
  • Isotopic Substitution: 9 Deuterium atoms on the quaternary ammonium headgroup.

  • Key Physical Property: The C-D bond is shorter and stronger than the C-H bond (Zero Point Energy difference:

    
     kcal/mol).
    
  • Mechanistic Utility:

    • Secondary KIEs: Probes hybridization changes and steric constraints at the nitrogen center during C-N bond cleavage or substrate binding.

    • Primary KIEs: Probes methyl-transfer reactions (e.g., BHMT activity) where a

      
       bond is broken.
      

Mechanistic Enzymology: The Three Pillars

Choline Oxidase (ChoX) & Dehydrogenase (CHDH)
  • Reaction: Choline

    
     Betaine Aldehyde 
    
    
    
    Betaine.[1][2][3][4][5]
  • Mechanism: Hydride transfer from the

    
    -carbon (
    
    
    
    ) to the FAD cofactor.
  • Methyl-d9 Effect (Secondary KIE): In this reaction, the methyl groups are "spectators" to the bond-breaking event. However, Methyl-d9-choline exhibits a secondary isotope effect (typically

    
    ).
    
    • Causality: The deuterated methyl group is slightly smaller (steric effect) and more electron-donating (inductive effect) than the protium analog. This stabilizes the positive charge on the nitrogen. If the transition state involves a change in charge density or geometry at the nitrogen, a measurable, albeit small, KIE is observed.

    • Application: Used to distinguish binding rate constants (

      
      ) from catalytic rate constants (
      
      
      
      ) when coupled with solvent viscosity studies.
Choline TMA-Lyase (CutC) – The Microbiome Target[10]
  • Reaction: Choline

    
     Trimethylamine (TMA) + Acetaldehyde.[6][7][8]
    
  • Mechanism: Glycyl Radical Enzyme (GRE) mediated C-N bond cleavage.[6][7][8]

  • Methyl-d9 Effect (Secondary Leaving Group KIE): CutC cleaves the C-N bond between the ethyl chain and the trimethylammonium headgroup. The methyl C-H bonds remain intact.

    • Mechanism Insight: The KIE here (

      
      ) probes the vibrational freedom of the TMA group in the transition state. A normal secondary KIE (
      
      
      
      ) suggests the TMA group is loosening its bond to the substrate in the rate-limiting step.
    • Drug Dev Relevance: Methyl-d9-choline is the gold standard for tracking in vivo conversion of choline to TMAO (a cardiovascular risk factor) because the d9-TMA product is distinct from endogenous TMA sources.

Betaine-Homocysteine S-Methyltransferase (BHMT) – The Downstream Primary KIE
  • Reaction: Betaine + Homocysteine

    
     Dimethylglycine + Methionine.
    
  • Methyl-d9 Effect (Primary KIE): Once Methyl-d9-choline is oxidized to Methyl-d9-betaine, it enters the methyl donor pool. BHMT transfers one methyl group to homocysteine.

    • The Switch: Here, a C-N bond within the deuterated methyl group is broken. This results in a Primary KIE (

      
       for methyl transfers).
      
    • Result: This step becomes slower, potentially altering the flux between the Methionine Cycle and the folate pathway.

Visualization: Metabolic Fate & KIE Points

The following diagram maps the differential isotope effects across the choline metabolic network.

MethylD9_Metabolism cluster_legend KIE Legend Choline Methyl-d9-Choline (Substrate) TMA d9-TMA (Gut Microbiome) Choline->TMA CutC Enzyme Secondary KIE (C-N Cleavage) Betaine d9-Betaine (Oxidation Product) Choline->Betaine ChoX/CHDH Secondary KIE (Inductive) PC d9-Phosphatidylcholine (Membrane) Choline->PC ChoK (Kinase) Binding Isotope Effect Methionine d3-Methionine (Methyl Transfer) Betaine->Methionine BHMT Enzyme PRIMARY KIE (C-N Methyl Transfer) key Red: Secondary Leaving Group KIE Green: Secondary Inductive KIE Yellow: Primary Methyl Transfer KIE

Caption: Metabolic routing of Methyl-d9-choline showing distinct Kinetic Isotope Effect (KIE) types at each enzymatic branch point. Primary KIEs occur only during methyl transfer (BHMT).

Experimental Protocol: Competitive KIE Measurement

To accurately measure the small secondary KIEs associated with Methyl-d9-choline, a competitive internal standard method using LC-MS/MS is required. Direct comparison of


 is often too imprecise.
Protocol Design

Objective: Determine


 (Isotope effect on catalytic efficiency) for Choline Oxidase or CutC.

Materials:

  • Substrate Mix: 1:1 molar ratio of Choline-d0 (Natural) and Choline-d9.

  • Enzyme: Purified recombinant ChoX or CutC.

  • Quench Solution: Acidic Acetonitrile (stops reaction instantly).

Step-by-Step Workflow:

  • Substrate Preparation: Prepare a master mix containing 100

    
    M Choline-d0 and 100 
    
    
    
    M Choline-d9 in reaction buffer (e.g., 50 mM HEPES, pH 7.5).
  • Reaction Initiation: Add enzyme to the mixture. Ensure

    
     to probe 
    
    
    
    effects.
  • Time-Course Sampling:

    • Extract aliquots at 0, 5, 10, 15, 20, and 30% conversion.

    • Critical: Do not exceed 30% conversion to avoid "swamping" the mass spec signal with product inhibition effects or back-reaction complications.

  • Quenching: Immediately mix aliquots 1:4 with Quench Solution.

  • LC-MS/MS Analysis:

    • Monitor Transitions:

      • d0-Choline:

        
         104 
        
        
        
        60 (Trimethylamine fragment)
      • d9-Choline:

        
         113 
        
        
        
        69 (d9-Trimethylamine fragment)
      • d0-Product (e.g., Betaine):

        
         118 
        
        
        
        59
      • d9-Product:

        
         127 
        
        
        
        68
  • Calculation: Use the equation for competitive KIE:

    
    
    Where:
    
    • 
       = Fractional conversion (Product / (Substrate + Product)).
      
    • 
       = Ratio of d9/d0 product at time 
      
      
      
      .
    • 
       = Initial ratio of d9/d0 substrate.
      
Data Presentation Template

When reporting these results, structure your data as follows:

ParameterCholine-d0 (H)Choline-d9 (D)Observed KIE (

)
Interpretation

(rel)
1.00


No significant primary rate limitation.

1.00


Secondary KIE. Indicates hybridization/steric shift at N-center during capture.
Metabolic Stability (

)
24 min28 min1.17Slight stabilization due to inductive effects.

Applications in Drug Development[2]

The "Deuterium Switch" in TMAO Reduction

Elevated TMAO is linked to atherosclerosis. Inhibiting the gut bacterial enzyme CutC is a therapeutic target.

  • Strategy: Developing inhibitors that mimic the transition state of choline cleavage.

  • Role of Methyl-d9: By measuring the Secondary KIE of CutC with Methyl-d9-choline, researchers can map the transition state geometry. A large secondary KIE implies significant rehybridization of the nitrogen, guiding the design of transition-state analogue inhibitors (e.g., fluoromethyl-choline derivatives).

Bioisosteres and Metabolic Tracing

Methyl-d9-choline is used to differentiate exogenous (dietary/supplement) choline from endogenous biosynthesis (PEMT pathway).

  • Protocol: Administer Methyl-d9-choline.

  • Readout:

    • d9-PC: Indicates direct incorporation via the Kennedy Pathway.

    • d3-PC or d6-PC: Indicates oxidation to betaine, methyl transfer to SAM, and subsequent methylation of PE (PEMT pathway).

    • Logic: Only the PEMT pathway scrambles the methyl groups, producing d3/d6 species. The Kennedy pathway preserves the d9 headgroup intact.

References

  • Gadda, G. (2003). pH and deuterium kinetic isotope effects studies on the oxidation of choline to betaine-aldehyde catalyzed by choline oxidase. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Link

  • Fan, F., & Gadda, G. (2005). Oxygen- and temperature-dependent kinetic isotope effects in choline oxidase: correlating reversible hydride transfer with environmentally enhanced tunneling. Journal of the American Chemical Society. Link

  • Craciun, S., & Balskus, E. P. (2012). Microbial conversion of choline to trimethylamine requires a glycyl radical enzyme. Proceedings of the National Academy of Sciences (PNAS). Link

  • Yan, J., et al. (2013).[9] Pregnancy alters choline dynamics: results of a randomized trial using stable isotope methodology in pregnant and nonpregnant women. The American Journal of Clinical Nutrition. Link

  • Romano, K. A., et al. (2015). Intestinal Microbiota Composition Modulates Choline Bioavailability from Diet and Accumulation of the Proatherogenic Metabolite Trimethylamine-N-Oxide. mBio. Link

  • Wang, Z., et al. (2011). Gut flora metabolism of phosphatidylcholine promotes cardiovascular disease. Nature. Link

Sources

Precision Fluxomics: Tracing Phospholipid Dynamics with Methyl-d9-choline

[1]

Executive Summary

Static lipidomics provides a snapshot of membrane composition but fails to capture the kinetics of lipid synthesis, remodeling, and turnover. In metabolic diseases, cancer, and neurodegeneration, the rate of flux through biosynthetic pathways is often the driver of pathology, not just the steady-state abundance.

Methyl-d9-choline (Choline-d9) is the gold-standard stable isotope tracer for interrogating the Kennedy Pathway (CDP-choline pathway), the primary route for de novo Phosphatidylcholine (PC) synthesis. This guide details the mechanistic basis, experimental protocols, and mass spectrometry (MS) workflows required to utilize Choline-d9 for high-fidelity metabolic flux analysis.

Part 1: Mechanistic Foundation

The Kennedy Pathway vs. PEMT

Phosphatidylcholine (PC) is synthesized via two distinct routes. Differentiating between them is critical for interpreting metabolic data.

  • The Kennedy Pathway (CDP-Choline):

    • Substrate: Exogenous or recycled Choline.

    • Mechanism: Choline

      
       Phosphocholine 
      
      
      CDP-Choline
      
      
      PC.[1]
    • Tracer Fate: Methyl-d9-choline is incorporated intact. The choline headgroup retains all 9 deuterium atoms (

      
      ).
      
    • MS Signature: The phosphocholine headgroup fragment shifts from

      
       184  (endogenous) to 
      
      
      193
      (+9 Da).
  • The PEMT Pathway (Liver-Specific):

    • Substrate: Phosphatidylethanolamine (PE) + S-Adenosylmethionine (SAM).

    • Mechanism: Sequential methylation of PE to PC.

    • Tracer Fate: If Choline-d9 is oxidized to Betaine-d9, it donates methyl groups to the SAM pool. However, this results in

      
      -methyl  groups. PC synthesized via PEMT using this recycled label will carry +3 Da or +6 Da shifts, rarely +9 Da in short pulses.
      
    • Conclusion: The

      
       193  fragment is highly specific for de novo synthesis via the Kennedy pathway, eliminating crosstalk from the PEMT pathway.
      
Visualization: Pathway Specificity

The following diagram illustrates the differential routing of the Choline-d9 tracer.

Kennedy_vs_PEMTExo_ChoExogenousMethyl-d9-CholineP_ChoPhosphocholine-d9Exo_Cho->P_ChoCholine KinaseBetaineBetaine-d9Exo_Cho->BetaineCholine OxidaseCDP_ChoCDP-Choline-d9P_Cho->CDP_ChoCCT (Rate Limiting)PC_KennedyPhosphatidylcholine(Kennedy Derived)Fragment: m/z 193CDP_Cho->PC_KennedyCPTMethionineMethionine-d3Betaine->MethionineMethyl DonorSAMSAM-d3Methionine->SAMPC_PEMTPhosphatidylcholine(PEMT Derived)Fragment: m/z 187SAM->PC_PEMTPEPhosphatidylethanolaminePE->PC_PEMTPEMT + SAM-d3

Figure 1: Differential metabolic fate of Methyl-d9-choline. The Kennedy pathway incorporates the intact d9-headgroup (m/z 193), while the oxidation/PEMT pathway recycles methyl groups, typically generating d3-labeled species (m/z 187).

Part 2: Experimental Protocol (Pulse-Chase)

Experimental Design

To measure Fractional Synthesis Rate (FSR) , a pulse-chase or continuous labeling approach is used.

  • Pulse Duration: 1–4 hours (fast turnover) to 24 hours (steady state).

  • Concentration: 20–50 µM Choline-d9 (physiological) or matching the formulation of the culture media (e.g., DMEM contains 28 µM choline).

    • Expert Insight: Avoid "tracer shock." If your media contains 28 µM unlabeled choline, do not spike 1 mM d9-choline on top. Instead, replace the media with a formulation where natural choline is substituted 1:1 with Choline-d9.

Step-by-Step Workflow
Step 1: Cell Labeling
  • Seed cells (e.g., HepG2, HeLa) to 70% confluence.

  • Wash 2x with warm PBS to remove extracellular unlabeled choline.

  • Add Labeling Medium : Choline-free DMEM supplemented with 28 µM Methyl-d9-choline chloride + 10% Dialyzed FBS.

    • Note: Dialyzed FBS is crucial to remove endogenous choline present in serum.

  • Incubate for designated timepoints (e.g., 0, 1, 2, 4, 8 hours).

  • Quench metabolism: Rapidly aspirate media and wash with ice-cold PBS.

Step 2: Lipid Extraction (Modified Bligh-Dyer)

Standard extraction is preferred to ensure recovery of all PC species.

  • Add 800 µL ice-cold Methanol:Chloroform (2:1 v/v) directly to the plate.

  • Scrape cells and transfer to a glass vial (Teflon-lined cap).

  • Vortex 30s. Add 250 µL Chloroform and 250 µL Water .

  • Centrifuge at 3,000 x g for 5 mins to induce phase separation.

  • Collect the lower organic phase (lipids).

  • Dry under nitrogen stream and reconstitute in Methanol:Chloroform (9:1) for MS injection.

Step 3: LC-MS/MS Analysis

This is the critical detection step. We utilize the diagnostic headgroup fragmentation.[2]

  • Ionization: ESI Positive Mode (+).

  • Scan Type: Precursor Ion Scan (PIS).

    • Scan A: Precursors of

      
       184  (Endogenous PC).
      
    • Scan B: Precursors of

      
       193  (Newly Synthesized d9-PC).
      
  • Alternative (High Res): Full Scan MS1 on Orbitrap/Q-TOF. Look for the +9.056 Da mass shift in the parent ion (e.g., PC 34:1 [M+H]+

    
    ).
    

Part 3: Data Analysis & Interpretation

Identification of Species

Data processing involves matching lipid side-chains (sum composition) with their labeling status.

Lipid SpeciesUnlabeled Parent (

)
Fragment (

)
d9-Labeled Parent (

)
Fragment (

)
PC 32:0 734.6184.1743.6193.1
PC 34:1 760.6184.1769.6193.1
PC 36:2 786.6184.1795.6193.1
Calculating Fractional Synthesis Rate (FSR)

For each lipid species


  • Interpretation:

    • High Enrichment: Rapid turnover (e.g., PC 32:0 often turns over faster than polyunsaturated species).

    • Lag Time: A delay in d9-PC appearance suggests a bottleneck at CCT (CTP:phosphocholine cytidylyltransferase), the rate-limiting enzyme.

Part 4: Technical Workflow Visualization

Workflowcluster_0Phase 1: Labelingcluster_1Phase 2: AnalysisMediaMedia Prep:Choline-d9 (28 µM)Dialyzed FBSCultureCell CulturePulse (1-8h)Media->CultureQuenchQuench:Ice-Cold PBS WashCulture->QuenchExtractExtraction:Bligh-Dyer (MeOH:CHCl3)Quench->ExtractMSLC-MS/MS:PIS m/z 184 (Endogenous)PIS m/z 193 (d9-Labeled)Extract->MSDataData:Calculate Ratio193 / (184+193)MS->Data

Figure 2: End-to-end workflow for Methyl-d9-choline flux analysis. Critical control points include the use of dialyzed FBS and specific Precursor Ion Scans (PIS).

References

  • Postle, A. D., et al. (2011). "Mass spectrometry imaging of phosphatidylcholine metabolism in lungs administered with therapeutic surfactants and isotopic tracers." Journal of Lipid Research.

  • Pynn, C. J., et al. (2011). "Specific isotopologue profiling of the Kennedy pathway using choline-d9." Analytical Chemistry.

  • Ejsing, C. S., et al. (2009). "Global analysis of the yeast lipidome by quantitative shotgun mass spectrometry." Proceedings of the National Academy of Sciences.

  • Hunt, A. N., et al. (2001). "Stable isotope evaluation of the synthesis and secretion of surfactant phosphatidylcholine in newborn infants." American Journal of Respiratory and Critical Care Medicine.

  • Nishimune, A., et al. (2020). "Stable Isotopic Tracer Phospholipidomics Reveals Contributions of Key Phospholipid Biosynthetic Pathways." International Journal of Molecular Sciences.

Methyl-d9-choline CAS number and physicochemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Methyl-d9-choline (Choline-d9) Precision Deuterated Standards for Metabolomics and Bioanalytical Quantitation

Executive Summary

Methyl-d9-choline (Choline-d9) is the gold-standard stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of choline and its downstream metabolites via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Characterized by the deuteration of all three


-methyl groups (

), this isotopologue exhibits identical chromatographic retention to endogenous choline while providing a distinct mass shift (+9 Da) that eliminates cross-talk in mass spectrometry.

This guide details the physicochemical specifications, handling protocols, and validated experimental workflows for integrating Choline-d9 into high-throughput drug development and metabolic flux analysis.

Part 1: Chemical Identity & Physicochemical Properties[1]

The precise characterization of Choline-d9 is critical for calculating accurate concentrations in stock solutions. The chloride salt is the most common form due to its water solubility and stability, though bromide salts are occasionally used in synthesis.

Nomenclature & Identification
ParameterSpecification
Common Name Choline-d9 Chloride; Methyl-d9-choline Chloride
IUPAC Name 2-hydroxy-

-tris(methyl-d3)ethan-1-aminium chloride
CAS Number (Chloride) 61037-86-3
CAS Number (Bromide) 285979-71-7
CAS Number (Parent) 147027-82-9 (Cation only)
Chemical Formula

SMILES [Cl-].[2H]C([2H])([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
Physicochemical Specifications
PropertyValue / DescriptionTechnical Note
Molecular Weight 148.68 g/mol Compare to unlabeled Choline Cl (139.62 g/mol ).[1]
Isotopic Purity

Critical to prevent "M+0" contribution to the analyte signal.
Appearance White, crystalline hygroscopic powderMust be stored in a desiccator.
Melting Point 302–305 °C (Decomposes)High thermal stability prior to decomposition.
Solubility Water:

Ethanol: SolubleDMSO: Slightly soluble
Highly polar; ideal for aqueous biological matrices.
pKa ~13.9 (Alcoholic -OH)Quaternary amine is permanently charged (pH independent).

Part 2: Technical Deep Dive – Stability & Handling

Hygroscopicity & Stock Preparation

Choline-d9 chloride is extremely hygroscopic. Weighing errors are the primary source of quantitation bias.

  • Protocol: Equilibrate the vial to room temperature before opening to prevent condensation. Weigh rapidly into a pre-tared vessel or use whole-vial dissolution (gravimetric preparation) for maximum accuracy.

  • Solvent: Prepare primary stock solutions (e.g., 10 mM) in LC-MS grade water or 0.1% Formic Acid in water.

  • Stability: Aqueous stocks are stable for 6 months at -20°C. Avoid alkaline pH (>8.0), which can induce Hofmann elimination or degradation.

Isotopic Stability

The deuterium labels are located on the quaternary ammonium methyl groups. These positions are chemically inert under standard biological extraction conditions (acidic precipitation, methanol extraction). Unlike protons adjacent to carbonyls, these methyl deuterons do not undergo exchange with solvent protons, ensuring the mass tag remains intact throughout the analytical workflow.

Part 3: Analytical Applications & Mechanisms

Mass Spectrometry: The "Mass Shift" Strategy

In LC-MS/MS, Choline-d9 serves two roles:

  • Correction for Matrix Effects: It co-elutes with endogenous choline, experiencing the exact same ionization suppression or enhancement from the biological matrix.

  • Quantification: The +9 Da shift moves the precursor ion from

    
     104 (Endogenous) to 
    
    
    
    113 (Internal Standard).

Fragmentation Pathway (MRM Transitions):

  • Precursor:

    
     (Quaternary ammonium, no protonation needed).
    
  • Product: Loss of trimethylamine (neutral loss of 59 Da for unlabeled, 68 Da for d9).

  • Primary Transition:

    
     (Characteristic trimethylamine-d9 fragment).
    
Metabolic Flux Analysis (Tracing)

In metabolic studies, Choline-d9 traces the synthesis of Phosphatidylcholine (PC).

  • Kennedy Pathway: Choline-d9 is incorporated directly into PC, resulting in PC molecules with a +9 Da headgroup.

  • PEMT Pathway: If Choline-d9 is oxidized to Betaine-d9 and used as a methyl donor, the deuterium labels are distributed into the methionine pool, appearing as +3 Da or +6 Da isotopologues in newly synthesized PC.[2]

Part 4: Experimental Protocol (LC-MS/MS)

Objective: Absolute quantitation of Choline in human plasma using Choline-d9 as an Internal Standard.

Reagents
  • IS Working Solution: 5 µM Choline-d9 in Acetonitrile (ACN).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of IS Working Solution (Choline-d9). Vortex briefly.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (1:3 v/v ratio).

  • Vortex: Mix vigorously for 30 seconds to disrupt protein binding.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of supernatant to an LC vial. Dilute 1:1 with Mobile Phase B (to match initial LC conditions).

LC-MS/MS Conditions (HILIC Mode)
  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters Atlantis HILIC Silica or BEH Amide), 2.1 x 100 mm, 1.7 µm.

    • Rationale: Choline is too polar for standard C18 retention. HILIC provides retention and superior peak shape.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 90% B (Isocratic loading)

    • 1-4 min: 90% B

      
       60% B (Linear Gradient)
      
    • 4-6 min: 60% B (Hold)

    • 6.1 min: 90% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+)
AnalytePrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)
Choline (Endogenous) 104.160.13020
Choline-d9 (IS) 113.1 69.1 3020

Part 5: Visualization

Figure 1: Chemical Structure & Fragmentation Logic

This diagram illustrates the structure of Choline-d9 and the specific bond cleavage that generates the quantitation fragment in MS/MS.

CholineStructure cluster_legend Key Structural Feature CholineD9 Methyl-d9-choline (Precursor m/z 113) Fragment Trimethylamine-d9 (Product m/z 69) CholineD9->Fragment Collision Induced Dissociation (CID) NeutralLoss Ethylene Oxide (Neutral Loss 44 Da) CholineD9->NeutralLoss Note Deuterium labels (d9) on N-methyl groups are stable and do not exchange.

Caption: Structural fragmentation of Choline-d9. The stable N-methyl deuteration yields a distinct m/z 69 fragment.

Figure 2: Metabolic Fate & Tracing Workflow

This flowchart demonstrates how Choline-d9 is used to distinguish metabolic pathways.

MetabolicPathway cluster_Liver Hepatic Metabolism Input Input: Choline-d9 (Dietary/Supplement) CK Enzyme: Choline Kinase Input->CK Oxidation Oxidation Input->Oxidation CDP CDP-Choline Pathway CK->CDP Direct Incorporation PC_Direct Phosphatidylcholine-d9 (Intact Headgroup) CDP->PC_Direct Direct Incorporation Betaine Betaine-d9 Oxidation->Betaine Irreversible Methionine Methionine-(methyl-d3) Betaine->Methionine Methyl Donor (BHMT Pathway) Methionine->PC_Direct PEMT Pathway (Scrambled Label)

Caption: Metabolic fate of Choline-d9. It tracks direct phospholipid synthesis vs. methyl-group donation.

References

  • Koc, H., et al. (2002). Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Waters Corporation. (2020). A Method for Choline and Acetylcholine Using Hydrophilic Interaction Chromatography (HILIC) and Mass Spectrometry.[3] Application Note. Retrieved from [Link]

  • Holm, P. I., et al. (2003). Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography–Tandem Mass Spectrometry. Clinical Chemistry. Retrieved from [Link]

Sources

Precision Quantification in Mass Spectrometry: The Strategic Advantage of Methyl-d9-Choline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Mandate for Isotopic Fidelity

In the realm of targeted metabolomics and pharmacokinetic (PK) profiling, the quantification of highly polar, low-molecular-weight endogenous compounds presents a unique set of analytical challenges. Choline—a quaternary ammonium salt essential for lipid metabolism, neurotransmitter synthesis, and methyl group donation—is notoriously difficult to quantify accurately due to severe matrix effects in electrospray ionization (ESI) and poor retention on standard reverse-phase columns.

To achieve absolute quantification, the deployment of a stable isotope-labeled internal standard (SIL-IS) is not merely recommended; it is analytically mandatory. Among the available isotopes, Methyl-d9-choline has emerged as the gold standard[1]. By replacing the nine protons on the trimethylamine moiety with deuterium, scientists create a self-validating analytical system that nullifies matrix suppression, prevents isotopic cross-talk, and ensures high-fidelity data across complex biological matrices.

The Mechanistic Superiority of Methyl-d9-Choline

Mass Shift Dynamics and the +9 Da Advantage

Native choline has a monoisotopic mass of 104.1 Da. In highly concentrated biological samples (such as hepatic tissue or plasma), the natural isotopic envelope of native choline (driven by naturally occurring ¹³C, ¹⁵N, and ²H) can easily extend to M+2 or M+3 at trace levels.

Using a +3 Da or +4 Da labeled standard introduces the risk of isotopic cross-talk , where the heavy tail of the endogenous analyte bleeds into the internal standard’s detection channel, artificially deflating the calculated concentration. Methyl-d9-choline provides a massive +9 Da mass shift (m/z 113.1), completely isolating the internal standard from the native analyte's isotopic envelope. This ensures a strictly linear dynamic range over 3 to 4 orders of magnitude.

ESI Matrix Effect Nullification via Co-elution

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), matrix components co-eluting with the target analyte compete for charge in the ESI source, leading to ion suppression. Because the deuterium labels in Methyl-d9-choline are located on the hydrophobic methyl groups rather than the polar hydroxyl tail, the molecule's overall polarity remains virtually identical to native choline.

When analyzed using Hydrophilic Interaction Liquid Chromatography (HILIC), native choline and Methyl-d9-choline co-elute perfectly[2]. Consequently, both molecules experience the exact same matrix suppression environment at the exact same millisecond in the ESI source. By quantifying the ratio of the native signal to the IS signal, the matrix effect is mathematically canceled out.

Critical Applications in Modern Bioanalysis

Methyl-d9-choline is deployed across several critical research vectors:

  • Neurotransmitter Mapping: Choline is the direct precursor to acetylcholine. Dual quantification of choline and acetylcholine in cerebrospinal fluid (CSF) or brain homogenates relies on d9-choline to establish accurate baseline turnover rates.

  • Lipidomics & Membrane Biosynthesis: Choline is partitioned into the CDP-choline pathway to synthesize phosphatidylcholine (PC). Researchers use Methyl-d9-choline as an in vivo tracer to monitor fetal development and maternal choline partitioning during pregnancy[3].

  • The Microbiome-Host Axis: Dietary choline is metabolized by gut microbiota into trimethylamine (TMA), which is oxidized in the liver to the pro-atherosclerotic metabolite TMAO. Methyl-d9-choline is used to track this specific microbiota-driven biotransformation[4].

G Choline Choline (Native / d9-labeled) ACh Acetylcholine (Neurotransmitter) Choline->ACh Choline Acetyltransferase CDP CDP-Choline (Intermediate) Choline->CDP Choline Kinase TMA TMA / TMAO (Microbiome Axis) Choline->TMA Gut Microbiota PC Phosphatidylcholine (Membrane Lipid) CDP->PC CPT

Metabolic pathways of choline demonstrating its multi-system biological significance.

Quantitative Data and MRM Parameters

To ensure optimal sensitivity, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is utilized. The fragmentation of choline yields a prominent product ion corresponding to the loss of acetaldehyde, leaving the trimethylamine fragment. For Methyl-d9-choline, this fragment retains all nine deuteriums.

Table 1: Optimized LC-MS/MS MRM Parameters for Choline Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (HILIC)Isotopic Purity
Choline (Native) 104.160.115~2.5 minN/A
Methyl-d9-Choline (IS) 113.169.115~2.5 min≥ 99%

(Note: Parameters are generalized for standard ESI+ triple quadrupole systems. Collision energies may require minor tuning based on the specific instrument vendor).

Self-Validating Experimental Protocol: Plasma Choline Quantification

The following protocol outlines a highly robust, self-validating extraction methodology for human plasma. The core philosophy of this protocol is causality-driven validation : by introducing the internal standard at the very first step, any downstream volumetric losses or extraction inefficiencies affect the native analyte and the IS equally, preserving the quantitative ratio.

Step 1: Matrix Aliquoting and IS Spiking
  • Action: Transfer 50 µL of raw plasma to a 1.5 mL microcentrifuge tube. Immediately spike with 10 µL of Methyl-d9-choline working standard (e.g., 50 µM in LC-MS grade water).

  • Causality: Spiking the IS directly into the raw biological matrix before protein precipitation ensures the deuterated standard equilibrates with the endogenous proteins, mimicking the exact binding and recovery dynamics of native choline.

Step 2: Protein Precipitation (Extraction)
  • Action: Add 200 µL of ice-cold Acetonitrile/Methanol (80:20, v/v) containing 0.1% formic acid. Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Causality: The high organic solvent ratio rapidly denatures plasma proteins, breaking non-covalent protein-analyte bonds. The addition of formic acid maintains choline's quaternary amine in a fully ionized state, maximizing its solubility in the organic supernatant while precipitating heavy molecular weight interferents[5].

Step 3: Supernatant Transfer and Dilution
  • Action: Transfer 100 µL of the cleared supernatant to an LC-MS autosampler vial. Dilute with 100 µL of LC-MS grade water.

  • Causality: Injecting highly organic extracts directly into a HILIC system can cause solvent-induced band broadening. Diluting the extract with water matches the sample diluent more closely to the initial aqueous-heavy mobile phase conditions of the HILIC gradient, ensuring sharp, symmetrical chromatographic peaks.

Step 4: HILIC-MS/MS Analysis
  • Action: Inject 2 µL onto an Atlantis HILIC Silica column (or equivalent). Run an isocratic or shallow gradient using Mobile Phase A (15 mM Ammonium Formate in Water, pH 3.0) and Mobile Phase B (Acetonitrile).

  • Causality: Standard C18 columns fail to retain the highly hydrophilic choline molecule, causing it to elute in the solvent void where ion suppression is most severe. HILIC provides excellent retention. The acidic pH of the mobile phase ensures consistent ionization and peak shape.

G Sample Biological Sample (Plasma/Tissue) Spike Spike IS (Methyl-d9-Choline) Sample->Spike Extract Protein Precipitation (ACN/MeOH) Spike->Extract HILIC HILIC LC (Co-elution) Extract->HILIC MSMS ESI-MS/MS (MRM Detection) HILIC->MSMS Quant Ratio-based Quantification MSMS->Quant

Self-validating LC-MS/MS workflow utilizing Methyl-d9-choline for matrix effect nullification.

References

  • Title: Pregnancy alters choline dynamics: results of a randomized trial using stable isotope methodology in pregnant and nonpregnant women Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Choline in Whole Blood and Plasma: Sample Preparation and Stability Source: Clinical Chemistry (via Oxford Academic) URL: [Link]

  • Title: High-Throughput Analysis of Water-Soluble Forms of Choline and Related Metabolites in Human Milk by UPLC-MS/MS Source: Frontiers in Nutrition URL: [Link]

  • Title: Potential of phenolic compounds and their gut microbiota-derived metabolites to reduce microbial TMA formation Source: ChemRxiv URL: [Link]

Sources

Choosing the Right Tool: A Guide to Methyl-d9-choline vs. Choline-d4 for Advanced Metabolomics Profiling

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled analogs of choline are indispensable tools in metabolomics for quantifying endogenous choline levels and elucidating complex metabolic pathways. The choice between different isotopologues, specifically Methyl-d9-choline and Choline-d4, is critical and depends entirely on the research question at hand. This technical guide provides an in-depth analysis of these two tracers, comparing their physicochemical properties, distinct metabolic fates, and ideal applications. We will explore how the unique labeling pattern of Methyl-d9-choline makes it the superior choice for investigating one-carbon metabolism and distinguishing between the CDP-choline and PEMT pathways for phosphatidylcholine synthesis. Conversely, we will detail why Choline-d4's enhanced stability against oxidation makes it a robust internal standard for accurate quantification. This guide offers field-proven insights, step-by-step experimental protocols, and a clear decision-making framework to empower researchers to select the optimal tracer for their metabolomics studies, ensuring data of the highest accuracy and biological relevance.

Introduction: The Central Role of Choline and Isotopic Tracers

Choline is an essential, water-soluble nutrient vital for numerous physiological functions.[1] It serves as a cornerstone for the synthesis of phospholipids like phosphatidylcholine (PC) and sphingomyelin, which are fundamental to the structural integrity of cell membranes.[2] Furthermore, choline is the precursor to the neurotransmitter acetylcholine, critical for memory, muscle control, and mood regulation.[2][3] Its metabolic significance extends to lipid transport and, crucially, to methyl group metabolism through its oxidation product, betaine, which links it directly to the folate and methionine cycles.[4][5] Given that choline deficiency is linked to conditions like nonalcoholic fatty liver disease (NAFLD) and neurodegenerative diseases, understanding its metabolism is paramount.[6]

Metabolomics, the large-scale study of small molecules, relies on precise and accurate quantification to unravel the complexities of biological systems.[7] However, analytical variability arising from sample preparation, matrix effects, and instrument performance can obscure true biological changes.[8] The use of stable isotope-labeled internal standards (IS) is the gold standard for mitigating these issues.[7][9] These standards, which are chemically identical to the analyte but differ in mass, are added to samples to normalize for variations throughout the analytical workflow, enabling reliable quantification.[8]

Among the available tracers for choline, Methyl-d9-choline (d9-choline) and Choline-d4 (d4-choline) are two of the most common deuterated forms. Their structural differences, while subtle, lead to profoundly different behaviors and applications in metabolic studies. This guide will dissect these differences to provide a clear rationale for choosing one over the other.

Physicochemical and Spectrometric Properties: A Head-to-Head Comparison

The fundamental difference between d9-choline and d4-choline lies in the position of the deuterium atoms. In d9-choline, all nine hydrogen atoms on the three methyl groups are replaced with deuterium.[10] In d4-choline, the four hydrogen atoms on the ethanol backbone (the two carbons between the nitrogen and oxygen atoms) are substituted.[11][12] This distinction dictates their mass shift and, more importantly, their metabolic tracing capabilities.

PropertyMethyl-d9-cholineCholine-d4Rationale & Significance
Labeling Position Trimethyl group (-N(CD₃)₃)Ethanol backbone (-CD₂-CD₂-)This is the core difference that determines the tracer's utility. The d9 label tracks the methyl groups, while the d4 label tracks the choline backbone.
Chemical Formula C₅H₅D₉ClNOC₅H₁₀D₄ClNOReflects the number and position of deuterium atoms.
Molecular Weight 148.68 g/mol [10]143.65 g/mol [11]The higher number of deuterium atoms gives d9-choline a greater molecular weight.
Mass Shift (vs. d0) M+9M+4[11]A larger mass shift is generally preferable in mass spectrometry to minimize potential isotopic overlap from the natural abundance of ¹³C in the unlabeled analyte.[7]
Isotopic Purity Typically ≥98 atom % DTypically ≥98 atom % D[11]High isotopic purity is essential to prevent interference from unlabeled or partially labeled species.
Primary Application Metabolic flux analysis (one-carbon metabolism), pathway discrimination (PEMT vs. CDP-choline)Internal standard for quantification of endogenous cholineThe choice of application is a direct consequence of the labeling position and metabolic fate.

Metabolic Fate and Tracer Specificity: Following the Atoms

The true power of these tracers is revealed when they enter the complex web of choline metabolism. Their distinct labeling patterns allow researchers to ask fundamentally different biological questions.

Choline is metabolized via several key pathways:

  • The CDP-Choline Pathway: Choline is phosphorylated, converted to CDP-choline, and then used to synthesize phosphatidylcholine (PC). This pathway incorporates the entire choline molecule.[5]

  • Oxidation to Betaine: In the liver and kidneys, choline is oxidized to betaine. Betaine then serves as a critical methyl donor, converting homocysteine to methionine, which is a precursor for the universal methyl donor S-adenosylmethionine (SAM).[5][13]

  • The PEMT Pathway: Phosphatidylethanolamine (PE) is methylated three times, using SAM as the methyl donor, to form PC. This pathway generates PC de novo without using the intact choline molecule as a direct precursor.[5][14]

Methyl-d9-choline: The One-Carbon Metabolism Tracer

When d9-choline is metabolized, its fate provides a wealth of information.

  • Intact Incorporation: If d9-choline is used in the CDP-choline pathway, the resulting PC will be labeled as d9-PC.[5][15]

  • Methyl Group Tracking: If d9-choline is oxidized to d9-betaine, it donates a labeled methyl group (CD₃) to homocysteine, forming d3-methionine and subsequently d3-SAM. This d3-SAM can then be used in numerous methylation reactions, including the PEMT pathway, to produce d3-PC.[16] The remaining d6-dimethylglycine (d6-DMG) continues down the one-carbon pathway.[15]

This unique property allows researchers to simultaneously measure the flux through the CDP-choline pathway (by measuring d9-PC) and the PEMT pathway (by measuring d3-PC), providing a complete picture of PC synthesis.[15][16]

Choline-d4: The Stable Backbone Tracer

The deuterium labels on the backbone of Choline-d4 are not transferred during methyl donation. Therefore, d4-choline primarily acts as a tracer for the intact choline molecule.

  • Kinetic Isotope Effect: The carbon-deuterium (C-D) bonds on the ethanol backbone are stronger than the corresponding carbon-hydrogen (C-H) bonds. This "kinetic isotope effect" makes d4-choline more resistant to oxidation by the enzyme choline oxidase.[17] Studies have shown that deuteration significantly protects against oxidation, making d4-choline more metabolically stable than unlabeled choline or even d9-choline in this regard.[17][18]

This enhanced stability is a highly desirable characteristic for an internal standard. Because it behaves almost identically to endogenous choline during sample extraction and ionization but is less prone to metabolic degradation during in-vivo or in-vitro experiments, it provides a more stable reference for accurate quantification.[17][18]

G A 1. Sample Collection (Plasma, Tissue, etc.) B 2. Addition of Internal Standard (d9-Choline or d4-Choline) A->B C 3. Protein Precipitation & Metabolite Extraction B->C D 4. Centrifugation & Supernatant Collection C->D E 5. LC-MS/MS Analysis (HILIC Separation, MRM Detection) D->E F 6. Data Processing (Peak Integration, Ratio Calculation) E->F G 7. Biological Interpretation F->G

Caption: Standard workflow for metabolomics analysis.

Protocol 1: Sample Preparation

Objective: To extract choline and its metabolites from a biological matrix (e.g., plasma) and add the internal standard for quantification.

Materials:

  • Biological sample (e.g., 50 µL plasma)

  • Internal Standard Stock Solution (e.g., 1 µg/mL d4-choline or d9-choline in water)

  • Extraction Solvent (e.g., Acetonitrile with 0.1% formic acid)

  • Microcentrifuge tubes, pipettes, centrifuge

Procedure:

  • Thaw Samples: Thaw frozen plasma samples on ice to prevent degradation.

  • Aliquot Sample: Pipette 50 µL of plasma into a clean 1.5 mL microcentrifuge tube.

  • Spike Internal Standard: Add a precise volume (e.g., 10 µL) of the internal standard stock solution to the plasma. The amount should be chosen to be within the linear range of the instrument and ideally close to the expected endogenous concentration of the analyte. [19]4. Vortex: Briefly vortex the tube to ensure complete mixing of the internal standard with the sample.

  • Protein Precipitation: Add 4 parts of ice-cold extraction solvent (e.g., 200 µL of acetonitrile) to the sample.

  • Vortex Thoroughly: Vortex vigorously for 1 minute to precipitate proteins and extract metabolites.

  • Incubate: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant containing the metabolites to a new tube or an HPLC vial for analysis. Avoid disturbing the protein pellet.

  • Evaporate and Reconstitute (Optional): For increased sensitivity, the supernatant can be dried under a stream of nitrogen and reconstituted in a smaller volume of mobile phase-compatible solvent.

Protocol 2: LC-MS/MS Method Parameters

Objective: To separate choline metabolites using chromatography and detect them with high specificity and sensitivity using a triple quadrupole mass spectrometer.

Instrumentation:

  • Liquid Chromatography System (e.g., Agilent, Waters, Sciex)

  • Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460, Sciex QTRAP) [20] Chromatography (HILIC is preferred for polar metabolites like choline): [20]* Column: A HILIC column (e.g., Agilent Poroshell 120 HILIC-Z, 2.1 × 100 mm, 2.7 µm). [20]* Mobile Phase A: Water with 10 mM ammonium acetate, pH 4.5. [20]* Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient might start at high organic (e.g., 90% B) and ramp down to increase elution of polar compounds.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry (Positive Ion Electrospray Ionization - ESI+): The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides excellent specificity.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Choline (d0)104.160.1The 60.1 fragment is the characteristic trimethylamine headgroup.
Choline-d4 108.1 60.1 The fragment is the same as d0 because the label is on the backbone, which is lost. [21]
Methyl-d9-choline 113.1 69.1 The fragment is d9-trimethylamine, reflecting the labeled methyl groups. [22]
Betaine118.159.1
d9-Betaine127.168.1
PhosphatidylcholineVaries184.1This is a precursor ion scan, as all PC species share the same phosphocholine headgroup.
d9-PhosphatidylcholineVaries193.1Precursor ion scan for the d9-labeled phosphocholine headgroup. [22]

Conclusion: A Strategic Decision Framework

The selection of an isotopic tracer for choline metabolomics is a critical decision that directly impacts the quality and scope of the resulting data. This guide has illuminated the distinct advantages and specific use cases for Methyl-d9-choline and Choline-d4.

  • Choose Methyl-d9-choline when your primary objective is to understand the dynamics of choline metabolism. Its ability to trace the fate of the methyl groups is unparalleled for dissecting the contributions of the CDP-choline and PEMT pathways to PC synthesis and for quantifying flux through one-carbon metabolism. [5][15][16]

  • Choose Choline-d4 when your primary objective is the highly accurate and robust quantification of endogenous choline. Its deuterated backbone confers greater stability against enzymatic oxidation, making it the superior choice for an internal standard where metabolic inertness is paramount. [17][18] By aligning the choice of tracer with the specific biological question, researchers can harness the full power of mass spectrometry-based metabolomics to generate precise, reliable, and mechanistically insightful data in the study of health and disease.

References

  • The Importance of Gut Microbiota on Choline Metabolism in Neurodegenerative Diseases. (2024). Vertex AI Search.
  • Bench to Bedside Development of [18F]Fluoromethyl-(1,2-2H4)choline ([18F]D4-FCH) - PMC.
  • A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry. Thermo Fisher Scientific.
  • Choline metabolites. Scilit.
  • Choline: An Essential Nutrient for Human Health - PMC.
  • Choline—An Essential Nutrient with Health Benefits and a Signaling Molecule. MDPI.
  • Choline and its metabolites are differently associated with cardiometabolic risk factors, history of cardiovascular disease, and MRI-documented cerebrovascular disease in older adults - PMC.
  • How Much Internal Standard Should Be Added in Targeted Metabolomics?. Mtoz Biolabs.
  • Metabolic fate of the orally consumed deuterium-labeled choline.
  • Choline metabolome response to prenatal choline supplementation across pregnancy: A randomized controlled trial - PMC.
  • The metabolic fate of deuterium-labeled choline in gestating and lact
  • Internal Standard Sets for Reliable Metabolomic Analysis. IROA Technologies.
  • Choline chloride-1,1,2,2-d4. Sigma-Aldrich.
  • Metabolic fate of orally consumed deuterium-labelled choline.
  • Internal Standards in metabolomics. IsoLife.
  • Considerations in the selection of stable isotope labeled internal standards: Limitations of deuter
  • Different choline supplement metabolism in adults using deuterium labelling - PMC.
  • Two methods for assessment of choline status in a randomized crossover study with varying dietary choline intake in people. The American Journal of Clinical Nutrition.
  • Mass spectrometric analysis of surfactant metabolism in human volunteers using deuteri
  • Methyl-D9-choline chloride. MedKoo.
  • Choline chloride-1-¹³C,1,1,2,2-d₄. Sigma-Aldrich.
  • Evaluation of deuterated 18F- and 11C-labeled choline analogs for cancer detection by positron emission tomography - PMC.
  • Variations in GC–MS Response Between Analytes and Deuterated Analogs.
  • A simplified diagram of the metabolic fate of maternal dietary choline...
  • Oxygen-18 and Deuterium Labeling Studies of Choline Oxid
  • Choline-d4 Chloride. LGC Standards.
  • Postprandial gut microbiota-driven choline metabolism links dietary cues to adipose tissue dysfunction - PMC.
  • Importance of Utilizing Natural Isotopologue Transitions in Expanding the Linear Dynamic Range of LC-MS/MS Assay for Small-Molecule Pharmacokinetic Sample Analysis – A mini-review - PMC.
  • Choline-d4 chloride. MedchemExpress.
  • The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. LCGC North America.
  • Choline metabolism and its implic
  • Choline chloride (trimethyl-D₉, 98%).
  • Choline chloride-(trimethyl-d9). Sigma-Aldrich.
  • Choline Metabolites and Derivatives Analysis.
  • Analysis of Choline Metabolites by Hydrophilic Interaction Chromatography (HILIC) with LC/MS/MS. LabRulez LCMS.
  • Different choline supplement metabolism in adults using deuterium labelling. PubMed.
  • Choline-d9 chloride. MedchemExpress.
  • Schematic illustration of the incorporation of methyl-D9 choline in to...
  • Oral Intake of Deuterated Choline at Clinical Dose for Metabolic Imaging of Brain Tumors.

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An In-Depth Technical Guide to Bioavailability Studies Using Methyl-d9-choline Tracers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The assessment of bioavailability is a critical component in drug development and nutritional science, providing essential insights into the fraction of an administered dose that reaches systemic circulation. Stable isotope tracers have emerged as a powerful tool in these evaluations, offering a safe and precise method for tracking the metabolic fate of a compound. Among these, Methyl-d9-choline ([2H]C₅H₅D₉ClNO) has proven to be an invaluable tracer for investigating the bioavailability and pharmacokinetics of choline and its derivatives. This guide provides a comprehensive technical overview of the principles, methodologies, and applications of Methyl-d9-choline in bioavailability studies. It is intended for researchers, scientists, and drug development professionals seeking to leverage this advanced technique to gain a deeper understanding of choline metabolism and the efficacy of choline-based interventions.

Introduction: The Significance of Choline and the Need for Precise Bioavailability Assessment

Choline is an essential nutrient vital for numerous physiological processes, including neurotransmitter synthesis (acetylcholine), cell membrane integrity (phosphatidylcholine), lipid metabolism, and methyl-group donation.[1][2] Its deficiency has been linked to liver and muscle damage, while adequate intake is crucial during critical life stages such as pregnancy for fetal brain development. Given its importance, various forms of choline supplements are available, including choline chloride, choline bitartrate, and phosphatidylcholine.[3][4]

However, the extent to which these different forms are absorbed and utilized by the body can vary significantly. This necessitates robust bioavailability studies to determine the rate and extent of absorption. Traditional bioavailability studies often rely on measuring plasma concentrations after a single dose, but this approach can be confounded by endogenous levels of the compound. The use of stable isotope-labeled tracers, such as Methyl-d9-choline, overcomes this limitation by allowing for the precise differentiation between the exogenously administered compound and the endogenous pool.[5]

The Rationale for Using Methyl-d9-choline as a Tracer

Methyl-d9-choline is a form of choline where the nine hydrogen atoms on the three methyl groups are replaced with deuterium, a stable (non-radioactive) isotope of hydrogen.[6] This isotopic labeling provides several key advantages in a research setting:

  • Safety: As a stable isotope, it does not emit radiation, making it safe for use in human studies, including in vulnerable populations like pregnant women.[2]

  • Chemical Equivalence: The deuterated form is chemically and biologically identical to its unlabeled counterpart, ensuring it follows the same metabolic pathways.

  • Distinct Mass: The increased mass due to the deuterium atoms allows for its unambiguous detection and quantification using mass spectrometry, distinguishing it from endogenous choline.[7][8]

  • Kinetic Isotope Effect: While generally considered metabolically identical, the increased mass of deuterium can slightly slow down enzymatic reactions. This "kinetic isotope effect" can be advantageous in certain studies by providing insights into metabolic pathways.[9][10] For instance, deuteration has been shown to protect against the oxidation of choline to betaine.[11][12][13]

Designing a Bioavailability Study with Methyl-d9-choline

A well-designed bioavailability study is crucial for obtaining reliable and interpretable data. Key considerations include the study design, participant selection, dosage, and sampling schedule.

Study Design: Cross-Over vs. Parallel Group
  • Cross-Over Design: In a randomized cross-over study, each participant receives each of the different choline formulations (including the tracer) in a random order, with a washout period between each administration.[14][15] This design is powerful as it minimizes inter-individual variability, with each participant acting as their own control.

  • Parallel Group Design: In a parallel group design, different groups of participants each receive a different choline formulation. This design is simpler to implement but requires a larger sample size to account for inter-individual differences.

Participant Selection and Ethical Considerations

Participants should be healthy individuals, and specific inclusion and exclusion criteria should be established based on the study objectives. All studies involving human subjects must be conducted in accordance with Good Clinical Practice (GCP) guidelines and receive approval from an Institutional Review Board (IRB).[16]

Dosage and Administration

The dose of Methyl-d9-choline should be sufficient to be accurately detected above the natural isotopic background but should remain within safe limits. Doses are often based on a percentage of the total choline intake for the study.[2][17] Administration is typically oral, often dissolved in a beverage.[2][18]

Sample Collection

Blood samples are the primary matrix for bioavailability studies. A typical sampling schedule would include a baseline sample before administration, followed by multiple samples at various time points post-administration to capture the absorption, distribution, metabolism, and excretion phases.[14][15] Urine samples can also be collected to assess renal clearance.

Bioanalytical Methodology: Quantifying Methyl-d9-choline and its Metabolites

The accurate quantification of Methyl-d9-choline and its metabolites in biological samples is the cornerstone of the bioavailability study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.[19][20][21]

Sample Preparation

Plasma or serum samples typically require deproteination to remove interfering proteins. This is often achieved by precipitation with an organic solvent like acetonitrile, which may also contain an internal standard (e.g., d13-choline) for accurate quantification.[8][22]

Liquid Chromatography Separation

Due to the polar nature of choline and its metabolites, traditional reversed-phase chromatography is often not suitable. Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for separating these compounds.[23][24]

Tandem Mass Spectrometry Detection

Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for this analysis. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the deuterated tracer and its metabolites are monitored.[7][8]

Table 1: Example MRM Transitions for Choline and its Deuterated Analogs

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Choline10460
Methyl-d9-choline 113 69
Betaine11859
d9-Betaine 127 68
Trimethylamine N-oxide (TMAO)7658
d9-TMAO 8566

Note: Specific m/z values may vary slightly depending on the instrument and conditions.

Data Analysis and Interpretation

Pharmacokinetic parameters are calculated from the plasma concentration-time data to assess bioavailability.

Key Pharmacokinetic Parameters
  • Cmax: The maximum (or peak) plasma concentration of the drug.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total exposure to the drug over time.

These parameters for the Methyl-d9-choline tracer provide a direct measure of the bioavailability of the administered choline form.[25]

Tracing Metabolic Pathways

By measuring the appearance of deuterated metabolites, such as d9-betaine and d9-phosphatidylcholine, researchers can trace the metabolic fate of the administered choline.[26] This provides valuable information on how different choline supplements contribute to various metabolic pathways, such as the de novo synthesis of phosphatidylcholine.[27]

Workflow and Pathway Visualizations

Experimental Workflow for a Methyl-d9-choline Bioavailability Study

G cluster_0 Study Design & Execution cluster_1 Bioanalytical Phase cluster_2 Data Analysis & Interpretation A Participant Recruitment & Screening B Randomized Cross-Over or Parallel Design A->B C Oral Administration of Methyl-d9-choline Tracer B->C D Serial Blood & Urine Sampling C->D E Plasma/Serum Isolation D->E F Sample Deproteination & Internal Standard Spiking E->F G HILIC-LC Separation F->G H Tandem Mass Spectrometry (MS/MS) Detection G->H I Quantification of d9-Choline & Metabolites H->I J Pharmacokinetic Modeling (Cmax, Tmax, AUC) I->J K Metabolic Pathway Analysis J->K L Bioavailability Assessment & Reporting K->L

Caption: High-level workflow for a typical bioavailability study using Methyl-d9-choline tracers.

Simplified Choline Metabolic Pathways

G cluster_0 CDP-Choline Pathway cluster_1 Oxidation Pathway cluster_2 Gut Microbiota Metabolism d9_Choline Methyl-d9-Choline (Oral Administration) d9_Phosphocholine d9-Phosphocholine d9_Choline->d9_Phosphocholine d9_Betaine_Aldehyde d9-Betaine Aldehyde d9_Choline->d9_Betaine_Aldehyde d9_TMA d9-Trimethylamine (TMA) d9_Choline->d9_TMA d9_CDP_Choline d9-CDP-Choline d9_Phosphocholine->d9_CDP_Choline d9_PC d9-Phosphatidylcholine (Membrane Synthesis) d9_CDP_Choline->d9_PC d9_Betaine d9-Betaine (Methyl Donor) d9_Betaine_Aldehyde->d9_Betaine d9_TMAO d9-Trimethylamine N-oxide (TMAO) d9_TMA->d9_TMAO

Caption: Tracing the major metabolic fates of orally administered Methyl-d9-choline.

Challenges and Future Directions

While a powerful technique, studies using Methyl-d9-choline require significant expertise in both clinical study design and advanced bioanalytical chemistry. The cost of the labeled tracer and the sophisticated instrumentation can also be a consideration.

Future research will likely focus on applying this technique to understand choline bioavailability in specific disease states and to develop personalized nutrition strategies. The combination of stable isotope tracing with metabolomics offers a powerful platform for gaining a holistic understanding of choline metabolism and its impact on human health.

Conclusion

Bioavailability studies employing Methyl-d9-choline tracers represent a state-of-the-art approach for accurately assessing the absorption and metabolic fate of choline from various sources. The high precision, safety, and detailed metabolic insights offered by this technique are invaluable for the development of effective choline supplements and for advancing our understanding of the critical role of this nutrient in human health and disease. By following the principles and methodologies outlined in this guide, researchers can design and execute robust studies that yield high-quality, defensible data.

References

  • Evaluation of deuterated 18F- and 11C-labeled choline analogs for cancer detection by positron emission tomography. PubMed, [Link]

  • Evaluation of deuterated 18F- and 11C-labeled choline analogs for cancer detection by positron emission tomography. PMC, [Link]

  • Evaluation of Deuterated 18F- and 11C-Labeled Choline Analogs for Cancer Detection by Positron Emission Tomography. AACR Journals, [Link]

  • Different choline supplement metabolism in adults using deuterium labelling. PMC, [Link]

  • Measuring Choline and its Metabolites in Human Plasma Using an LC/MS/MS System with Fully Automated Sample Preparati. Shimadzu, [Link]

  • LC–MS/MS Analysis of Choline Compounds in Japanese-Cultivated Vegetables and Fruits. MDPI, [Link]

  • Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography–Tandem Mass Spectrometry. bevital, [Link]

  • BA/BE Study Requirements For FDA Approval: Guidelines, Global Locations, Costs & Quality Standards. Credevo, [Link]

  • LC–MS/MS Analysis of Choline Compounds in Japanese-Cultivated Vegetables and Fruits. MDPI, [Link]

  • Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography-Tandem Mass Spectrometry. ResearchGate, [Link]

  • Bioavailability Studies Submitted in NDAs or INDs – General Considerations. FDA, [Link]

  • [18F]fluoromethyl-[1,2-2H4]-choline: a novel radiotracer for imaging choline metabolism in tumors by positron emission tomography. PubMed, [Link]

  • [18F]Fluoromethyl-[1,2-2H4]-choline: A novel radiotracer for imaging choline metabolism in tumors by positron emission tomography. PMC, [Link]

  • Ex vivo study on prebiotic & choline combination to modulate gut bacteria, enhance choline bioavailability, and reduce TMA production. OAE Publishing Inc., [Link]

  • Oral Intake of Deuterated Choline at Clinical Dose for Metabolic Imaging of Brain Tumors. bioRxiv, [Link]

  • Guidance for Industry on Bioavailability and Bioequivalence Studies for Orally Administered Drug Products-General Considerations; Availability. Federal Register, [Link]

  • Choline supplements: An update. PMC - NIH, [Link]

  • Natural Choline from Egg Yolk Phospholipids Is More Efficiently Absorbed Compared with Choline Bitartrate; Outcomes of A Randomized Trial in Healthy Adults. MDPI, [Link]

  • Biodistribution and Radiation Dosimetry of Deuterium-Substituted 18F-Fluoromethyl-[1, 2-2H4]Choline in Healthy Volunteers. Journal of Nuclear Medicine, [Link]

  • Stable Isotopic Tracer Phospholipidomics Reveals Contributions of Key Phospholipid Biosynthetic Pathways to Low Hepatocyte Phosphatidylcholine to Phosphatidylethanolamine Ratio Induced by Free Fatty Acids. PMC, [Link]

  • Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. Food and Drug Administration, [Link]

  • Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. FDA, [Link]

  • Phospholipid isotope tracing reveals β-catenin-driven suppression of phosphatidylcholine metabolism in hepatocellular carcinoma. bioRxiv, [Link]

  • Analysis of Choline Metabolites by Hydrophilic Interaction Chromatography (HILIC) with LC/MS/MS. Agilent, [Link]

  • Plasma Kinetics of Choline and Choline Metabolites After A Single Dose of SuperbaBoostTM Krill Oil or Choline Bitartrate in Healthy Volunteers. PMC, [Link]

  • (PDF) Differential metabolism of choline supplements in adult volunteers. ResearchGate, [Link]

  • Phospholipid isotope tracing suggests β-catenin-driven suppression of phosphatidylcholine metabolism in hepatocellular carcinoma. PMC, [Link]

  • Measuring Choline and its Metabolites in Human Plasma Using an LC/MS/MS System with Fully Automated Sample Preparation Module. LabRulez LCMS, [Link]

  • Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues. PubMed, [Link]

  • Choline metabolome response to prenatal choline supplementation across pregnancy: A randomized controlled trial. PMC, [Link]

  • Effect of Maternal Choline Intake on Choline Status and Health Biomarkers During Pregnancy and Lactation. ClinicalTrials.gov, [Link]

  • Choline and betaine concentrations in plasma predict dietary choline intake in healthy humans: a double-blind randomized control feeding study. medRxiv, [Link]

  • Different choline supplement metabolism in adults using deuterium labelling. PubMed, [Link]

  • Metabolic fate of the orally consumed deuterium-labeled choline. The... ResearchGate, [Link]

Sources

Methodological & Application

LC-MS/MS protocol for quantifying choline using Methyl-d9-choline

Author: BenchChem Technical Support Team. Date: March 2026

Internal Standard: Methyl-d9-choline

Abstract & Strategic Overview

Choline is a quaternary ammonium compound essential for cell membrane integrity (phosphatidylcholine synthesis) and neurotransmission (acetylcholine precursor).[1] Its high polarity and ubiquitous presence in biological matrices present two specific analytical challenges:

  • Retention Failure on C18: Choline elutes in the void volume of traditional Reversed-Phase (RP) columns, leading to massive ion suppression from salts.

  • The "Endogenous Problem": Choline is present in all "blank" plasma; therefore, a true blank matrix does not exist.

This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain choline, separating it from matrix interferences. We employ Methyl-d9-choline as a stable isotope-labeled internal standard (SIL-IS) to correct for extraction efficiency and matrix effects.

Experimental Logic & Mechanism

Why HILIC?

Unlike Reversed-Phase chromatography, which relies on hydrophobic interactions, HILIC uses a polar stationary phase (Silica or Amide) and a high-organic mobile phase. This creates a water-enriched layer on the surface of the stationary phase.[2] Choline partitions into this aqueous layer, ensuring retention and allowing salts to elute separately.

Graphviz Diagram: The HILIC Separation Mechanism

The following diagram illustrates the partitioning mechanism critical for Choline retention.

HILIC_Mechanism cluster_0 Separation Zone Stationary Polar Stationary Phase (Silica/Amide) WaterLayer Water-Enriched Layer (Stagnant) Stationary->WaterLayer Adsorbs H2O MobilePhase Mobile Phase (High ACN, Low Water) MobilePhase->WaterLayer Partitioning Interface Choline Choline (Polar) Choline->WaterLayer Strong Partitioning (Retained) NonPolar Non-Polar Matrix NonPolar->MobilePhase Remains in Bulk (Elutes Early)

Caption: Schematic of Choline partitioning into the stagnant water layer on a HILIC stationary phase, separating it from non-polar matrix components.

Materials & Reagents

  • Analyte: Choline Chloride (Sigma-Aldrich or equivalent).

  • Internal Standard: Choline-d9 (N,N,N-trimethyl-d9-ammonium) chloride.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Precipitation Solvent: Acetonitrile + 0.1% Formic Acid.

  • Surrogate Matrix: 4% BSA (Bovine Serum Albumin) in PBS or Synthetic Plasma (for calibration curves).

Sample Preparation Protocol

Critical Step: Because choline is endogenous, you cannot use human plasma for calibration curves. Use the Surrogate Matrix (BSA/PBS) for standards and QCs, but use pooled human plasma for matrix effect validation.

Workflow Diagram

Workflow Sample 50 µL Sample (Plasma or Surrogate Matrix) IS_Add Add 10 µL IS (Choline-d9, 500 ng/mL) Sample->IS_Add ppt Protein Precipitation Add 200 µL ACN + 0.1% FA IS_Add->ppt vortex Vortex (1 min) & Centrifuge (14,000 x g, 10 min, 4°C) ppt->vortex transfer Transfer 100 µL Supernatant to LC Vial vortex->transfer inject Inject 2 µL into LC-MS/MS transfer->inject

Caption: Step-by-step protein precipitation workflow ensuring complete integration of the internal standard prior to extraction.

Detailed Steps:
  • Thaw plasma samples on ice.

  • Aliquot 50 µL of sample (or Standard/QC) into a 1.5 mL Eppendorf tube or 96-well plate.

  • Add IS: Add 10 µL of Choline-d9 Working Solution (e.g., 500 ng/mL in water). Vortex gently.

  • Precipitate: Add 200 µL of Ice-Cold Acetonitrile containing 0.1% Formic Acid .

    • Note: The acid helps stabilize choline and improves recovery from protein binding.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial/plate.

    • Optional: If sensitivity is low, evaporate under Nitrogen and reconstitute in 100 µL of Mobile Phase (90% ACN). However, direct injection of the supernatant is usually sufficient for choline due to its high physiological concentration.

LC-MS/MS Conditions

Chromatography (HILIC)[1][2][4][5][6][7][8]
  • Column: Waters Atlantis HILIC Silica (2.1 x 100 mm, 3 µm) or Thermo Syncronis HILIC (2.1 x 50 mm, 1.7 µm).

  • Temperature: 30°C.

  • Flow Rate: 0.4 mL/min.[1]

Gradient Table:

Time (min) Mobile Phase A (Buffer) Mobile Phase B (ACN) Action
0.0 10% 90% Initial Loading
0.5 10% 90% Hold
3.0 40% 60% Elution Gradient
3.1 10% 90% Re-equilibration

| 6.0 | 10% | 90% | End of Run |

Expert Insight: Do not start at 100% ACN. HILIC requires at least 5-10% water/buffer to form the hydration layer on the silica surface. Without this, retention times will drift.

Mass Spectrometry (MRM Parameters)
  • Ionization: ESI Positive Mode.

  • Source Temp: 350°C.

  • Capillary Voltage: 3.0 kV.

MRM Transitions Table:

Analyte Precursor Ion (m/z) Product Ion (m/z) Role Collision Energy (eV)
Choline 104.1 60.1 Quantifier 20
Choline 104.1 45.1 Qualifier 25

| Choline-d9 (IS) | 113.2 | 69.2 | Quantifier | 20 |

Mechanism: The transition 104 -> 60 corresponds to the loss of the trimethylamine group (neutral loss of 59 is common, but here we detect the fragment). The d9 IS shifts by +9 Da, confirming the methyl groups are intact.

Data Analysis & Handling Endogenous Levels

Since Choline is endogenous, a blank plasma sample will show a massive peak. You must use the Surrogate Matrix Approach .

  • Calibration Curve: Prepare standards in 4% BSA/PBS.

    • Range: 10 ng/mL to 5000 ng/mL (Physiological range is typically 1000–3000 ng/mL or ~10-30 µM).

  • QC Samples:

    • Low/Mid/High QC: Prepared in BSA/PBS.

    • Endogenous QC: Pooled human plasma analyzed (n=6) to establish a baseline, then spiked with known amounts to calculate recovery.

  • Calculation:

    
    
    Calculate concentration using linear regression (
    
    
    
    weighting) derived from the surrogate matrix curve.

Troubleshooting & Expert Tips

  • Peak Tailing: Common in HILIC if the buffer concentration is too low. Ensure Ammonium Formate is at least 10 mM.

  • Sensitivity Drop: Phospholipids (phosphatidylcholine) can elute late and suppress ionization in subsequent runs. Ensure the gradient goes to 60% water (or higher) to wash the column, or use a "divert valve" to send the first 1 minute and the wash phase to waste.

  • IS Stability: Choline-d9 is stable, but ensure stock solutions are not stored in glass for prolonged periods at low concentrations without carrier protein, as quaternary amines can stick to glass surfaces.

References

  • Koc, H., et al. (2002). Liquid chromatography-mass spectrometry method for the measurement of choline and acetylcholine in human plasma and urine. Clinical Chemistry.[3][4]

  • Holm, P., et al. (2003). Quantification of choline and acetylcholine in microdialysates by liquid chromatography/electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry.

  • Thermo Fisher Scientific. LC-MS/MS Method for the Analysis of Choline and Acetylcholine using a Syncronis HILIC Column.[5] Application Note.

  • Waters Corporation. A Method for Choline and Acetylcholine Using Hydrophilic Interaction Chromatography (HILIC) and Mass Spectrometry. Application Note.

  • Zhang, Y., et al. (2012). Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues.[6] Journal of Chromatography B.

Sources

Preparation of Methyl-d9-choline internal standard stock solutions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Preparation of Methyl-d9-Choline Internal Standard Stock Solutions for LC-MS/MS Quantitation

Abstract & Strategic Importance

The accurate quantification of choline and its metabolites (e.g., acetylcholine, betaine, TMAO) is critical in neurodegenerative research and cardiovascular risk assessment. Due to the high polarity and ubiquity of choline in biological matrices, Stable Isotope Dilution (SID) using Methyl-d9-choline (trimethyl-d9-ammonium) is the gold standard for correcting matrix effects and ionization suppression.

However, a critical failure point in bioanalysis is the preparation of the primary stock solution. Choline salts (specifically Choline Chloride) are extremely hygroscopic . Standard weighing protocols often result in significant concentration errors (up to 15%) because the salt absorbs atmospheric water during the weighing process.

This protocol details a gravimetric "weighing-by-difference" workflow combined with a salt-correction algorithm to ensure <1% error in stock solution preparation.

Critical Material Attributes (CMA)

AttributeSpecificationRationale
Compound Choline Chloride-d9 (N,N,N-trimethyl-d9)The d9 label (+9 Da) prevents signal overlap with natural isotopes (M+1, M+2) of endogenous choline.
MW (Salt) ~148.68 g/mol Used for weighing calculations.
MW (Cation) ~113.23 g/mol Used for final concentration reporting (free base).
Hygroscopicity Critical Risk Rapidly forms a deliquescent "goo" at >40% RH.
Solvent 50% Methanol / 0.1% Formic AcidPrevents bacterial growth (common in pure water) and matches HILIC initial conditions.

The "Hygroscopic Trap": Causality & Mitigation

Expert Insight: Many protocols suggest drying the salt in an oven. Do not do this. Choline salts can thermally decompose or undergo side reactions (Hofmann elimination) at high temperatures.

  • Correct Mitigation: Use a Vacuum Desiccator with P₂O₅ (Phosphorus Pentoxide) for 24 hours prior to use, or handle strictly within a nitrogen-purged glove box.

  • Weighing Strategy: Never weigh onto an open weigh boat. Use a closed weighing vessel and the "Weighing by Difference" technique described below.

Protocol: Gravimetric Preparation of Primary Stock

Phase A: Preparation
  • Equilibration: Remove the Choline Chloride-d9 vial from -20°C storage and allow it to reach room temperature inside a desiccator (to prevent condensation).

  • Vessel Prep: Pre-weigh a clean, dry 20 mL amber glass scintillation vial with a PTFE-lined cap. Record this as

    
    .
    
Phase B: The "Weighing by Difference" Technique

This method eliminates error caused by the salt absorbing water while sitting on the balance.

  • Place the manufacturer's vial (containing the bulk isotope) on the analytical balance. Tare the balance.

  • Quickly transfer approximately 10-15 mg of Choline Chloride-d9 into your pre-weighed amber vial.

  • Immediately recap the manufacturer's vial and place it back on the balance.

  • Record the negative weight displayed. This absolute value is the exact mass of solid transferred (

    
    ).
    
    • Note: This is more accurate than trying to stabilize a drifting reading on an open weigh boat.

Phase C: Dissolution & Calculation
  • Add 10.0 mL of Solvent (50:50 Methanol:Water + 0.1% Formic Acid) to the amber vial.

  • Vortex for 60 seconds until fully dissolved.

  • Calculate the Free Base Concentration (

    
    ): 
    


Example: If you weighed 12.50 mg of salt (99% purity):



Workflow Visualization

CholinePrep Start Bulk Choline-d9 (Hygroscopic Solid) Desiccate Desiccate (24h, P2O5, Vacuum) Start->Desiccate Remove Moisture Weigh Weigh by Difference (Closed Vessel) Desiccate->Weigh Minimize Exposure Dissolve Dissolve (50% MeOH + 0.1% FA) Weigh->Dissolve Gravimetric Transfer Stock Primary Stock (-80°C Storage) Dissolve->Stock Aliquot QC LC-MS/MS QC (Isotopic Purity Check) Stock->QC Validate

Figure 1: Critical workflow for handling hygroscopic Choline-d9 salts to ensure concentration accuracy.

Quality Control & LC-MS/MS Validation

Before using the stock for sample analysis, you must validate its isotopic purity and lack of native choline (d0) interference.

LC-MS/MS Conditions (HILIC Mode):

  • Column: Waters Atlantis HILIC Silica or Shimadzu Velox HILIC (2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.[1][2][3][4][5][6]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1][7]

  • Gradient: 95% B to 50% B over 5 minutes.

Validation Logic:

  • Inject a 100 ng/mL dilution of your Choline-d9 Stock.

  • Monitor two transitions:

    • d9-Choline (IS): 113.2

      
       69.1 (Quantifier)
      
    • d0-Choline (Native): 104.1

      
       60.1
      
  • Acceptance Criteria: The signal for d0-Choline must be < 0.5% of the d9-Choline signal. If higher, the stock is contaminated or the standard purity is compromised.

MSLogic cluster_Q1 Q1 Filter cluster_Q3 Q3 Filter (Fragment) Sample Injected Sample (Analyte + IS) Ionization ESI+ Source (Soft Ionization) Sample->Ionization d0_Pre d0-Choline (m/z 104.1) Ionization->d0_Pre d9_Pre d9-Choline (m/z 113.2) Ionization->d9_Pre d0_Frag m/z 60.1 (Trimethylamine) d0_Pre->d0_Frag CID (-25eV) d9_Frag m/z 69.1 (d9-Trimethylamine) d9_Pre->d9_Frag CID (-25eV) Result Quantitation Ratio (Area d0 / Area d9) d0_Frag->Result d9_Frag->Result

Figure 2: Mass Spectrometry Logic. The +9 Da shift ensures no "crosstalk" between the analyte and the internal standard.

Storage & Stability

  • Primary Stock (1 mg/mL): Store at -80°C in amber glass. Stable for 6 months.

  • Working Solution (10 µg/mL): Store at -20°C. Stable for 1 month.

  • Warning: Do not store in low-density polyethylene (LDPE) bottles, as quaternary amines can adsorb to plastic surfaces over time. Use Polypropylene (PP) or Silanized Glass.

References

  • Waters Corporation. "A Method for Choline and Acetylcholine Using Hydrophilic Interaction Chromatography (HILIC) and Mass Spectrometry." Application Note 720003110EN.Link

  • Shimadzu. "Measuring Choline and its Metabolites in Human Plasma Using an LC/MS/MS System." Application News 01-00238-EN.Link

  • Holm, P., et al. "Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography–Tandem Mass Spectrometry." Clinical Chemistry, 2003.[8] Link

  • Yan, J., et al. "MTHFR C677T genotype influences the isotopic enrichment of one-carbon metabolites in folate-compromised men consuming d9-choline." American Journal of Clinical Nutrition, 2011. Link

  • Koc, H., et al. "Quantitation of choline and its metabolites in tissues and cultured cells." Analytical Chemistry, 2002. Link

Sources

Application Note: Precision HILIC Separation of Methyl-d9-Choline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for analytical chemists and drug development professionals. It prioritizes mechanistic understanding and robust, self-validating protocols over generic instructions.

Methodology for Quaternary Amine Analysis in Biological Matrices

Executive Summary & Scientific Context

Methyl-d9-choline (N,N,N-trimethyl-d9-ethanolammonium) is the isotopically labeled analog of choline, a critical precursor for acetylcholine and phosphatidylcholine. In metabolic flux analysis and pharmacokinetic studies, it serves as an indispensable Internal Standard (IS) or metabolic tracer.

The Chromatographic Challenge: Choline is a quaternary ammonium compound . It carries a permanent positive charge regardless of pH, making it highly polar (logP ≈ -3.7). Traditional Reversed-Phase (RP) C18 chromatography fails to retain choline without aggressive ion-pairing reagents, which suppress MS ionization and contaminate systems.

The Solution: Hydrophilic Interaction Chromatography (HILIC) HILIC is the gold standard for quaternary amines. It utilizes a high-organic mobile phase to induce liquid-liquid partitioning into a water-enriched layer on the stationary phase. For choline, this is often augmented by Weak Cation Exchange (WCX) interactions with the stationary phase (e.g., silanols or zwitterionic ligands).

Mechanistic Principles

To develop a robust method, one must understand the forces at play. The retention of Methyl-d9-choline is governed by a dual-mechanism:

  • Hydrophilic Partitioning: The analyte distributes between the acetonitrile-rich bulk mobile phase and the water-rich layer adsorbed on the silica surface.

  • Electrostatic Interaction: The cationic quaternary amine interacts with deprotonated silanols (

    
    ) on bare silica or anionic moieties on zwitterionic phases.
    
Visualization: HILIC Retention Mechanism

The following diagram illustrates the specific interactions governing Methyl-d9-choline retention.

HILIC_Mechanism Silanol Silanol/Ligand (Negative Charge Sites) WaterLayer Stagnant Water-Rich Layer (High Polarity) Analyte Methyl-d9-Choline (Permanent Cation) WaterLayer->Analyte Solvation Analyte->Silanol 2. Cation Exchange (Electrostatic Attraction) MobilePhase Bulk Mobile Phase (>80% ACN) MobilePhase->WaterLayer 1. Partitioning (LogP driven)

Figure 1: Dual-retention mechanism showing the critical role of electrostatic attraction in retaining quaternary amines.

Detailed Experimental Protocol

Reagents and Standards
  • Analyte: Methyl-d9-choline chloride (Isotopic purity >99%).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Methanol.[1]

  • Buffer Additive: Ammonium Formate (10 M stock) and Formic Acid.

    • Expert Note: Ammonium formate is preferred over acetate for ESI+ sensitivity. The acidic pH buffers the silanols, preventing irreversible adsorption (peak tailing).

LC Conditions

Two column chemistries are validated for this application. Option A (Zwitterionic) is recommended for robustness.[2] Option B (Silica) is a cost-effective alternative requiring stricter pH control.

ParameterOption A: Zwitterionic (Recommended)Option B: Bare Silica (Alternative)
Column ZIC-HILIC (Merck) or Poroshell 120 HILIC-Z (Agilent)Atlantis HILIC Silica (Waters)
Dimensions 2.1 x 100 mm, 2.7 µm or 3.5 µm2.1 x 50 mm, 3 µm
Mobile Phase A 20 mM Ammonium Formate in Water (pH 3.0)10 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B Acetonitrile (LC-MS Grade)Acetonitrile (LC-MS Grade)
Isocratic Mode 20% A / 80% B15% A / 85% B
Flow Rate 0.3 - 0.4 mL/min0.3 mL/min
Temperature 30°C30°C
Injection Vol. 1 - 2 µL2 - 5 µL

Gradient Strategy (Optional): While isocratic elution is stable, a shallow gradient (e.g., 85% B to 60% B over 5 mins) can help elute matrix contaminants (phospholipids) that accumulate on the column.

MS/MS Detection Parameters (ESI+)

Detection is performed in Multiple Reaction Monitoring (MRM) mode. The permanent positive charge of choline allows for high sensitivity in ESI+.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Dwell (ms)CE (eV)Role
Choline 104.160.15020-25Native Analyte
Methyl-d9-Choline 113.1 69.1 5020-25Internal Standard
  • Transition Logic: The transition represents the loss of the ethanol moiety (neutral loss of 44 Da,

    
    ), leaving the trimethylammonium cation.
    
    • Choline:

      
       (
      
      
      
      )[3]
    • d9-Choline:

      
       (
      
      
      
      )

Sample Preparation Workflow

Direct injection of high-aqueous samples will destroy HILIC peak shape (the "solvent mismatch" effect). Samples must be organic-rich.

Workflow Diagram

Workflow Sample Biological Sample (Plasma/Serum 50 µL) IS_Add Add Internal Standard (Methyl-d9-Choline in ACN) Sample->IS_Add Precipitation Protein Precipitation Add 150 µL Cold ACN (1:3 ratio) IS_Add->Precipitation Vortex Vortex (1 min) & Centrifuge (10,000 x g, 10 min) Precipitation->Vortex Supernatant Collect Supernatant (Organic rich) Vortex->Supernatant Dilution Dilution (Optional) If sensitivity is too high, dilute with ACN Supernatant->Dilution Injection LC-MS/MS Injection (Maintain >75% Organic in vial) Supernatant->Injection Dilution->Injection

Figure 2: Sample preparation workflow ensuring matrix compatibility with HILIC mobile phases.

Critical Step: The final sample injected must contain at least 75% Acetonitrile . If the water content exceeds 25%, the analyte will not partition effectively at the head of the column, leading to "smearing" or double peaks.

Troubleshooting & Validation (Self-Validating System)

To ensure the protocol is trustworthy, monitor these "Self-Validation" markers during every run:

Marker 1: Retention Time Stability
  • Observation: Retention time (RT) shifts > 5%.

  • Root Cause: HILIC columns require long equilibration times to establish the water layer.[4]

  • Fix: Equilibrate for at least 20 column volumes before the first injection. Ensure the "Re-equilibration" time between gradient runs is at least 5 minutes.

Marker 2: Peak Tailing
  • Observation: Asymmetry factor > 1.5.

  • Root Cause: Secondary interactions with active silanols.[5]

  • Fix: Increase Buffer Concentration (e.g., from 10 mM to 20 mM Ammonium Formate). The ammonium ions (

    
    ) compete with Choline for silanol sites, sharpening the peak.
    
Marker 3: Sensitivity Drop
  • Observation: Signal suppression in matrix samples.

  • Root Cause: Co-elution with phospholipids.

  • Fix: Monitor the phospholipid transition (m/z 184 -> 184) in a dummy run. If lipids co-elute with Choline (RT ~2-3 min), adjust the ACN % by +/- 2% to shift the Choline peak away from the suppression zone.

References

  • Waters Corporation. A Method for Choline and Acetylcholine Using Hydrophilic Interaction Chromatography (HILIC) and Mass Spectrometry.

  • Thermo Fisher Scientific. LC-MS/MS Method for the Analysis of Choline and Acetylcholine using a Syncronis HILIC 1.7 µm Column.

  • Agilent Technologies. Analysis of Choline Metabolites by Hydrophilic Interaction Chromatography (HILIC) with LC/MS/MS.

  • Shimadzu. Measuring Choline and its Metabolites in Human Plasma Using an LC/MS/MS System.

  • Bevital. Determination of Choline, Betaine, and Dimethylglycine in Plasma.[3] (Clinical Chemistry).[6][7]

Sources

Protocol: Extraction of Methyl-d9-choline from Plasma and Serum Samples

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the robust extraction and quantification of Methyl-d9-choline (and endogenous Choline) from human plasma and serum.[1] Due to the permanent positive charge (quaternary amine) and high polarity of choline, traditional Reversed-Phase (C18) chromatography and liquid-liquid extraction (LLE) with non-polar solvents are ineffective. This guide presents two validated workflows: a high-throughput Protein Precipitation (PPT) method and a high-purity Solid Phase Extraction (SPE) method using Weak Cation Exchange (WCX). Analytical separation is achieved via Hydrophilic Interaction Liquid Chromatography (HILIC).[2][3][4][5]

Introduction & Scientific Rationale

The Challenge of Quaternary Amines

Choline (2-hydroxy-N,N,N-trimethylethan-1-aminium) is a highly polar, constitutive cation. Its extraction challenges are twofold:

  • Polarity: It does not partition into organic solvents (e.g., Hexane, MTBE) typically used in LLE.

  • Endogenous Instability: Choline is continuously released from phospholipids in plasma by endogenous phospholipase D activity at room temperature.

Methyl-d9-choline serves two potential roles:

  • Internal Standard (IS): The industry standard for normalizing matrix effects when quantifying endogenous choline.

  • Tracer Analyte: Used in metabolic flux studies to track choline uptake and turnover.

Experimental Strategy
  • Separation Chemistry: HILIC is required.[5] It uses a polar stationary phase (Silica or Zwitterionic) and a high-organic mobile phase, retaining polar analytes via water-layer partitioning and electrostatic interactions.

  • Extraction Chemistry:

    • PPT: Uses acidified acetonitrile to precipitate proteins while keeping the polar choline soluble in the aqueous-organic supernatant.

    • SPE (WCX): Exploits the permanent positive charge of choline. The analyte binds to carboxylate groups (COO-) on the sorbent at neutral pH and is eluted with acid, which protonates the sorbent (COOH), releasing the choline.

Pre-Analytical Considerations (Critical)

Sample Stability Warning: Endogenous choline levels in plasma can increase by >15% per hour at room temperature due to enzymatic hydrolysis of phosphatidylcholine.

  • Collection: Use EDTA tubes (inhibits some enzymatic activity better than Heparin).

  • Handling: Keep blood/plasma on wet ice (

    
    ) at all times.
    
  • Storage: Separate plasma within 30 minutes of collection. Store at

    
    .
    

Materials & Reagents

ReagentGrade/Specification
Methyl-d9-choline Chloride Isotopic Purity

99 atom % D
Acetonitrile (ACN) LC-MS Grade
Methanol (MeOH) LC-MS Grade
Formic Acid (FA) Optima™ / LC-MS Grade
Ammonium Formate 10M Stock Solution (volatile buffer)
Water 18.2 M

·cm (Milli-Q)
SPE Cartridges Oasis® WCX 96-well µElution Plate (2 mg) or equivalent

Protocol A: Protein Precipitation (High Throughput)

Best for: Large clinical cohorts, PK studies, and rapid screening.

Reagent Preparation
  • Extraction Solvent: Acetonitrile:Water (85:15, v/v) + 0.1% Formic Acid.

    • Rationale: High organic content precipitates proteins; 15% water maintains solubility of the polar choline; acid disrupts protein binding.

  • Internal Standard Solution (IS): 100 ng/mL Methyl-d9-choline in Extraction Solvent.

Step-by-Step Workflow
  • Thaw: Thaw plasma samples on ice. Vortex briefly (5s).

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube or 96-well deep-well plate.

  • Precipitation: Add 200 µL of IS Working Solution (cold,

    
    ).
    
    • Ratio: 1:4 (Sample:Solvent).

  • Vortex: Vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at

    
    .
    
  • Transfer: Transfer 150 µL of the supernatant to a clean vial/plate.

    • Note: Avoid disturbing the pellet.

  • Dilution (Optional but Recommended): If peak shape is poor (solvent effect), dilute the supernatant 1:1 with Acetonitrile before injection.

  • Injection: Inject 2-5 µL onto the LC-MS/MS.

Protocol B: Solid Phase Extraction (WCX) (High Purity)

Best for: Trace analysis, metabolic flux analysis (low d9 concentrations), and eliminating matrix effects (phospholipids).

Workflow Diagram

SPE_Workflow Start Plasma Sample (50 µL) Pretreat Pre-treatment Add 2% NH4OH (Basify to pH > 8) Start->Pretreat Ionization Control Condition Condition WCX Plate 1. MeOH (200µL) 2. Water (200µL) Load Load Sample (Gravity/Low Vacuum) Pretreat->Load Apply to Sorbent Condition->Load Wash Wash Steps 1. Water (Remove salts) 2. MeOH (Remove neutrals/lipids) Load->Wash Choline Retained (+) Elute Elution 2% Formic Acid in ACN:MeOH (60:40) Wash->Elute Protonate Sorbent (COOH) Release Choline Analysis Inject on HILIC-MS/MS Elute->Analysis

Figure 1: Weak Cation Exchange (WCX) extraction logic. Choline (positive) binds to the deprotonated sorbent (negative) and is released when acid neutralizes the sorbent.

Step-by-Step Protocol
  • Pre-treatment: Mix 50 µL Plasma with 150 µL of 2% Ammonium Hydroxide (

    
    ) in water.
    
    • Mechanism:[6] Ensures the WCX sorbent remains negatively charged (

      
      ) and disrupts protein binding.
      
  • Conditioning:

    • 200 µL Methanol.

    • 200 µL Water.

  • Load: Apply the pre-treated sample to the WCX plate. Apply low vacuum.

  • Wash 1 (Aqueous): 200 µL Water (removes salts/proteins).

  • Wash 2 (Organic): 200 µL Methanol (removes neutral lipids/hydrophobic interferences).

    • Crucial: Choline remains bound due to charge; it does not wash off with Methanol.

  • Elution: Apply 2 x 25 µL of 2% Formic Acid in ACN:MeOH (75:25) .

    • Mechanism:[6] The acid protonates the carboxyl groups on the sorbent, neutralizing the negative charge and releasing the cationic choline.

  • Reconstitution: Vortex mix. Can be injected directly if the HILIC initial conditions match.[4][5]

LC-MS/MS Analytical Conditions

Chromatography (HILIC): Reverse Phase (C18) columns will not retain choline (retention factor


). HILIC is mandatory.
  • Column: Waters Atlantis HILIC Silica (2.1 x 100 mm, 3 µm) OR Agilent Poroshell 120 HILIC-Z.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjust with FA).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[6]

  • Flow Rate: 0.4 mL/min.[7][8]

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for trapping)

    • 1-4 min: 90% B

      
       60% B (Linear Gradient)
      
    • 4-5 min: 60% B (Wash)

    • 5.1 min: 90% B (Re-equilibration - Critical for HILIC)

Mass Spectrometry (ESI+):

  • Ionization: Electrospray Positive (+ESI).[3]

  • Source Temp:

    
     (High temp required for efficient desolvation of aqueous droplets).
    
  • MRM Transitions:

AnalytePrecursor (

)
Product (

)
Collision Energy (V)Dwell (ms)
Choline 104.160.12050
Methyl-d9-choline 113.169.12250
Acetylcholine (Optional)146.187.11850

Note: The transition 104


 60 corresponds to the loss of the hydroxyethyl group (

, 44 Da) to form the trimethylammonium cation (

, m/z 60).

Validation Parameters & Troubleshooting

Summary of Performance Metrics
ParameterAcceptance CriteriaTypical Result
Linearity

0.998 (1 - 1000 ng/mL)
Recovery (PPT) > 80%85-95%
Recovery (WCX) > 85%90-98%
Matrix Effect 85-115%Minimal suppression in HILIC
Troubleshooting Guide

Issue 1: Peak Tailing or Splitting

  • Cause: Sample solvent is "stronger" (more water) than the initial mobile phase (90% ACN).

  • Fix: Ensure the final extract is at least 85% Acetonitrile before injection.

Issue 2: High Background in Blanks

  • Cause: Choline is ubiquitous (glassware, detergents, skin flakes).

  • Fix: Use plasticware (polypropylene) where possible. Avoid detergents. Use LC-MS grade solvents only.

Issue 3: Retention Time Shift

  • Cause: HILIC columns are sensitive to water layer equilibration.

  • Fix: Increase re-equilibration time at the end of the gradient (at least 3-4 minutes).

References

  • Kirsch, S. H., et al. (2010). "Quantification of acetylcholine, choline, betaine, and dimethylglycine in human plasma and urine using stable-isotope dilution ultra performance liquid chromatography–tandem mass spectrometry." Journal of Chromatography B. Link

  • Holm, P. I., et al. (2003).[1] "Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography–Tandem Mass Spectrometry." Clinical Chemistry. Link

  • Yue, B., et al. (2008). "Choline in Whole Blood and Plasma: Sample Preparation and Stability." Clinical Chemistry. Link

  • Waters Corporation. (2009). "A Method for Choline and Acetylcholine Using Hydrophilic Interaction Chromatography (HILIC) and Mass Spectrometry." Application Note. Link

  • Zhang, Z., et al. (2011). "Gut flora metabolism of phosphatidylcholine promotes cardiovascular disease."[6] Nature. Link

Sources

Measuring Phosphatidylcholine Turnover with Methyl-d9-choline Labeling: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Phosphatidylcholine (PC) is the most abundant phospholipid in eukaryotic cell membranes, playing a critical role in membrane integrity, signal transduction, and lipid homeostasis.[1][2] The dynamic balance between its synthesis and degradation, known as turnover, is tightly regulated and its dysregulation is implicated in numerous diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[2][3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on measuring PC turnover using a stable isotope labeling approach with Methyl-d9-choline. This method offers a powerful tool to investigate the kinetics of PC metabolism in various biological systems. We present a comprehensive, step-by-step protocol, from cell culture and labeling to lipid extraction and mass spectrometry analysis, underpinned by a rationale for each experimental choice.

Introduction: The Significance of Phosphatidylcholine Turnover

Phosphatidylcholine constitutes approximately 50% of the phospholipid mass in most eukaryotic cells.[1][5] Its synthesis is primarily governed by two main pathways: the CDP-choline (Kennedy) pathway and the phosphatidylethanolamine N-methyltransferase (PEMT) pathway.[3][6] The Kennedy pathway is the predominant route in most tissues, utilizing dietary choline to synthesize PC.[1][3][7] The PEMT pathway, primarily active in the liver, converts phosphatidylethanolamine (PE) to PC through three sequential methylation steps.[6][8]

The continuous synthesis and degradation of PC, or its turnover, is crucial for maintaining cellular homeostasis.[3][9] This dynamic process allows cells to remodel their membranes, generate signaling molecules, and regulate lipid metabolism.[3][10] Alterations in PC turnover have been linked to various pathological conditions. For instance, impaired hepatic PC synthesis can lead to fatty liver disease, while changes in the PC to PE ratio can affect mitochondrial function and insulin sensitivity.[2][11] Therefore, accurately measuring PC turnover is essential for understanding disease mechanisms and for the development of novel therapeutic strategies.

Stable isotope labeling, coupled with mass spectrometry, has emerged as a robust technique for tracing metabolic pathways and quantifying metabolite dynamics.[12][13][14][15] The use of Methyl-d9-choline, a non-radioactive, deuterated analog of choline, allows for the precise tracking of newly synthesized PC molecules.[16][17][18] This approach provides a direct measure of the rate of PC synthesis and turnover, offering a significant advantage over static measurements of total PC levels.

Biochemical Pathways of Phosphatidylcholine Synthesis

A thorough understanding of the underlying biochemical pathways is critical for designing and interpreting experiments that measure PC turnover.

The CDP-Choline (Kennedy) Pathway

The Kennedy pathway is a three-step enzymatic process that occurs in the cytoplasm and at the endoplasmic reticulum (ER).[1][19]

  • Choline Phosphorylation: Choline, taken up by the cell via specific transporters, is phosphorylated by choline kinase (CK) to produce phosphocholine.[1][20][21][22]

  • CDP-Choline Synthesis: CTP:phosphocholine cytidylyltransferase (CCT), the rate-limiting enzyme of the pathway, catalyzes the reaction of phosphocholine with CTP to form CDP-choline.[1]

  • Phosphatidylcholine Synthesis: Finally, choline/ethanolaminephosphotransferase (CEPT) transfers the phosphocholine moiety from CDP-choline to a diacylglycerol (DAG) molecule, yielding PC.[19]

Kennedy_Pathway cluster_cell Cell Choline_ext Choline (extracellular) Transporter Choline Transporter Choline_ext->Transporter Uptake Choline_int Choline (intracellular) CK Choline Kinase (CK) Choline_int->CK ATP -> ADP P_Choline Phosphocholine CCT CTP:phosphocholine cytidylyltransferase (CCT) (Rate-limiting) P_Choline->CCT CTP -> PPi CDP_Choline CDP-Choline CPT Cholinephosphotransferase (CPT) CDP_Choline->CPT CMP PC Phosphatidylcholine DAG Diacylglycerol DAG->CPT Transporter->Choline_int CK->P_Choline CCT->CDP_Choline CPT->PC PEMT_Pathway cluster_liver_cell Hepatocyte PE Phosphatidylethanolamine (PE) PEMT PEMT PE->PEMT SAM -> SAH PME Phosphatidyl-N- methylethanolamine PME->PEMT SAM -> SAH PDE Phosphatidyl-N,N- dimethylethanolamine PDE->PEMT SAM -> SAH PC Phosphatidylcholine (PC) PEMT->PME PEMT->PDE PEMT->PC

Caption: The PEMT Pathway for Phosphatidylcholine Synthesis in the Liver.

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines the key steps for measuring PC turnover using Methyl-d9-choline labeling.

Experimental_Workflow cluster_workflow Experimental Protocol A 1. Cell Culture & Treatment B 2. Methyl-d9-choline Labeling A->B C 3. Cell Harvesting & Quenching B->C D 4. Lipid Extraction C->D E 5. Sample Preparation D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis & Interpretation F->G

Caption: Overview of the Experimental Workflow for Measuring PC Turnover.

Materials and Reagents
Material/ReagentRecommended Specifications
Cell Culture MediumAppropriate for the cell line of interest
Fetal Bovine Serum (FBS)Heat-inactivated
Penicillin-Streptomycin100 U/mL penicillin, 100 µg/mL streptomycin
Methyl-d9-choline chlorideIsotopic purity ≥ 98%
Phosphate-Buffered Saline (PBS)pH 7.4, sterile
Trypsin-EDTA0.25% Trypsin, 0.53 mM EDTA
Methanol (MeOH)LC-MS grade
Chloroform (CHCl3)LC-MS grade
WaterLC-MS grade
Internal Standardse.g., d9-labeled PC standards
Detailed Protocol

Step 1: Cell Culture and Treatment

  • Culture cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.

  • Seed cells in multi-well plates at a density that ensures they reach 70-80% confluency at the time of labeling.

  • If applicable, treat cells with the compound of interest for the desired duration before labeling. Include appropriate vehicle controls.

Step 2: Methyl-d9-choline Labeling

  • Prepare a stock solution of Methyl-d9-choline chloride in sterile water or PBS.

  • Aspirate the culture medium from the cells and wash once with warm PBS.

  • Add fresh culture medium containing Methyl-d9-choline to the cells. The final concentration of the tracer may need to be optimized but typically ranges from 10 to 50 µM. [23]4. Incubate the cells for a specific time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the incorporation of the label into PC over time.

Step 3: Cell Harvesting and Quenching

  • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS to stop the labeling process and remove any unincorporated tracer.

  • For adherent cells, add an appropriate volume of ice-cold 50% methanol in water to quench metabolic activity and detach the cells. Scrape the cells and collect the cell suspension.

  • For suspension cells, centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold 50% methanol.

Step 4: Lipid Extraction

Several methods are available for lipid extraction, with the Folch and Bligh-Dyer methods being the most widely used. [24][25][26][27]The methyl-tert-butyl ether (MTBE) method is a more recent alternative that offers advantages in terms of phase separation. [25]

  • Bligh-Dyer Method (for cell suspensions):

    • To the cell suspension in 50% methanol, add chloroform and water to achieve a final ratio of chloroform:methanol:water of 1:2:0.8 (v/v/v).

    • Vortex the mixture thoroughly and incubate on ice for 30 minutes.

    • Add chloroform and water to bring the ratio to 2:2:1.8 (v/v/v) to induce phase separation.

    • Centrifuge at low speed to separate the phases. The lower organic phase contains the lipids.

    • Carefully collect the lower organic phase into a new tube.

Step 5: Sample Preparation for Mass Spectrometry

  • Dry the collected lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis, such as methanol or isopropanol.

  • Include internal standards in the reconstitution solvent to control for variations in sample processing and instrument response.

Step 6: LC-MS/MS Analysis

  • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Employ a suitable chromatography column (e.g., C18) to separate different lipid species.

  • Use electrospray ionization (ESI) in positive ion mode for the detection of PC species.

  • Set up the mass spectrometer to perform precursor ion scanning for m/z 184 (for endogenous, unlabeled PC) and m/z 193 (for d9-labeled PC). [28][29][30]This allows for the specific detection of the phosphocholine headgroup.

Step 7: Data Analysis and Interpretation

  • Integrate the peak areas for both the unlabeled (m/z 184) and labeled (m/z 193) PC species from the chromatograms.

  • Calculate the fractional enrichment of the label into the total PC pool at each time point using the following formula: Fractional Enrichment (%) = [Peak Area (m/z 193) / (Peak Area (m/z 184) + Peak Area (m/z 193))] * 100

  • Plot the fractional enrichment over time to determine the rate of PC synthesis. The initial slope of this curve represents the initial rate of PC turnover.

Key Considerations and Best Practices

  • Tracer Concentration: The optimal concentration of Methyl-d9-choline should be determined empirically to ensure sufficient labeling without causing cellular toxicity or altering normal metabolism.

  • Time Course: A well-designed time course experiment is crucial for accurately determining the rate of turnover. Including early time points is important for capturing the initial linear phase of incorporation.

  • Internal Standards: The use of appropriate internal standards is essential for accurate quantification and to correct for any sample loss during extraction and processing.

  • Lipid Extraction Efficiency: The choice of lipid extraction method can influence the recovery of different lipid classes. It is important to validate the chosen method for the specific biological matrix being studied.

  • Data Normalization: Normalize the data to cell number, protein content, or DNA content to account for variations in cell density between samples.

Applications in Research and Drug Development

Measuring PC turnover with Methyl-d9-choline labeling has broad applications:

  • Basic Research: Elucidating the regulation of PC metabolism under different physiological and pathological conditions.

  • Drug Discovery: Screening for compounds that modulate PC synthesis or degradation pathways.

  • Disease Modeling: Investigating the role of altered PC turnover in diseases such as non-alcoholic fatty liver disease (NAFLD), atherosclerosis, and neurodegenerative disorders. [2][3][4]* Personalized Medicine: Assessing individual differences in lipid metabolism to tailor therapeutic interventions.

Conclusion

The Methyl-d9-choline labeling method described in this application note provides a robust and reliable approach for measuring phosphatidylcholine turnover. By offering a dynamic view of PC metabolism, this technique empowers researchers to gain deeper insights into the complex regulation of lipid homeostasis and its role in health and disease. The detailed protocol and accompanying scientific rationale will serve as a valuable resource for scientists in academic and industrial settings, facilitating the investigation of PC dynamics and the development of novel therapeutic strategies targeting lipid metabolism.

References

  • Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. (n.d.).
  • Gibellini, F., & Smith, T. K. (2018). From yeast to humans - roles of the Kennedy pathway for phosphatidylcholine synthesis. FEBS Letters, 592(8), 1239–1254. [Link]

  • The Core Kennedy Pathway for Phosphatidylcholine Synthesis. (n.d.). Smolecule.
  • Overview of Phosphatidylcholine. (n.d.). Creative Proteomics.
  • Gibellini, F., & Smith, T. K. (2010). The Kennedy pathway—De novo synthesis of phosphatidylethanolamine and phosphatidylcholine. IUBMB Life, 62(6), 414–428. [Link]

  • Fagone, P., & Jackowski, S. (2013). Phosphatidylcholine and the CDP-choline cycle. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(3), 523–532. [Link]

  • Yang, K., & Han, X. (2016). Extraction, chromatographic and mass spectrometric methods for lipid analysis. Journal of Chromatography B, 1036-1037, 1–11. [Link]

  • Allen, D. D. (2002). The Transport of Choline. Drug Development and Industrial Pharmacy, 28(7), 749–771. [Link]

  • Phosphatidylcholines: Unraveling the Essential Molecule. (n.d.). MetwareBio.
  • Phosphatidylethanolamine N-methyltransferase. (2023, December 2). In Wikipedia. [Link]

  • Creek, D. J., & Dunn, W. B. (2013). Stable Isotope Labeled Metabolomics Improves Identification of Novel Metabolites and Pathways. Bioanalysis, 5(15), 1833–1836. [Link]

  • Phosphatidylcholines: Unraveling the Essential Molecule. (n.d.). MetwareBio.
  • Why Isolate Lipids from Biological Samples? Making Lipidomics by Mass Spectrometry the Standard. (2016, November 24). Chromatography Today. Retrieved from [Link]

  • van der Veen, J. N., Kennelly, J. P., Wan, S., Vance, J. E., Vance, D. E., & Jacobs, R. L. (2017). The critical role of phosphatidylcholine and phosphatidylethanolamine metabolism in health and disease. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1859(9), 1558–1572. [Link]

  • Fagone, P., & Jackowski, S. (2018). From yeast to humans - roles of the Kennedy pathway for phosphatidylcholine synthesis. FEBS Letters, 592(8), 1239–1254. [Link]

  • CDP-choline pathway. (2023, November 28). In Wikipedia. [Link]

  • Synthesis and turnover of phosphatidylcholine. The Kennedy pathway for... (n.d.). ResearchGate. Retrieved from [Link]

  • Allen, D. D. (2002). The transport of choline. Drug Development and Industrial Pharmacy, 28(7), 749–771. [Link]

  • Methods for lipid extraction and identification of microbes using same via mass spectrometry. (n.d.). Google Patents.
  • Schwaiger, B. J., & Ridenour, J. B. (2016). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites, 6(2), 18. [Link]

  • Bernhard, W., Poets, C. F., & Franz, A. R. (2004). Mass Spectrometric Analysis of Surfactant Metabolism in Human Volunteers Using Deuteriated Choline. American Journal of Respiratory and Critical Care Medicine, 169(2), 201–206. [Link]

  • Advances in Lipid Extraction Methods—A Review. (2021, December 20). MDPI. Retrieved from [Link]

  • Michel, V., Bakovic, M. (2007). Choline Transport for Phospholipid Synthesis. Experimental Biology and Medicine, 232(9), 1144-1154. [Link]

  • Li, Z., Agellon, L. B., & Vance, D. E. (2017). Impaired Hepatic Phosphatidylcholine Synthesis Leads to Cholestasis in Mice Challenged With a High-Fat Diet. Hepatology Communications, 1(4), 304–318. [Link]

  • Janikiewicz, J., Tu-Sek, A., & Negroni, C. (2023). Biochemistry and Diseases Related to the Interconversion of Phosphatidylcholine, Phosphatidylethanolamine, and Phosphatidylserine. International Journal of Molecular Sciences, 24(19), 14881. [Link]

  • Fan, T. W.-M., Lorkiewicz, P. K., & Higashi, R. M. (2012). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. The FEBS Journal, 279(19), 3584–3601. [Link]

  • Li, J., Xin, Y., Li, J., Chen, H., & Li, H. (2023). Phosphatidylethanolamine N-methyltransferase: from Functions to Diseases. Aging and Disease, 14(3), 879–891. [Link]

  • Isotope Enhanced Approaches in Metabolomics. (n.d.). PMC. Retrieved from [Link]

  • What are Choline transporter antagonists and how do they work? (2024, June 25). News-Medical.net. Retrieved from [Link]

  • Bernhard, W., Poets, C. F., & Franz, A. R. (2004). Mass Spectrometric Analysis of Surfactant Metabolism in Human Volunteers Using Deuteriated Choline. American Journal of Respiratory and Critical Care Medicine, 169(2), 201–206. [Link]

  • Buescher, J. M., Moco, S., & Sauer, U. (2012). Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. Analytical Chemistry, 84(17), 7384–7391. [Link]

  • Law, S.-H., Chan, M.-L., & Marathe, G. K. (2019). An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases. International Journal of Molecular Sciences, 20(5), 1149. [Link]

  • Meck, W. H., & Williams, C. L. (1997). Mechanisms controlling choline transport and acetylcholine synthesis in motor nerve terminals during electrical stimulation. Journal of Neurochemistry, 68(4), 1633–1642. [Link]

  • Bernhard, W., Poets, C. F., & Franz, A. R. (2004). Mass spectrometric analysis of surfactant metabolism in human volunteers using deuteriated choline. American Journal of Respiratory and Critical Care Medicine, 169(2), 201–206. [Link]

  • Distinction of Phosphatidylcholine Synthesis between CDP-Choline and PEMT pathways. (2022, October 4). Research Notes by Sergey. Retrieved from [Link]

  • Wang, Z., Klipfell, E., & Bennett, B. J. (2011). Gut flora metabolism of phosphatidylcholine promotes cardiovascular disease. Nature, 472(7341), 57–63. [Link]

  • Phosphatidylcholines. (2022, April 12). biocrates life sciences ag. Retrieved from [Link]

  • Different choline supplement metabolism in adults using deuterium labelling. (2023, February 25). PubMed. Retrieved from [Link]

  • Mass spectrometry imaging of phosphatidylcholine metabolism in lungs administered with therapeutic surfactants and isotopic tracers. (n.d.). ScienceOpen. Retrieved from [Link]

  • Incorporation of methyl-D 9-labeled choline into mouse liver.... (n.d.). ResearchGate. Retrieved from [Link]

  • Sato, Y., et al. (2025). Ex Vivo Measurement of Stable Isotope-Labeled Fatty Acid Incorporation Into Phospholipids in Isolated Mice Muscle. Bio-protocol, 15(7), e5257. [Link]

  • Schematic illustration of the incorporation of methyl-D9 choline in to... (n.d.). ResearchGate. Retrieved from [Link]

  • Al-Dherasi, A. M., et al. (2022). Metabolic Labeling-Based Chemoproteomics Establishes Choline Metabolites as Protein Function Modulators. ACS Chemical Biology, 17(7), 1782-1791. [Link]

  • Al-Dherasi, A. M., et al. (2022). Metabolic Labeling-Based Chemoproteomics Establishes Choline Metabolites as Protein Function Modulators. ACS Chemical Biology, 17(7), 1782-1791. [Link]

  • NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics. (2021, March 29). UKnowledge. Retrieved from [Link]

  • Analysis of lung surfactant phosphatidylcholine metabolism in transgenic mice using stable isotopes. (2011, April 9). CORE. Retrieved from [Link]

  • High-throughput quantification of phosphatidylcholine and sphingomyelin by electrospray ionization tandem mass spectrometry coupled with isotope correction algorithm. (n.d.). PubMed. Retrieved from [Link]

  • Stable isotope labelling of phosphatidylcholine synthesis in vivo in children with acute lung injury. (n.d.). Archives of Disease in Childhood. Retrieved from [Link]

Sources

Application Note: High-Resolution Tracking of Dietary Choline Metabolism Using Methyl-d9-Choline Stable Isotope Tracing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Choline is an essential nutrient that sits at the intersection of host lipid metabolism, epigenetic regulation, and gut microbiome-mediated cardiovascular risk. Because endogenous choline synthesis constantly replenishes circulating pools, conventional pharmacokinetic studies cannot easily distinguish dietary choline from endogenous stores. The application of methyl-d9-choline (N,N,N-trimethyl-d9-choline) as an oral tracer elegantly bypasses this limitation, providing a self-validating system to track metabolic flux. This application note details the mechanistic rationale, dosing strategies, and LC-MS/MS protocols required to accurately trace dietary choline through the host-microbiome axis.

Mechanistic Principles of d9-Choline Tracing

By labeling the three N-methyl groups of choline with deuterium, researchers can track the exact metabolic fate of dietary choline across three primary metabolic pathways[1][2]:

  • The CDP-Choline (Kennedy) Pathway : Intact d9-choline is phosphorylated and incorporated directly into cell membranes, yielding d9-phosphatidylcholine (d9-PC)[1][3].

  • The Hepatic Oxidation (PEMT) Pathway : d9-choline is oxidized in the liver to d9-betaine, which serves as a critical methyl donor. The donation of a single d3-methyl group to homocysteine yields d3-methionine and subsequently d3-S-adenosylmethionine (SAMe). The phosphatidylethanolamine N-methyltransferase (PEMT) pathway then uses d3-SAMe to methylate phosphatidylethanolamine, generating d3-PC, d6-PC, or d9-PC[1][3].

  • The Metaorganismal TMAO Axis : Unabsorbed d9-choline reaches the lower intestine, where microbial TMA lyases (CutC/D enzymes) cleave the C-N bond to release d9-trimethylamine (d9-TMA). Following portal circulation, host hepatic flavin-containing monooxygenase 3 (FMO3) oxidizes d9-TMA into the atherogenic metabolite d9-trimethylamine N-oxide (d9-TMAO)[4][5].

Pathway Visualization

G d9_choline Dietary Methyl-d9-Choline gut Gut Microbiome (CutC/D) d9_choline->gut Unabsorbed Fraction chdh Hepatic Oxidation (CHDH) d9_choline->chdh Hepatic Uptake cdp CDP-Choline Pathway d9_choline->cdp Phosphorylation d9_tma d9-Trimethylamine (d9-TMA) gut->d9_tma C-N Cleavage fmo3 Hepatic FMO3 Oxidation d9_tma->fmo3 Portal Circulation d9_tmao d9-TMAO (Atherogenic) fmo3->d9_tmao N-Oxidation d9_betaine d9-Betaine (Methyl Donor) chdh->d9_betaine Dehydrogenation d9_pc d9-Phosphatidylcholine (d9-PC) cdp->d9_pc Kennedy Pathway

Metabolic routing of Methyl-d9-Choline through host and microbiome pathways.

Experimental Design: In Vivo Tracing Protocol

Causality & Self-Validation Principle : To accurately calculate absolute flux, the experimental design must account for baseline endogenous pools. A pre-dose baseline sample (T=0) is mandatory. Furthermore, because d9-choline is the in vivo biological tracer, the analytical internal standard added during sample extraction must be orthogonally labeled (e.g., 13C-choline or d13-choline) to prevent mass interference and validate the assay's quantitative integrity.

Step 3.1: Tracer Formulation and Administration
  • Human Cohorts : Administer a defined ratio of unlabeled (d0) to labeled (d9) choline to maintain physiological relevance while ensuring detectable isotopic enrichment. A standard and highly stable protocol utilizes a grape juice vehicle containing 500 mg d0-choline chloride and 50 mg d9-choline chloride (a 10:1 ratio)[2][6].

  • Murine Models : For acute tracking of the TMAO axis, administer a single oral bolus of synthetic d9-choline via gastric gavage (e.g., 2.2 mmol/kg body weight)[4][7].

  • Washout : Ensure a minimum 2-week washout period if utilizing a crossover dietary design to clear residual isotopes[7][8].

Step 3.2: Pharmacokinetic Sampling
  • Collect whole blood into EDTA tubes at T=0 (baseline), 6h, 24h, 48h, and 72h post-bolus[7].

  • Centrifuge at 2,000 × g for 15 minutes at 4°C to isolate plasma. Snap-freeze in liquid nitrogen and store at -80°C to prevent ex vivo degradation of choline metabolites.

Sample Preparation & LC-MS/MS Methodology

Because choline and its derivatives are highly polar quaternary amines, standard C18 reversed-phase chromatography results in poor retention and severe ion suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography (e.g., Primesep 100) is strictly required[9].

Step 4.1: Protein Precipitation and Extraction
  • Aliquot 25 µL of thawed plasma into a 96-well impact protein precipitation plate[9].

  • Add 100 µL of ice-cold extraction solvent (80:20 Acetonitrile:Methanol) spiked with orthogonal internal standards (e.g., 10 µM 13C-choline, 13C-TMAO, and d3-carnitine)[5][9].

    • Expert Insight: A high-organic crash solvent precipitates large serum proteins while keeping polar metabolites in solution. Adding the internal standard directly to the precipitation solvent ensures that any volumetric losses or matrix-induced ion suppression during extraction are mathematically normalized.

  • Vortex the plate for 2 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to LC vials for direct injection.

Step 4.2: LC-MS/MS Parameters
  • Column : Primesep 100 (2.1 × 100 mm, 3 µm) or equivalent HILIC column[9].

  • Mobile Phase A : 15 mM Ammonium Formate + 0.1% Formic Acid in Water[2].

  • Mobile Phase B : Acetonitrile[2].

  • Ionization : Electrospray Ionization (ESI) in Positive Mode.

  • Detection : Multiple Reaction Monitoring (MRM).

Quantitative Data Presentation

To facilitate rapid assay setup, the critical MRM transitions for endogenous metabolites and their d9-isotopologues are summarized in the table below.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Target Pathway / Function
d0-Choline 104.260.1Endogenous Baseline
d9-Choline 113.169.1Dietary Tracer
d0-Betaine 118.159.1Endogenous Baseline
d9-Betaine 127.168.1Hepatic Oxidation Product
d0-TMAO 76.158.1Endogenous Baseline
d9-TMAO 85.166.0Gut-Microbiome Product
d3-Carnitine 165.163.1Analytical Internal Standard

Table 1: MRM Transitions for Choline Metabolites and Deuterated Isotopologues[5][9][10].

Data Interpretation: The Isotopic Enrichment Ratio (IER)

Relying solely on absolute concentrations can be misleading due to massive inter-individual variations in dietary background and absorption efficiency. The ultimate self-validating metric for this protocol is the Isotopic Enrichment Ratio (IER)[8].

IER = [d9-Metabolite] / ([d0-Metabolite] + [d9-Metabolite])

By tracking the IER of d9-betaine over time, researchers can quantify the exact rate of hepatic oxidation independent of the subject's baseline choline pool. Similarly, the appearance of d9-TMAO exclusively validates the gut-microbiome cleavage of the dietary bolus, filtering out any noise from endogenous TMAO production[4][8].

References

1.4 - JCI Insight 2.3 - PMC 3. 1 - American Journal of Clinical Nutrition / ResearchGate 4.6 - Semantic Scholar 5.2 - PMC 6.5 - Circulation 7.9 - PMC 8.7 - Ovid 9.8 - medRxiv

Sources

Sample preparation for Methyl-d9-choline analysis in tissue homogenates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Quantification of Methyl-d9-Choline in Tissue Homogenates via HILIC-MS/MS

Executive Summary

This guide details a robust protocol for the extraction and quantification of Methyl-d9-choline (Choline-d9) in biological tissue homogenates. Designed for pharmacokinetic and metabolic flux studies, this method addresses the specific challenges of analyzing quaternary ammonium compounds: high polarity, lack of retention on C18 columns, and the risk of post-mortem enzymatic artifacts. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) to achieve separation and sensitivity.[1][2]

Introduction & Scientific Rationale

Methyl-d9-choline is widely used as a stable isotope tracer to investigate the Kennedy Pathway (phosphatidylcholine biosynthesis) and cholinergic neurotransmission. However, accurate analysis in tissue is complicated by two factors:

  • Enzymatic Instability: Endogenous phospholipases and acetylcholinesterases remain active post-mortem, rapidly cleaving membrane lipids and acetylcholine to release free choline. This artificially inflates choline values (up to 50% increase within hours at room temperature).[3]

  • Chemical Polarity: Choline is a permanently charged quaternary amine. Traditional Reverse-Phase (C18) chromatography fails to retain it, leading to elution in the void volume where ion suppression is highest.

Our Solution: This protocol employs an Acidic Methanol/Acetonitrile Extraction to simultaneously precipitate proteins and quench enzymatic activity, followed by HILIC-MS/MS analysis using an ammonium formate buffer system to ensure reproducible retention and ionization.

Experimental Design Strategy

Internal Standard Selection

Since the analyte is a deuterated tracer (d9), the internal standard (IS) must be distinct from both the endogenous (d0) and the tracer (d9) forms.

  • Analyte: Methyl-d9-Choline (

    
     113)
    
  • Endogenous Reference: Choline-d0 (

    
     104)
    
  • Internal Standard: Choline-d4 (

    
     108) (Labeled on the ethylene backbone).
    
Biological Pathway Context

Understanding the metabolic fate of the tracer is crucial for interpreting results. The diagram below illustrates the flow of the d9-label through the Kennedy pathway.

KennedyPathway d9_Cho Methyl-d9-Choline (Tracer Input) d9_PCho d9-Phosphocholine d9_Cho->d9_PCho Choline Kinase (CK) d9_Betaine d9-Betaine (Oxidation Product) d9_Cho->d9_Betaine Choline Oxidase (Liver/Kidney) d9_CDP d9-CDP-Choline d9_PCho->d9_CDP CCT d9_PtdCho d9-Phosphatidylcholine (Membrane Lipid) d9_CDP->d9_PtdCho CPT

Figure 1: Metabolic fate of Methyl-d9-choline. The d9-methyl groups are conserved during phosphorylation but can be oxidized to betaine.

Detailed Protocol

Reagents & Equipment
  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

  • Standards: Choline Chloride-d9 (Analyte), Choline Chloride-d4 (IS).

  • Homogenizer: Bead beater (e.g., Precellys) or Rotor-stator (e.g., Polytron). Note: Bead beating is preferred for higher throughput and contained aerosols.

  • Consumables: Plasticware only. Choline sticks to untreated glass surfaces. Use polypropylene tubes and vials.

Tissue Homogenization & Extraction

Objective: Extract choline while precipitating proteins and inhibiting phospholipase activity.

  • Tissue Collection: Harvest tissue (Brain/Liver/Muscle) and snap-freeze in liquid nitrogen immediately . Store at -80°C.

  • Weighing: Weigh ~20–50 mg of frozen tissue into a pre-chilled 2 mL polypropylene tube containing ceramic beads.

  • Extraction Solvent Addition: Add 400 µL of Ice-Cold Extraction Solvent (85% Acetonitrile / 15% Water + 0.2% Formic Acid).

    • Why Formic Acid? Low pH stabilizes acetylcholine (if co-analyzing) and helps precipitate enzymes.

    • Why High ACN? Promotes protein precipitation immediately upon cell lysis.

  • Internal Standard Spike: Add 10 µL of Choline-d4 IS working solution (e.g., 10 µM in 50% ACN).

  • Homogenization: Homogenize at 6,000 rpm for 30 seconds (2 cycles). Keep samples on ice between cycles.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C .

  • Supernatant Transfer: Transfer 100 µL of the supernatant to a new tube.

  • Dilution: Dilute 1:4 with pure Acetonitrile (e.g., 100 µL supernatant + 300 µL ACN).

    • Why? The final sample must be high in organic content (>80%) to match the initial conditions of the HILIC gradient, preventing peak broadening.

LC-MS/MS Methodology

Chromatography (HILIC):

  • Column: Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm) or Waters Atlantis HILIC Silica.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[4]

  • Flow Rate: 0.4 mL/min.[5]

  • Column Temp: 30°C.

Gradient Table:

Time (min) % B (Organic) Event
0.0 90 Initial hold for equilibration
1.0 90 Injection
4.0 60 Linear gradient elution
4.1 40 Column Flush
6.0 40 End Flush
6.1 90 Re-equilibration (Crucial for HILIC)

| 9.0 | 90 | End of Run |

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[1]

  • Capillary Voltage: 3.5 kV.

  • Gas Temp: 300°C.

MRM Transitions (Quantification): | Analyte | Precursor (


) | Product (

) | Collision Energy (V) | Role | | :--- | :--- | :--- | :--- | :--- | | Choline-d9 | 113.1 | 69.1 | 20 | Target Analyte | | Choline-d0 | 104.1 | 60.1 | 20 | Endogenous Monitor | | Choline-d4 | 108.1 | 62.1 | 20 | Internal Standard |

Note: The product ion 69.1 corresponds to the trimethylamine-d9 fragment


.

Workflow Visualization

Workflow Tissue Frozen Tissue Sample (20-50 mg) Solvent Add Extraction Solvent (85% ACN / 0.2% FA) + IS (d4) Tissue->Solvent Homogenize Bead Beating (2x 30s, 4°C) Solvent->Homogenize Centrifuge Centrifuge 14,000g, 15 min Homogenize->Centrifuge Dilute Dilute Supernatant 1:4 with 100% ACN Centrifuge->Dilute Supernatant LCMS HILIC-MS/MS Analysis (Agilent HILIC-Z) Dilute->LCMS

Figure 2: Step-by-step sample preparation workflow ensuring enzyme quenching and HILIC compatibility.

Validation & Quality Control

To ensure the protocol is self-validating, implement the following checks:

  • Linearity: Construct a calibration curve for Choline-d9 ranging from 10 nM to 10 µM in matrix-matched solvent (extract of control tissue).

  • Recovery Check: Spike Choline-d9 into tissue before and after extraction.

    • Acceptance Criteria: Recovery should be >85%.

  • Matrix Effect (ME): Compare the IS peak area in the tissue extract vs. pure solvent.

    • 
      .
      
    • HILIC Advantage: Matrix suppression is typically lower in HILIC than Reverse Phase for polar compounds because phospholipids elute later or are washed off.

  • Carryover: Inject a solvent blank after the highest standard. Choline is "sticky"; ensure the blank signal is <20% of the LLOQ.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad/Split Peaks Sample solvent too aqueous.Ensure final sample is >80% ACN. Dilute supernatant further with ACN if necessary.
High Baseline/Noise Contamination from glassware or detergents.Use only LC-MS grade solvents and virgin polypropylene plastics. Avoid glass.
Retention Time Shift pH instability in Mobile Phase.Buffer capacity of 10mM is critical. Ensure pH is adjusted to 3.0–4.5 accurately.
Increasing d0 Conc. Enzymatic breakdown during prep.Keep samples on ice. Ensure Formic Acid is present in extraction solvent to inhibit esterases.

References

  • Fu, R. (2018). Analysis of Choline Metabolites by Hydrophilic Interaction Chromatography (HILIC) with LC/MS/MS. Agilent Technologies Application Note. Link

  • Koc, H., et al. (2002). Liquid chromatography-mass spectrometry method for the determination of choline, betaine, and dimethylglycine in biological fluids. Analytical Chemistry. Link

  • Holm, P.I., et al. (2003). Determination of choline, betaine, and dimethylglycine in plasma by a high-throughput method based on normal-phase chromatography-tandem mass spectrometry. Clinical Chemistry. Link

  • Daines, A.M., et al. (2012). Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues. Journal of Chromatography B. Link

  • Pynn, C.J., et al. (2011). Specific incorporation of dietary methyl-d9-choline into rat liver phosphatidylcholine molecular species in vivo. Lipids. Link

Sources

Application Note: Quantitative Choline Flux Analysis Using Methyl-d9-Choline Tracers

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note serves as a definitive technical guide for quantifying choline metabolic flux using Methyl-d9-choline tracers. It is designed for researchers requiring high-fidelity kinetic data on phospholipid biosynthesis and methyl-group metabolism.

Abstract & Core Principle

Choline is a critical nutrient serving two distinct metabolic fates:[1][2][3][4] (1) direct incorporation into phosphatidylcholine (PC) via the Kennedy Pathway , and (2) oxidation to betaine to fuel the One-Carbon (1C) Metabolism cycle. Distinguishing these fluxes is vital for understanding membrane dynamics in oncology, hepatology, and neurobiology.

This protocol utilizes Choline-d9 (N,N,N-trimethyl-d9) as a specific tracer. Unlike carbon-13 tracers, the +9 Da mass shift provides superior signal-to-noise separation from natural isotopologues. Crucially, the d9-methyl groups allow for the simultaneous tracking of:

  • Direct PC Synthesis: Retention of the intact d9-choline headgroup (M+9).

  • Methyl Donor Flux: Recycling of methyl groups via the PEMT pathway (appearing as M+3 or M+6 species).

Metabolic Pathway & Tracer Logic[5]

Understanding the isotope distribution is the foundation of this assay. The diagram below illustrates the divergent fates of the Methyl-d9-choline tracer.

Diagram 1: Choline-d9 Metabolic Fate (Kennedy vs. PEMT)

CholineMetabolism cluster_legend Tracer Fate Legend L1 Direct Kennedy Flux (d9) L2 Methyl Recycling (d3/d6) Choline_Ex Exogenous Choline-d9 Choline_In Intracellular Choline-d9 Choline_Ex->Choline_In Transport (CTL1/CHT1) PCho Phosphocholine-d9 Choline_In->PCho Choline Kinase (CK) Betaine Betaine-d9 Choline_In->Betaine Choline Dehydrogenase (Oxidation) CDP_Cho CDP-Choline-d9 PCho->CDP_Cho CCT (Rate Limiting) PC_Kennedy Phosphatidylcholine (Kennedy) [M+9] CDP_Cho->PC_Kennedy CEPT1/CPT1 (Direct Incorporation) Methionine Methionine-d3 Betaine->Methionine BHMT (Methyl Transfer) SAM SAM-d3 (Methyl Donor) Methionine->SAM MAT PC_PEMT Phosphatidylcholine (PEMT) [M+3 / M+6] SAM->PC_PEMT PE Phosphatidylethanolamine (PE) PE->PC_PEMT PEMT (Methylation via SAM)

Caption: Choline-d9 traces two distinct pathways: Blue nodes represent the Kennedy pathway (M+9 retention), while Red nodes represent methyl-group recycling via PEMT (M+3/M+6).

Experimental Design & Protocol

Phase A: Tracer Selection & Preparation
  • Tracer: Choline Chloride (trimethyl-d9, 98% atom D).[4]

  • Why d9? Choline-d9 is preferred over Choline-d4 (ethane backbone) for flux studies because it allows you to monitor the stability of the methyl groups. If you detect M+3 or M+6 PC, you have evidence of methyl group turnover/recycling.

  • Stock Solution: Dissolve in mass spectrometry-grade water to 100 mM. Filter sterilize (0.22 µm). Store at -20°C.

Phase B: Labeling Protocol (In Vitro & In Vivo)
ParameterIn Vitro (Cell Culture)In Vivo (Mouse Model)
Dose/Conc. 50–100 µM (replace natural choline)50 mg/kg body weight
Administration Media exchange (Time 0)IP Injection or Oral Gavage
Time Points 0, 1, 3, 6, 12, 24 Hours0.5, 1, 3, 6, 24 Hours
Steady State? Reached ~24-48h (cell dependent)Dynamic/Pulse-Chase profile
Sample Type Cell pellet (1-5 x 10^6 cells)Plasma (50 µL) & Tissue (50 mg)
Phase C: Biphasic Extraction (The "Gold Standard")

To accurately calculate flux, you must measure both the substrate (free choline/phosphocholine) and the product (PC). This requires a biphasic extraction.

  • Quenching: Rapidly wash cells/tissue with ice-cold saline.

  • Lysis: Add Methanol:Water (1:1) containing internal standards (e.g., Choline-d13, PC-d31).

  • Extraction: Add Chloroform to achieve a final ratio of MeOH:CHCl3:H2O (1:1:0.9). Vortex vigorously for 30s.

  • Separation: Centrifuge at 10,000 x g for 10 min at 4°C.

    • Upper Phase (Aqueous): Contains Choline, Phosphocholine, CDP-Choline, Betaine.

    • Lower Phase (Organic): Contains Phosphatidylcholine (PC), Lyso-PC, Sphingomyelin.[5]

  • Preparation: Dry both phases under nitrogen. Reconstitute aqueous phase in 50% Acetonitrile; Organic phase in 2:1 Isopropanol:Methanol.

Analytical Method (LC-MS/MS)[7][8][9]

High-fidelity flux data requires separating the polar metabolites from the lipids.

Method 1: Aqueous Metabolites (HILIC)
  • Column: Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm) or Waters Atlantis Premier BEH Z-HILIC.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9).

  • Mobile Phase B: 10 mM Ammonium Acetate in 90% Acetonitrile.

  • Gradient: 90% B to 60% B over 10 mins.

  • Target Transitions (Positive Mode):

    • Choline (Endogenous): 104 -> 60

    • Choline-d9 (Tracer): 113 -> 69

    • Phosphocholine (Endogenous): 184 -> 86

    • Phosphocholine-d9 (Tracer): 193 -> 95

Method 2: Lipid Species (Reverse Phase)
  • Column: C18 or C8 (e.g., Waters Acquity CSH C18).

  • Mobile Phase: Acetonitrile/Isopropanol/Water with 10mM Ammonium Formate.

  • Scan Mode: Precursor Ion Scan of m/z 184 (Endogenous PC) and m/z 193 (d9-PC).

  • Why Precursor Scan? It selectively filters for all lipids containing the specific headgroup, allowing you to quantify the total flux into the PC pool without targeting every single fatty acid chain combination.

Data Analysis & Flux Calculation

Step 1: Isotope Correction

Natural abundance of C13 can mimic deuterium signals. However, for d9 tracers, the +9 shift is usually distinct enough that C13 overlap is negligible (<0.1%).

  • Validation: Ensure the M+9 peak in the "Time 0" control is absent.

Step 2: Calculate Isotopic Enrichment (E)

For each time point (


), calculate the fractional enrichment of the product (PC) and the precursor (Phosphocholine).


Step 3: Fractional Synthesis Rate (FSR)

In a steady-state system (where total PC pool size is constant), the FSR represents the fraction of the pool renewed per unit time. Use the Precursor-Product relationship :



  • 
     : Enrichment of PC-d9.
    
  • 
     : Enrichment of CDP-Choline-d9 (or Phosphocholine-d9 if CDP is undetectable).
    
  • Interpretation: If

    
     rises rapidly to 100% (a true pulse), the equation simplifies to a mono-exponential rise to plateau: 
    
    
    
    .
Step 4: Absolute Flux ( )

To get the absolute rate (e.g., pmol/min/mg protein), multiply FSR by the total pool size (


) of the product.


Diagram 2: Analytical Workflow

Workflow cluster_0 Experimental Phase cluster_1 Sample Prep cluster_2 LC-MS/MS Analysis Step1 Administer Choline-d9 (Pulse) Step2 Sample Collection (0, 1, 3, 6, 24h) Step1->Step2 Step3 Biphasic Extraction (MeOH/CHCl3/H2O) Step2->Step3 Split Phase Separation Step3->Split Aq_Analysis Aqueous Phase (HILIC) Measure Precursor (E_pre) Split->Aq_Analysis Upper Phase Org_Analysis Organic Phase (C18) Measure Product (E_prod) Split->Org_Analysis Lower Phase Calc Calculate Flux (J) J = k * [Pool Size] Aq_Analysis->Calc Org_Analysis->Calc

Caption: End-to-end workflow from tracer administration to flux calculation, emphasizing the parallel analysis of aqueous precursors and lipid products.

Expert Insights & Troubleshooting

  • The "Precursor" Trap: Many researchers use extracellular choline enrichment as the precursor value (

    
    ). This is incorrect. You must use intracellular Phosphocholine  or CDP-Choline  enrichment. The transport step across the membrane can be rate-limiting, and the intracellular pool dilution differs from the media.
    
  • PEMT Interference: In liver cells (hepatocytes), the PEMT pathway is active. If you see M+3 or M+6 PC species, you cannot simply sum them with M+9 for Kennedy pathway flux. M+9 is specific to Kennedy; M+3/6 indicates methylation flux.

  • Ion Suppression: Phospholipids are notorious for suppressing ionization of co-eluting species. Always use a deuterated internal standard (e.g., PC-d31) to correct for matrix effects when quantifying the total pool size (

    
    ).
    
  • Stability: CDP-Choline is labile. Keep samples at 4°C during autosampler queuing and analyze aqueous fractions within 24 hours of extraction.

References

  • National Institutes of Health (NIH). Mass spectrometry imaging of phosphatidylcholine metabolism in lungs administered with therapeutic surfactants and isotopic tracers. (PMC5496788). [Link]

  • University of North Carolina at Chapel Hill. Two methods for assessment of choline status in a randomized crossover study with varying dietary choline intake. [Link]

  • Frontiers in Neuroscience. Mapping of exogenous choline uptake and metabolism in rat glioblastoma using deuterium metabolic imaging (DMI). [Link]

  • Waters Corporation. A Method for Choline and Acetylcholine Using Hydrophilic Interaction Chromatography (HILIC) and Mass Spectrometry. [Link]

Sources

Troubleshooting & Optimization

Optimizing recovery rates for Methyl-d9-choline extraction

Author: BenchChem Technical Support Team. Date: March 2026

Center of Excellence: Methyl-d9-Choline Extraction & Quantification

Welcome to the Technical Support Center. As Application Scientists, we frequently see laboratories struggle with the extraction and quantification of stable-isotope labeled choline (Methyl-d9-choline). Because choline is a permanently charged quaternary ammonium cation, it defies standard reversed-phase extraction logic.

This guide is designed to move beyond basic instructions. We will deconstruct the causality behind extraction failures and provide self-validating protocols to ensure your LC-MS/MS workflows yield absolute quantitative integrity.

I. Diagnostic Workflows & Logical Relationships

To troubleshoot effectively, we must first visualize the physical journey of the analyte and the mechanistic causes of signal failure.

Workflow cluster_paths Extraction Pathways Start Biological Sample (Plasma/Tissue) Spike Add Internal Standard (e.g., d4-Choline) Start->Spike LLE Biphasic LLE (MeOH:CHCl3:H2O) Spike->LLE PPT Protein Precipitation (Acetonitrile) Spike->PPT Aqueous Collect Aqueous Phase (Contains Polar Choline) LLE->Aqueous SPE Phospholipid Removal (EMR-Lipid/WCX) PPT->SPE Eluate Collect Clean Eluate SPE->Eluate HILIC HILIC LC-MS/MS (MRM Mode) Aqueous->HILIC Eluate->HILIC

Fig 1. Self-validating extraction workflow for d9-choline isolation.

IonSuppression Lipids Endogenous Phospholipids (Co-extracted) Coelution Co-elution on Column (Poor Retention) Lipids->Coelution ESI ESI Droplet Surface Competition Coelution->ESI Suppression Signal Suppression of d9-Choline ESI->Suppression

Fig 2. Causality of matrix effects and ion suppression in LC-MS/MS.

II. Technical Troubleshooting & FAQs

Q1: Why is my absolute recovery of Methyl-d9-choline so low (<30%) when using standard solid-phase extraction (SPE)? The Causality: Methyl-d9-choline is highly polar and hydrophilic. Standard C18 SPE relies on hydrophobic interactions. Because choline lacks a significant hydrophobic moiety, it bypasses the stationary phase entirely, leading to catastrophic breakthrough during the sample loading step. The Solution: You must shift to an extraction mechanism that leverages polarity. Utilize a modified Bligh-Dyer biphasic liquid-liquid extraction (LLE)[1]. In a chloroform/methanol/water system, the polar d9-choline partitions exclusively into the upper aqueous phase, while non-polar interfering lipids partition into the lower organic phase[2].

Q2: I am seeing massive variability in my d9-choline peak areas across biological replicates. What is causing this? The Causality: This is the hallmark of matrix-induced Ion Suppression . Endogenous phospholipids (PPLs)—specifically phosphatidylcholines (PCs)—are highly surface-active. During Electrospray Ionization (ESI), these co-extracted lipids outcompete the polar d9-choline for charge on the droplet surface, drastically reducing the ionization efficiency of your target analyte[3]. The Solution: Implement active phospholipid depletion. If using protein precipitation (PPT), pass the supernatant through a lipid-removal plate (e.g., Agilent Captiva EMR-Lipid). This utilizes size exclusion and hydrophobic interactions to trap aliphatic lipid chains while allowing polar metabolites to pass freely[3].

Q3: My d9-choline and endogenous d0-choline peaks are eluting in the void volume. How do I improve retention? The Causality: Reversed-phase columns cannot retain small, permanently charged molecules. Elution in the void volume exposes the analyte to the bulk of un-retained matrix salts, exacerbating the ion suppression described above. The Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC)[4]. HILIC utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase. This retains d9-choline effectively, separating it from the void volume and ensuring sharp peak shapes.

Q4: How do I ensure accurate quantification of d9-choline given these unavoidable extraction challenges? The Causality: Physical extraction losses and residual matrix effects are thermodynamically unavoidable in complex biological matrices. The Solution: Your protocol must be a self-validating system . You must spike the raw biological matrix with an orthogonal internal standard (e.g., d4-choline or 13C-choline) before the first solvent addition[4]. By establishing a fixed isotopic ratio (d9/IS) at time zero, any subsequent physical loss or ESI suppression affects both isotopologues equally, canceling out the error during final quantification.

III. Quantitative Performance Metrics

To guide your assay development, we have summarized the expected performance of various extraction methodologies based on field data and established literature.

Table 1: Comparison of Extraction Methodologies for Methyl-d9-Choline

Extraction MethodologyTarget MatrixAbsolute Recovery (%)Phospholipid Removal (%)Matrix Effect (Ion Suppression)
Simple PPT (Acetonitrile) Plasma / Serum85 - 95%< 10%Severe (> 50% signal loss)
Reversed-Phase SPE (C18) Plasma / Urine< 20%80%Moderate
Modified Bligh-Dyer LLE Tissue / Sputum75 - 85%> 95%Minimal (< 15% signal loss)
PPT + EMR-Lipid Plate Plasma / Milk90 - 98%> 99%Minimal (< 10% signal loss)
IV. Self-Validating Experimental Protocols

Below are two optimized, step-by-step methodologies. Every step is annotated with its underlying scientific rationale to ensure you understand why the protocol works.

Protocol A: Modified Biphasic LLE (Ideal for Tissue & Sputum)

This method isolates polar metabolites from complex, lipid-rich matrices[2].

  • Matrix Spiking (Self-Validation): Aliquot 50 µL of tissue homogenate into a glass vial. Spike with 10 µL of d4-choline internal standard (10 µM).

    • Causality: Establishes the baseline isotopic ratio to mathematically correct for all downstream volumetric losses and ESI suppression.

  • Solvent Addition: Add 200 µL of Methanol and 100 µL of Chloroform. Vortex vigorously for 2 minutes. Add an additional 100 µL of Chloroform and 100 µL of LC-MS grade Water.

  • Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Causality: The centrifugal force drives the precipitation of proteins at the interphase and cleanly separates the polar aqueous phase (top) from the organic lipid phase (bottom).

  • Collection: Carefully transfer the upper aqueous phase (containing d9-choline and d4-choline) to a clean LC vial. Avoid touching the protein interphase.

  • Drying & Reconstitution: Evaporate the aqueous phase under a gentle stream of nitrogen. Reconstitute in 100 µL of HILIC starting mobile phase (e.g., 80:20 Acetonitrile:Water with 10 mM ammonium formate).

Protocol B: High-Throughput PPT + Phospholipid Removal (Ideal for Plasma)

This method is designed for high-throughput clinical or pharmacokinetic studies where speed and matrix cleanup are paramount[3].

  • Matrix Spiking: Aliquot 50 µL of plasma into a 96-well plate. Spike with 10 µL of d4-choline internal standard.

  • Protein Precipitation: Add 200 µL of ice-cold Acetonitrile containing 1% Formic Acid. Vortex vigorously for 1 minute.

    • Causality: The organic solvent denatures and precipitates plasma proteins, while the acidic environment ensures choline remains fully ionized and soluble.

  • Centrifugation: Centrifuge the plate at 14,000 × g for 5 minutes to pellet the proteins.

  • Phospholipid Clearance: Transfer the supernatant to a specialized lipid-removal plate (e.g., Agilent Captiva EMR-Lipid). Apply a gentle vacuum (2-3 inHg) to pull the sample through.

    • Causality: The specialized sorbent selectively traps the long aliphatic chains of endogenous phospholipids, preventing them from causing downstream ion suppression in the mass spectrometer.

  • Analysis: The resulting clean eluate is ready for direct injection onto the HILIC LC-MS/MS system.

V. References
  • Choline and betaine concentrations in plasma predict dietary choline intake in healthy humans: a double-blind randomized control feeding study | nih.gov | 1

  • Validation of an LC–MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues | researchgate.net | 2

  • Efficient Quantitative Analysis of THC and Metabolites in Human Plasma Using Agilent Captiva EMR—Lipid and LC-MS | agilent.com | 3

  • High-Throughput Analysis of Water-Soluble Forms of Choline and Related Metabolites in Human Milk by UPLC-MS/MS and Its Application | frontiersin.org |4

Sources

Technical Support Center: Troubleshooting Isotopic Overlap in Methyl-d9-Choline Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Stable Isotope Lipidomics. This guide is designed for researchers, analytical chemists, and drug development professionals utilizing Methyl-d9-choline to trace phospholipid metabolism, cholinergic signaling, and methylation pathways.

Below, you will find a causality-driven breakdown of isotopic overlap, a self-validating correction protocol, and a targeted troubleshooting FAQ.

Diagnostic Workflow: Resolving Isotopic Overlap

G Start Isotopic Overlap Detected in Methyl-d9-Choline Analysis ResCheck Check MS Resolving Power (R) Is R > 100,000 at m/z 200? Start->ResCheck LowRes Low/Nominal Resolution (e.g., QQQ, Ion Trap) ResCheck->LowRes No HighRes High Resolution (e.g., Orbitrap, FT-ICR) ResCheck->HighRes Yes Chromatography Optimize LC Separation (HILIC/RP) to resolve isobars LowRes->Chromatography MathHigh Resolution-Dependent Correction (e.g., AccuCor, IsoCor v2) HighRes->MathHigh MathLow Matrix-Based Correction (e.g., LIPIC, IsoCor v1) Chromatography->MathLow Success Accurate d9-Isotopologue Quantification MathLow->Success MathHigh->Success

Caption: Diagnostic decision tree for resolving isotopic overlap in d9-choline mass spectrometry.

Core Concepts: The Causality of Isotopic Overlap

When tracing the CDP-choline pathway using Methyl-d9-choline, researchers monitor the M+9 mass shift in downstream metabolites like phosphatidylcholines (PCs) or acetylcholine[1]. However, accurately quantifying the M+9 isotopologue is frequently confounded by two physical phenomena:

  • Type II Isotopic Overlap (Double Bond Overlap): In complex lipidomics, a lipid with one additional double bond (e.g., PC 34:2) has two fewer hydrogen atoms (-2.0156 Da) than its saturated counterpart (PC 34:1). The natural M+2 isotopologue of PC 34:2, driven by two

    
    C atoms (+2.0067 Da), creates a nearly isobaric interference with the M+0 of PC 34:1[2]. When the d9-tracer is introduced, this overlap shifts into the heavy channels, causing the d9-PC 34:2 (M+9+2) to overlap with d9-PC 34:1 (M+9)[3].
    
  • Mass Defect Additivity & Resolution Limits: Deuterium (

    
    H) has a mass shift of +1.00627 Da per atom, while 
    
    
    
    C shifts by +1.00335 Da. Nine deuteriums yield a cumulative mass defect of +9.056 Da. Because this is not a perfect integer, standard low-resolution correction matrices fail to account for the additive nature of these mass defects, leading to severe quantification biases[4].
Quantitative Data: Mass Shifts & Resolution Requirements

To physically separate these interferences in the mass spectrometer rather than relying solely on mathematical deconvolution, ultra-high resolving power (R) is required.

Isotopic Element / InterferenceMass Shift (Da)Isobaric CounterpartNet Mass Difference (Da)Required Resolving Power (R)
Deuterium (

H)
+1.00627

C (+1.00335)
~0.0029> 100,000
Type II Overlap (Double Bond) +2.0067 (2x

C)
-2.0156 (Loss of 2x

H)
~0.0089> 180,000
d9-Choline Tracer (

H

)
+9.05643M+9 Natural AbundanceVaries by lipid sizeResolution-Dependent Math
Step-by-Step Methodology: The Self-Validating Correction Protocol

To ensure absolute scientific integrity, your d9-choline workflow must act as a self-validating system. Follow this protocol to acquire and mathematically correct your data:

Step 1: Chromatographic Isolation Do not rely on direct infusion (shotgun) MS if your instrument resolution is <180,000. Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to separate lipid classes (eluting all PCs away from isobaric Sphingomyelins) or Reversed-Phase (RP-UHPLC) to separate species by acyl chain length, physically removing Type II overlaps before ionization[3].

Step 2: High-Resolution Acquisition Acquire full-scan MS data on an Orbitrap or FT-ICR instrument operating at R > 100,000 (defined at m/z 200). This ensures the


C and 

H mass defects are distinctly digitized, which is a prerequisite for accurate downstream correction[5].

Step 3: Resolution-Dependent Mathematical Correction Export your raw peak intensities and process them through a resolution-dependent algorithm like5[5] or 4[4]. Unlike legacy tools, these algorithms construct a correction matrix based on the actual resolving power of your specific MS run, preventing the overcorrection of partially resolved peaks.

Step 4: System Validation (The Null Hypothesis Check) Always process a parallel, unlabeled (M+0) biological matrix through your correction pipeline. A properly calibrated correction matrix must mathematically reduce the M+9 intensity in the unlabeled sample to exactly zero. If a residual signal remains, your matrix is under-correcting for natural


C abundance.
FAQs & Troubleshooting Guide

Q: Why are my mathematically corrected d9-PC concentrations showing negative values? A: This is a classic symptom of "peak interference" in Fourier-transform mass spectrometry (FTMS). When isobaric peaks are only partially resolved, the instrument's signal processing can distort both mass and intensity[2]. If you apply a standard Type-II correction matrix that assumes infinite resolution, it will over-subtract the natural abundance contribution, resulting in negative values. Solution: Switch to a resolution-dependent correction tool and, if the M+0 peak is heavily distorted, calculate your concentrations using the M+1 peak[2].

Q: Can I use a Triple Quadrupole (QQQ) for d9-choline lipidomics? A: Yes, but with strict analytical caveats. QQQ instruments cannot resolve mass defects. You must use Precursor Ion Scanning (PIS)—monitoring m/z 184 for endogenous PCs and m/z 193 for newly synthesized d9-PCs[1]. Because the QQQ cannot separate Type II overlaps, you must apply a low-resolution, matrix-based correction algorithm (such as 3[3]) to deconvolve the overlapping isotopic envelopes mathematically.

Q: I am detecting strong signals in the M+3 and M+6 channels. Is my d9-choline tracer impure or undergoing H/D exchange? A: This is highly unlikely to be an analytical artifact; it is a biological reality. Methyl-d9-choline can be oxidized in the liver to d9-betaine, which then donates its methyl groups to the S-adenosylmethionine (SAM) pool. The Phosphatidylethanolamine N-methyltransferase (PEMT) pathway utilizes these d3-methyl groups to synthesize PC, resulting in M+3 and M+6 labeled species[1]. This dual-labeling phenomenon actually allows you to independently quantify CDP-choline vs. PEMT metabolic fluxes.

References
  • IsoCor: isotope correction for high-resolution MS labeling experiments. Oxford Academic.4

  • Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry. University of Southern Denmark / PubMed. 2

  • LIPIC: an automated workflow to account for isotopologues-related interferences in electrospray ionization high resolution mass spectra of phospholipids. Ricerca UniBa. 3

  • Mass Spectrometric Analysis of Surfactant Metabolism in Human Volunteers Using Deuteriated Choline. ATS Journals. 1

  • AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments. ResearchGate / NIH. 5

Sources

Technical Support Center: Troubleshooting Retention Time Stability of Methyl-d9-Choline in HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists, researchers, and drug development professionals facing chromatographic challenges with isotopically labeled choline standards.

The Analytical Challenge

Methyl-d9-choline is a permanently charged, highly polar quaternary ammonium compound used extensively as an internal standard in lipidomics, metabolomics, and pharmacokinetic (PK) LC-MS/MS assays[1]. Because of its extreme polarity, it lacks retention in traditional Reversed-Phase Liquid Chromatography (RPLC), typically eluting in the void volume.

Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for retaining such polar analytes[2]. However, HILIC methods are notoriously susceptible to retention time (RT) drift. This guide provides field-proven, mechanistically grounded solutions to stabilize Methyl-d9-choline retention, ensuring robust and reproducible data.

Core Troubleshooting & Causality Guide

To fix RT drift, we must first understand the physical chemistry of the column. Do not treat the symptom; treat the mechanism.

Factor 1: The Semi-Immobilized Water Layer & Equilibration
  • The Mechanism: HILIC retention is not purely adsorptive. It relies on the partitioning of the polar analyte into a water-enriched layer that is semi-immobilized on the polar stationary phase. If this water layer is not fully established during initial setup, or if it is depleted and not re-established between gradient injections, the retention time will drift continuously.

  • The Solution: Implement rigorous, volume-based column conditioning rather than time-based conditioning[3].

Factor 2: Buffer Capacity and Ionic Strength
  • The Mechanism: Because Methyl-d9-choline carries a permanent positive charge, it interacts via secondary electrostatic mechanisms (ion-exchange) with the negatively charged silanol groups on bare silica or bonded HILIC phases[3]. Without adequate and consistent buffer ions to compete for these sites, these electrostatic interactions become uncontrolled, leading to RT shifts and severe peak tailing.

  • The Solution: Maintain a constant ionic strength (e.g., 10 mM ammonium formate) across both the aqueous and organic mobile phases[4].

Factor 3: Solvent Reservoir Leaching (The Hidden Variable)
  • The Mechanism: Recent chromatographic studies have demonstrated that standard borosilicate glass solvent bottles leach ions (such as sodium, potassium, and borate) into the acetonitrile-rich mobile phase over time. These leached ions alter the thickness and electrostatic screening of the HILIC water layer, causing systematic, long-term RT drift[5][6].

  • The Solution: Replace glass reservoirs with PFA (perfluoroalkoxy) solvent bottles for HILIC mobile phases[6].

Factor 4: Sample Diluent Mismatch
  • The Mechanism: Injecting a highly aqueous biological sample extract into a highly organic HILIC mobile phase disrupts the local partition equilibrium at the head of the column. The water layer is temporarily washed away, causing peak splitting, broadening, and RT instability.

  • The Solution: Match the sample diluent to the initial mobile phase conditions (>70% organic).

G MP Bulk Mobile Phase (>70% Acetonitrile) WL Semi-Immobilized Water Layer MP->WL Partitioning SP Stationary Phase (e.g., Bare Silica, -OH) WL->SP Hydrogen Bonding Analyte Methyl-d9-Choline (+ Charge) Analyte->WL Hydrophilic Partitioning Analyte->SP Electrostatic Attraction

Caption: HILIC retention mechanism for Methyl-d9-choline involving partitioning and electrostatic forces.

Validated Experimental Protocols

To ensure your system is self-validating and robust, implement the following step-by-step methodologies.

Protocol A: HILIC Column Conditioning and Re-equilibration
  • Calculate Column Volume (CV): Determine the internal volume of your specific column. For a standard 100 mm x 2.1 mm ID column, 1 CV is approximately 0.2 mL[3].

  • Initial Conditioning (New or Stored Columns): Flush the column with a minimum of 50 CVs of the initial mobile phase (e.g., 86% Acetonitrile / 14% Water with 10 mM Ammonium Formate)[3]. For a 2.1 mm ID column at 0.3 mL/min, this takes roughly 33 minutes.

  • Inter-Run Re-equilibration: Program your LC gradient method to allow a minimum of 10 CVs of the initial mobile phase to flow through the column after the gradient completes, before the next sample is injected[3].

Protocol B: LC-MS/MS Mobile Phase & Sample Preparation
  • Buffer Preparation: Prepare a 100 mM Ammonium Formate stock solution in LC-MS grade water. Adjust to pH 3.0 using LC-MS grade formic acid.

  • Mobile Phase A (Aqueous): Dilute the stock solution 1:10 in LC-MS grade water to achieve a final concentration of 10 mM.

  • Mobile Phase B (Organic): Dilute the stock solution 1:10 in LC-MS grade Acetonitrile to achieve a final concentration of 10 mM. (Critical Step: Buffering both phases prevents ionic strength fluctuations during the gradient that cause RT drift)[3][4].

  • Sample Dilution: After extracting Methyl-d9-choline from your biological matrix (e.g., plasma), evaporate the extract and reconstitute it in a diluent that matches the initial mobile phase (e.g., 86% Acetonitrile).

Workflow Start RT Drift Detected Cond Check Column Conditioning (50 CVs initial, 10 CVs between runs) Start->Cond Buff Check Buffer Concentration (Is it 10-20 mM in BOTH phases?) Cond->Buff Diluent Check Sample Diluent (Is it >70% Organic?) Buff->Diluent Bottle Check Solvent Bottles (Switch Glass to PFA) Diluent->Bottle Stable Stable Retention Time Achieved Bottle->Stable

Caption: Step-by-step troubleshooting workflow for resolving Methyl-d9-choline retention time drift.

Quantitative Data Summary

The following table summarizes the expected impact of optimizing specific chromatographic parameters on the retention time reproducibility of polar metabolites in HILIC.

Chromatographic ParameterSub-optimal ConditionOptimized ConditionImpact on RT Reproducibility (%RSD)
Solvent Reservoir Material Borosilicate GlassPFA (Perfluoroalkoxy) Bottles8.4% → 0.14%[5][6]
Gradient Re-equilibration < 5 Column Volumes≥ 10 Column Volumes> 5.0% → < 1.0%[3]
Mobile Phase Buffer Aqueous phase onlyBuffered A and B phasesDrifting → Stable[3][4]
Sample Diluent 100% Aqueous>70% AcetonitrilePeak splitting → Sharp peak

Frequently Asked Questions (FAQs)

Q: Why is my Methyl-d9-choline peak tailing severely alongside the RT drift? A: Tailing of quaternary amines in HILIC is almost always due to secondary electrostatic interactions with unshielded silanols on the silica surface. Ensure your buffer concentration is at least 10 mM and the pH is optimized (typically around pH 3.0 to 4.5) to modulate these interactions and shield the stationary phase.

Q: Can I use a fast gradient (e.g., 2 minutes) for high-throughput PK studies? A: Fast gradients that run from high organic to high aqueous are strongly discouraged in HILIC. The semi-immobilized water layer cannot re-establish a dynamic equilibrium quickly enough, leading to severe RT drift[4]. If high throughput is required, use an isocratic method or ensure the gradient is shallow and followed by a strict, high-flow 10 CV re-equilibration phase.

Q: Does the isotopic label (d9) affect the retention time compared to unlabeled choline? A: Deuterium isotope effects in chromatography are minimal but can cause a very slight baseline shift in RT compared to unlabeled (d0) choline due to minor differences in hydrophobicity and molar volume. However, they will co-elute closely enough that the stability troubleshooting principles remain identical for both[1].

References

  • Choline metabolome response to prenatal choline supplementation across pregnancy: A randomized controlled trial. National Library of Medicine (PMC).[Link]

  • HILIC Retention Time Issues Addressed with New Approach. LCGC International.[Link]

  • How to Avoid Common Problems with HILIC Methods. Restek Resource Hub.[Link]

  • Solving the retention time repeatability problem of hydrophilic interaction liquid chromatography. PubMed.[Link]

  • Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Waters Corporation. [Link]

  • Circulating choline and phosphocholine measurement by a hydrophilic interaction liquid chromatography–tandem mass spectrometry. National Library of Medicine (PMC).[Link]

Sources

Minimizing matrix effects when using Methyl-d9-choline standards

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Matrix Effects with Methyl-d9-Choline Standards

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the quantification of highly polar metabolites like choline. While stable isotope dilution (using Methyl-d9-choline) is the gold standard for LC-MS/MS quantification, it is not immune to matrix effects. This guide explores the mechanistic causes of ion suppression and provides field-validated, self-validating protocols to ensure absolute quantitative accuracy in your assays.

FAQ 1: The "Deuterium Isotope Effect" in Chromatography

Q: I am using Methyl-d9-choline chloride as my internal standard. Why am I still observing significant matrix effects and inconsistent recovery rates?

A: The assumption that a stable isotope-labeled internal standard (SIL-IS) perfectly compensates for matrix effects relies on exact co-elution. However, in reversed-phase liquid chromatography (RP-LC), substituting nine hydrogen atoms with deuterium significantly alters the molecule's zero-point energy and hydrophobicity. This causes a phenomenon known as the deuterium isotope effect , leading to a slight chromatographic retention time shift between the endogenous choline and the Methyl-d9-choline standard .

Because the analyte and the IS do not elute at the exact same millisecond, they are subjected to different ionization environments in the electrospray ionization (ESI) source. If a highly concentrated endogenous lipid (e.g., a phospholipid) co-elutes precisely with the d9-choline but not the d0-choline, the IS will suffer from disproportionate ion suppression, skewing your quantitative ratio.

Mechanistic Solution: Switch from RP-LC to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC relies on partitioning between an aqueous-enriched layer and the mobile phase, which minimizes the isotopic retention time shift for highly polar quaternary ammonium compounds like choline .

LCMS_Workflow A Biological Sample (Spiked with d9-Choline) B Protein Precipitation (Ice-cold Acetonitrile) A->B Homogenization C Phospholipid Depletion (HybridSPE / LLE) B->C Supernatant Transfer D HILIC Separation (Minimizes Isotope Shift) C->D Matrix Cleanup E ESI-MS/MS Detection (MRM: m/z 104->60 & 113->69) D->E Co-elution

Experimental workflow for minimizing matrix effects in Methyl-d9-choline quantification.

FAQ 2: Sample Preparation and Phospholipid Depletion

Q: How can I optimize my sample extraction protocol to physically remove the matrix components causing ion suppression?

A: In biological matrices like plasma or tissue, the primary culprits of ESI matrix effects are endogenous glycerophospholipids . Standard protein precipitation (PPT) with acetonitrile removes proteins but leaves these lipids in the supernatant.

To physically eliminate these interferents, you must implement a targeted depletion strategy. Below is a self-validating protocol utilizing a hybrid solid-phase extraction (HybridSPE) approach, which uses Lewis acid-base interactions to selectively trap phospholipids while allowing polar metabolites like choline to pass through.

Step-by-Step Methodology: Phospholipid-Depleted Extraction
  • Sample Aliquoting: Transfer 100 µL of plasma to a microcentrifuge tube.

  • IS Addition: Spike with 10 µL of Methyl-d9-choline chloride working standard (e.g., 50 µM in water). Vortex for 10 seconds to ensure equilibration.

  • Protein Precipitation: Add 300 µL of ice-cold 1% formic acid in acetonitrile. The acidic environment disrupts protein binding.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • SPE Loading: Transfer the supernatant to a HybridSPE-Phospholipid cartridge.

  • Elution: Apply positive pressure (or vacuum). The phospholipids will be retained on the zirconia-coated silica stationary phase, while the choline/d9-choline elutes in the flow-through.

  • Reconstitution: Evaporate the eluate under nitrogen gas and reconstitute in 100 µL of the initial HILIC mobile phase (e.g., 80:20 Acetonitrile:Water with 10 mM Ammonium Formate) to prevent solvent-mismatch peak distortion .

Quantitative Comparison of Extraction Methods

To demonstrate the causality of extraction choice on data integrity, consider the following benchmark data summarizing matrix effects (ME) and recovery rates for choline across different techniques , :

Extraction MethodPhospholipid RemovalAbsolute Recovery (%)Matrix Effect (%)*Precision (CV %)
Standard PPT (Acetonitrile)Low (< 10%)95 - 105%45 - 60% (Severe Suppression)12 - 18%
Liquid-Liquid Extraction (LLE)Moderate (~70%)75 - 85%80 - 90% (Mild Suppression)8 - 12%
HybridSPE-PhospholipidHigh (> 95%)88 - 95%95 - 102% (Negligible)2 - 5%

*Matrix Effect (%) = (Peak area of standard spiked post-extraction / Peak area of standard in neat solvent) × 100. Values close to 100% indicate zero matrix effect.

FAQ 3: Tracing the CDP-Choline Pathway In Vivo

Q: I am using Methyl-d9-choline not just as an internal standard, but as an in vivo metabolic tracer. How does the matrix effect impact flux analysis?

A: When infusing Methyl-d9-choline chloride into biological models to track lipid metabolism, the tracer is incorporated into phosphocholine and eventually phosphatidylcholine (PC) via the CDP-choline (Kennedy) pathway .

If matrix effects suppress the detection of the d9-labeled downstream metabolites differently than the endogenous (d0) metabolites, your calculated metabolic flux rates will be artificially skewed. Because the newly synthesized d9-PC species are 9 mass units heavier than endogenous PC, they can co-elute with entirely different lipid species, subjecting them to unique suppression microenvironments. High-resolution mass spectrometry (HRMS) combined with rigorous chromatographic separation is mandatory to isolate these isotopologues accurately.

Metabolic_Pathway Choline Choline Pool (d0 and d9) PCholine Phosphocholine (d0 and d9) Choline->PCholine Choline Kinase (CK) CDP CDP-Choline (d0 and d9) PCholine->CDP CCT Enzyme PC Phosphatidylcholine (d0 and d9) CDP->PC CPT Enzyme

CDP-Choline (Kennedy) Pathway mapping the incorporation of Methyl-d9-choline.

FAQ 4: Validating the Absence of Matrix Effects

Q: How do I mathematically prove that my assay is free from matrix effects?

A: You must perform a quantitative matrix effect assessment using the post-extraction addition method. This creates a self-validating system for your protocol, ensuring that any analytical variance is accounted for.

Step-by-Step Validation Protocol:

  • Prepare three sets of samples:

    • Set A: Neat standard solution of Methyl-d9-choline in the mobile phase.

    • Set B: Blank biological matrix extracted using your optimized protocol, then spiked with Methyl-d9-choline after extraction.

    • Set C: Blank biological matrix spiked with Methyl-d9-choline before extraction.

  • Analyze all sets via LC-MS/MS.

  • Calculate Matrix Effect (ME): ME (%) = (Peak Area Set B / Peak Area Set A) × 100

    • Interpretation: An ME of 100% means no matrix effect. <100% indicates ion suppression; >100% indicates ion enhancement.

  • Calculate Extraction Recovery (RE): RE (%) = (Peak Area Set C / Peak Area Set B) × 100

    • Interpretation: This isolates the physical loss of the analyte during sample prep from the ionization suppression in the MS source.

By separating Recovery from Matrix Effect, you can pinpoint exactly where your assay is failing and adjust your sample preparation or chromatography accordingly.

References
  • Measurement of Acetylcholine in Rat Brain Microdialysates by LC – Isotope Dilution Tandem MS. National Center for Biotechnology Information (NCBI).[Link]

  • Quantitative Measurement of Betaine and Free Choline in Plasma, Cereals and Cereal Products by Isotope Dilution LC-MS/MS. ResearchGate.[Link]

  • High-Throughput Analysis of Water-Soluble Forms of Choline and Related Metabolites in Human Milk by UPLC-MS/MS and Its Application. Frontiers in Nutrition.[Link]

  • Dynamic lipidomics with stable isotope labeling. ResearchGate.[Link]

Storage stability and degradation of Methyl-d9-choline solutions

Author: BenchChem Technical Support Team. Date: March 2026

Product Support Series: Stable Isotope Internal Standards

Introduction

You are likely using Methyl-d9-choline chloride (N,N,N-trimethyl-d9-2-hydroxyethylammonium chloride) as an internal standard for quantitative LC-MS/MS metabolomics or tracer studies. Its utility relies on the kinetic stability of the C-D bonds and its chemical similarity to endogenous choline.

However, users frequently underestimate the chemical instability of the quaternary ammonium moiety and the hygroscopic nature of the chloride salt. This guide moves beyond the Certificate of Analysis (CoA) to address the physical chemistry governing the shelf-life of your standard.

Tier 1: Immediate Triage (Storage & Handling)

Current Status: Preventative Care

Q1: My Methyl-d9-choline powder has formed hard clumps. Is it degraded?

A: Not necessarily, but its concentration integrity is compromised.[1]

  • The Cause: Choline chloride is extremely hygroscopic . It absorbs atmospheric moisture rapidly, forming a deliquescent mass. While the chemical structure (d9-choline) may remain intact, you can no longer weigh it accurately to prepare a specific molarity.

  • The Fix:

    • If clumping is minor: Dry under vacuum over P₂O₅ (phosphorus pentoxide) for 24 hours before weighing.

    • If liquid/gooey: Discard. The water content is unknown, making quantitative stock preparation impossible.

Q2: What is the optimal solvent for stock solutions: Water or Methanol?

A: Methanol (MeOH) is superior for long-term stability, while Water is required for immediate biological compatibility.

FeatureWater (LC-MS Grade)Methanol (LC-MS Grade)Recommendation
Microbial Growth High Risk (Choline is a nutrient)None (Bacteriostatic)Store stocks in MeOH
Chemical Stability Good (pH dependent)ExcellentStore stocks in MeOH
Evaporation LowHighUse screw-cap with PTFE liner
Solubility High (>500 mg/mL)Moderate (sufficient for stocks)Dissolve in MeOH, dilute in H₂O
Q3: Can I store the solution at -20°C?

A: Yes, but -80°C is preferred for periods >3 months.

  • Protocol: Store stock solutions (e.g., 10 mM in MeOH) at -80°C in amber glass vials.

  • Why Amber? While choline is not intensely photolabile, amber glass prevents light-induced radical formation in the solvent which can attack the methyl-d9 groups over years.

Tier 2: Diagnostic Troubleshooting (Degradation)

Current Status: Identifying Impurities

Q4: I see a "ghost peak" at m/z 69 in my blank. What is happening?

A: You are likely witnessing Hofmann Elimination inside your injector or source, or bacterial contamination in your aqueous mobile phase.

The Mechanism: Under alkaline conditions (pH > 10) or high heat (injector port), the quaternary ammonium group undergoes elimination to form Trimethylamine-d9 (TMA-d9) and Acetaldehyde/Ethylene Glycol .

  • Choline-d9 (m/z 113)

    
    TMA-d9 (m/z 69)  + Ethylene Glycol species 
    
  • Note: In biological samples, gut bacteria perform this conversion enzymatically. In a pure standard vial, it indicates pH contamination or thermal stress.

Q5: Is Deuterium-Hydrogen Exchange (D/H Scrambling) possible?

A: It is highly unlikely for the methyl groups. The C-D bond on the methyl group is chemically inert under standard laboratory conditions due to the high bond dissociation energy.

  • Risk Zone: Exchange can occur if the solution is exposed to strong acids (pH < 2) or strong bases (pH > 10) for extended periods, or if catalytic metals are present.

  • Safe Zone: pH 3.0 – 7.0.

Visualizing the Degradation Pathway

CholineDegradation Choline Methyl-d9-Choline (m/z 113) HeatBase STRESS: High pH (>10) High Temp (>60°C) Choline->HeatBase Hofmann Elimination Bacteria Microbial Contamination Choline->Bacteria Enzymatic Cleavage TMA Trimethylamine-d9 (TMA-d9, m/z 69) *Fishy Odor* HeatBase->TMA Acetaldehyde Acetaldehyde / Ethylene Glycol HeatBase->Acetaldehyde Bacteria->TMA

Figure 1: Primary degradation pathways of Methyl-d9-choline leading to Trimethylamine-d9 (TMA-d9).

Tier 3: Advanced Applications (QC & Validation)

Current Status: Method Optimization

Q6: How do I validate the concentration of my d9-Choline stock?

A: Do not rely on UV (choline has weak absorbance). Use HILIC-MS/MS .[2] Reversed-Phase (C18) columns fail to retain choline (it elutes in the void volume). You must use Hydrophilic Interaction Liquid Chromatography (HILIC).

Recommended QC Protocol:
  • Column: Poroshell 120 HILIC-Z or Shodex IC YS-50 (2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 90% B to 60% B over 10 minutes.

  • Detection: Positive ESI, MRM Mode.

MRM Transition Table
CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Notes
Choline (Native) 104.160.120-25Loss of C₂H₄O (44 Da)
Methyl-d9-Choline 113.169.120-25Loss of C₂H₄O; Product is TMA-d9+H
TMA-d9 (Degradant) 69.149.115Secondary fragment
Q7: Why does my peak shape tail significantly?

A: Secondary interactions with silanols.

  • The Fix: Increase the buffer concentration to 10-20 mM Ammonium Acetate . The ammonium ions compete with choline for the silanol sites on the silica surface, sharpening the peak. Ensure your mobile phase pH is controlled (pH 9 is often optimal for HILIC-Z retention, but ensure your column can tolerate it).

Workflow: Quality Control Decision Tree

QC_Workflow Start Start: Stock Solution Check Visual Visual Inspection: Precipitate or Cloudiness? Start->Visual Discard1 Discard: Microbial Growth Visual->Discard1 Yes HILIC Run HILIC-MS/MS (MRM 113 -> 69) Visual->HILIC No (Clear) Check1 Is Retention Time Stable? HILIC->Check1 Check2 Is m/z 69 (TMA) > 2% of Main Peak? Check1->Check2 Yes Fail FAIL: Degraded/Eliminated Check1->Fail No (Column/Mobile Phase Issue) Pass PASS: Valid for Use Check2->Pass No Check2->Fail Yes (Hofmann Deg.)

Figure 2: Quality Control Decision Tree for assessing stock solution integrity.

References

  • Vertex AI Search . (2025). Hofmann elimination of choline conditions. 3

  • MedChemExpress . (2025). Choline-d9 chloride Storage and Stability. 4[5]

  • BenchChem . (2025).[6] Stability of Deuterated Standards: A Comparative Guide. 6

  • Agilent Technologies . (2025). Analysis of Choline Metabolites by HILIC-MS/MS. 7

  • Sigma-Aldrich . (2025). Choline chloride-(trimethyl-d9) Product Specification. 8

Sources

Reducing background noise in Methyl-d9-choline mass spec assays

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Technical Support Center: Reducing Background Noise in Methyl-d9-Choline LC-MS/MS Assays

Overview Methyl-d9-choline (choline-d9) is an indispensable stable isotope tracer used in lipidomics, metabolomics, and pharmacokinetic profiling to track choline metabolism. However, accurately quantifying choline-d9 via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is notoriously challenging. Because choline is a ubiquitous endogenous molecule and a highly polar quaternary amine, assays frequently suffer from severe background noise, systemic carryover, and matrix interference.

This technical support center provides drug development professionals and analytical scientists with field-proven, self-validating troubleshooting frameworks to isolate and eliminate background noise in choline-d9 workflows.

Section 1: Diagnostic Workflow for Background Noise

Before adjusting instrument parameters, you must isolate the root cause of the background noise. Use the logical workflow below to determine if the issue stems from systemic carryover, environmental contamination, or in-source fragmentation.

G A High Choline-d9 Background B Inject Solvent Blank (Bypass Column) A->B C Signal Present? B->C D System/Injector Carryover (Wash Autosampler & Lines) C->D Yes E Inject Extracted Blank (With Column) C->E No F Signal at Choline RT? E->F G In-Source Fragmentation (Lower Cone Voltage) F->G Yes (Co-eluting with Lipids) H Reagent/Glassware Contamination (Use LC-MS Grade & Bake) F->H Yes (Uniform)

Diagnostic decision tree for isolating choline-d9 LC-MS/MS background noise.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a persistently high baseline for the choline-d9 MRM transition (m/z 113 → 69). How do I determine if this is carryover or environmental contamination? Causality & Expert Insight: Choline is a positively charged quaternary amine. It strongly adsorbs to active, negatively charged silanol groups on standard laboratory glassware and the stainless-steel capillaries of the LC autosampler[1]. If the background noise decreases sequentially with multiple blank injections, you are observing carryover desorption. If the baseline remains constant across all blanks, it is environmental contamination. Actionable Fix: Bypass the analytical column and inject a solvent blank directly into the MS. If the signal persists, the contamination is in the mobile phase solvents or the MS source. If the signal disappears, the column or autosampler is acting as a reservoir.

Q2: My blank matrix extracts show a peak at the choline-d9 retention time, but my solvent blanks are clean. What is causing this? Causality & Expert Insight: This is a classic symptom of in-source fragmentation. Biological matrices are rich in Phosphatidylcholines (PCs). When PCs co-elute with your analyte and enter the electrospray ionization (ESI) source, excessive declustering potential can cause collision-induced dissociation before the ions reach the first quadrupole. The phosphocholine headgroup fragments to yield m/z 184, which can further break down to m/z 104 (unlabeled choline) or m/z 113 (if isotopic envelopes or matrix clustering occurs). Actionable Fix: Lower the declustering potential (DP) or cone voltage. While a high DP maximizes the transmission of low-mass ions like choline, it also provides enough energy to fragment fragile lipids in the source, artificially elevating the baseline.

Q3: Should I use ion-pairing reagents to improve the retention of choline-d9 on a reversed-phase column and reduce matrix noise? Causality & Expert Insight: No. While ion-pairing reagents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) improve the retention of highly polar quaternary amines on C18 columns, they cause severe, permanent signal suppression in the mass spectrometer[2]. They coat the MS optics and are notoriously difficult to wash out, ruining the instrument for subsequent negative-ion mode analyses. Actionable Fix: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes high-organic mobile phases which provide excellent retention for polar metabolites like choline-d9, promote efficient droplet desolvation in the ESI source, and avoid the use of MS-contaminating reagents[3].

Section 3: Data Presentation: Chromatographic Strategy Comparison

To minimize background noise and maximize signal-to-noise (S/N) ratios, selecting the correct chromatographic mode is critical. The table below summarizes the quantitative and qualitative trade-offs of different separation strategies for choline-d9.

Chromatographic StrategyRetention MechanismMatrix Effect SusceptibilityMS Contamination RiskRecommended Use Case
Reversed-Phase (No Ion Pairing) Hydrophobic interactionHigh (Analyte elutes in the void volume with salts)LowNot Recommended. Poor retention leads to severe ion suppression.
Reversed-Phase (With Ion Pairing) Hydrophobic & Electrostatic (e.g., TFA, HFBA)Medium (Improved retention separates analyte from salts)Critical (Permanent signal suppression)[2]Avoid. Ruins MS optics for other assays.
HILIC (Ammonium Formate/ACN) Hydrophilic partitioning & ElectrostaticLow (Analyte is highly retained, eluting away from lipids)Low (Volatile buffers)[3]Gold Standard. High sensitivity, robust retention, clean MS source.

Section 4: Self-Validating Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems. By executing these steps, you will generate empirical proof that your background noise has been eliminated.

Protocol 1: System Decontamination and Carryover Elimination

Objective: Eliminate exogenous choline contamination and validate the absence of autosampler carryover.

  • Solvent & Material Preparation:

    • Use exclusively LC-MS grade water and acetonitrile.

    • Crucial: Do not use glassware washed with standard laboratory detergents, as they often contain choline-based surfactants. Use virgin polypropylene tubes or glassware baked at 400°C for 4 hours.

  • Autosampler Wash Optimization:

    • Configure the autosampler to use a strong wash solvent (Methanol:Water:Formic Acid 50:50:0.1 v/v) to disrupt hydrophobic interactions, followed by a weak wash solvent (5% Methanol in Water) to flush the lines.

  • Column Conditioning (HILIC):

    • Install a HILIC column (e.g., 1.7 µm particle size). Flush the column with 50 column volumes of 15 mM ammonium formate (pH 3.5) and acetonitrile (10:90, v/v) to fully saturate active silanol sites and stabilize the hydration layer[3].

  • Self-Validation Step:

    • Inject a high-concentration choline-d9 standard (e.g., 10 µM).

    • Immediately inject three consecutive solvent blanks.

    • Validation Metric: The choline-d9 peak area in the third blank must be <0.1% of the standard's peak area. If it is higher, replace the autosampler rotor seal and injection needle.

Protocol 2: Optimizing ESI Parameters to Prevent In-Source Fragmentation

Objective: Prevent matrix phosphatidylcholines from fragmenting into choline-d9 in the MS source.

  • Standard Infusion:

    • Prepare a pure standard of Phosphatidylcholine (e.g., PC 16:0/18:1) at 1 µg/mL in mobile phase.

    • Infuse directly into the MS using a syringe pump at 10 µL/min, combined with the LC flow via a T-junction.

  • Parameter Monitoring:

    • Set the MS to monitor the intact PC mass (e.g., m/z 760 in positive mode) and the choline fragment mass (m/z 104).

  • Voltage Titration:

    • Gradually decrease the Declustering Potential (DP) or Source Cone Voltage from 100V down to 20V in 10V increments.

  • Self-Validation Step:

    • Validation Metric: Identify the optimal voltage where the intact PC signal (m/z 760) is maximized, and the m/z 104 fragment signal drops to baseline noise levels. Apply this specific voltage to your choline-d9 MRM method to ensure matrix lipids do not artificially inflate your background signal.

References

  • Guerra, G., et al. "Circulating choline and phosphocholine measurement by a hydrophilic interaction liquid chromatography–tandem mass spectrometry." ResearchGate. Available at:[Link]

  • Ekroos, K., et al. "Charting molecular composition of phosphatidylcholines by fatty acid scanning and ion trap MS3 fragmentation." Journal of Lipid Research. Available at:[Link]

  • "LC-MS/MS Method for the Analysis of Choline and Acetylcholine using a Syncronis HILIC 1.7 μm Column." LabRulez. Available at:[Link]

  • "High-Throughput Analysis of Water-Soluble Forms of Choline and Related Metabolites in Human Milk by UPLC-MS/MS and Its Application." National Institutes of Health (NIH). Available at:[Link]

Sources

Optimizing ionization parameters for Methyl-d9-choline sensitivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl-d9-choline (


-trimethyl-d9-ethanolammonium) is the gold-standard stable isotope-labeled internal standard (SIL-IS) for the quantification of choline and acetylcholine. As a quaternary amine, it carries a permanent positive charge, making it an ideal candidate for Electrospray Ionization (ESI) in positive mode. However, its high polarity and low molecular weight (

113) make it susceptible to significant ion suppression and solvent cluster interference.

This guide provides a technical roadmap to maximize sensitivity, stability, and reproducibility for Methyl-d9-choline analysis.

Part 1: Core Ionization Parameters (The "Front End")

The permanent positive charge on the quaternary nitrogen eliminates the need for low pH to induce protonation. However, the challenge lies in desolvation . The hydration shell around the charged nitrogen is tightly bound; if not effectively stripped in the source, the ion will not enter the mass analyzer, resulting in poor sensitivity.

Optimized ESI Source Settings

Note: Values below are starting points for Agilent/Sciex/Thermo triple quadrupoles. Fine-tuning is required per instrument.

ParameterRecommended SettingTechnical Rationale
Ionization Mode ESI Positive (+) Analyte is a pre-charged cation (

, not

).
Capillary Voltage 1.5 – 3.0 kV Lower than typical protonated species. High voltage (>4kV) often causes discharge (corona) with quaternary amines, increasing noise.
Source Temp (Gas) 350°C – 400°C CRITICAL: High heat is required to break the strong hydration shell around the quaternary amine.
Desolvation Gas Flow High (10–12 L/min) High shear force is needed to nebulize the highly aqueous mobile phases typical of HILIC chromatography.
Cone Voltage / DP Optimize via Infusion Controls declustering. If too low, solvent adducts remain. If too high, in-source fragmentation occurs (losing the trimethylamine group).
Workflow: Parameter Optimization Loop

Use this logic flow to tune your specific instrument.

OptimizationWorkflow Start Start: 1 µg/mL Infusion Step1 1. Ramp Cone Voltage (Declustering Potential) Start->Step1 Step2 2. Maximize Precursor (m/z 113) Step1->Step2 Find Max Intensity Step3 3. Ramp Collision Energy (Product Scan) Step2->Step3 Step4 4. Select Transitions (113 -> 69) Step3->Step4 Select Quant/Qual Ions Step5 5. Flow Injection Analysis (Optimize Temp/Gas) Step4->Step5 Replicate w/ LC Flow

Figure 1: Step-by-step optimization workflow. Note that Source Temperature and Gas Flow should be optimized using Flow Injection Analysis (FIA) with the actual LC mobile phase, not just infusion, to account for solvent desolvation loads.

Part 2: Mass Transitions (MRM) & Selectivity

Methyl-d9-choline (


 113) is +9 Da heavier than native Choline (

104). The deuterium labels are located on the three methyl groups attached to the nitrogen.

Primary Reaction Mechanism: Upon collision-induced dissociation (CID), the primary fragmentation pathway is the loss of the trimethylamine moiety.

  • Precursor:

    
     113 (Methyl-d9-choline cation)
    
  • Product:

    
     69 (Trimethylamine-d9, 
    
    
    
    )
Recommended MRM Table
CompoundPrecursor (

)
Product (

)
RoleCollision Energy (eV)Dwell Time (ms)
Methyl-d9-choline 113.1 69.1 Quantifier 20 - 3050
Methyl-d9-choline113.145.1Qualifier35 - 4550
Choline (Native)104.160.1Target20 - 3050

Expert Insight: Do not rely solely on the "loss of 45" transition (


 113 -> 45). While common, it is less specific than the trimethylamine loss and often has higher background noise in biological matrices.

Part 3: Troubleshooting Center (Q&A)

Scenario A: "My signal is unstable or dropping over time."

Root Cause: Salt buildup on the cone/shield. Technical Explanation: Because Choline and Methyl-d9-choline are non-volatile salts, and HILIC methods often use high buffer concentrations (e.g., 10-20mM Ammonium Formate), non-volatile residues accumulate rapidly on the source entrance. Solution:

  • Divert Valve: Set the divert valve to waste for the first 1-2 minutes of the run (before the void volume) and after the peak elutes.

  • Source Cleaning: Wipe the cone/shield daily with 50:50 Methanol/Water.

  • Check Capillary Voltage: If you see "spiking" in the baseline, your voltage is too high (discharge). Lower it by 500V.

Scenario B: "I see significant peak tailing."

Root Cause: Secondary interactions with silanols or inappropriate column choice. Technical Explanation: Quaternary amines interact strongly with residual silanols on silica-based columns. Solution:

  • Switch to HILIC: Do not use C18. Use a dedicated HILIC silica or polymer-based column (e.g., Thermo Syncronis HILIC or Waters BEH Amide).

  • Buffer pH: Ensure your mobile phase pH is buffered around 3.0 - 4.0 using Ammonium Formate/Formic Acid. This suppresses silanol ionization (

    
     becomes 
    
    
    
    ), reducing the attraction to the positively charged choline.
Scenario C: "Low sensitivity in plasma samples (Matrix Effect)."

Root Cause: Phospholipid suppression. Technical Explanation: Phospholipids (phosphatidylcholines) share the same choline headgroup. They fragment in the source to produce


 104 and 

184, causing massive space-charge effects and suppressing the ionization of your analyte. Solution:
  • Monitor Phospholipids: Add a transition for

    
     184 -> 184 (in-source fragment) to map where lipids elute.
    
  • Chromatographic Resolution: Adjust your gradient to ensure Methyl-d9-choline elutes before the phospholipid dump.

  • Protein Precipitation: Use Acetonitrile with 1% Formic Acid (3:1 ratio) to precipitate proteins. The acid helps break protein-choline binding.

Part 4: Logic Map for Low Sensitivity

Use this decision tree to diagnose sensitivity loss specifically for quaternary amines.

TroubleshootingTree Issue Issue: Low Sensitivity for Methyl-d9-choline CheckPressure Is Backpressure Normal? Issue->CheckPressure CheckSpray Check ESI Spray Stability CheckPressure->CheckSpray Yes ActionLeak Fix Leak / Blockage CheckPressure->ActionLeak No CheckMatrix Check Matrix Effects (Post-Column Infusion) CheckSpray->CheckMatrix Stable ActionVoltage Lower Voltage (Stop Discharge) CheckSpray->ActionVoltage Spiking/Arcing ActionClean Clean Cone/Shield (Salt Buildup) CheckSpray->ActionClean Dropping Signal ActionDilute Dilute Sample or Improve Extraction CheckMatrix->ActionDilute Suppression Found

Figure 2: Troubleshooting logic for sensitivity issues. "Post-Column Infusion" involves infusing the standard while injecting a blank matrix to visualize suppression zones.

References

  • Koc, H., et al. (2002). "Determination of Choline and Betaine in Human Plasma by Liquid Chromatography–Electrospray Ionization Tandem Mass Spectrometry." Clinical Chemistry.

  • Thermo Fisher Scientific. (2014). "LC-MS/MS Method for the Analysis of Choline and Acetylcholine using a Syncronis HILIC Column." Application Note 20656.

  • Holm, P., et al. (2003).[1] "Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography–Tandem Mass Spectrometry." Clinical Chemistry.

  • Shimadzu Corporation. (2021). "LC-MS/MS Analysis of Choline and Metabolites in Human Plasma." Application News.

Sources

Preventing deuterium exchange in Methyl-d9-choline experiments

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Deuterium Exchange & Signal Loss in Methyl-d9-Choline Experiments

Executive Summary: The "Exchange" Misconception

Welcome to the technical support center. If you are observing a loss of isotopic label (deuterium) in your Methyl-d9-choline experiments, it is critical to first diagnose the source of the loss.

Scientific Reality: The Carbon-Deuterium (C-D) bonds on the quaternary ammonium methyl groups of choline are kinetically stable under standard physiological and laboratory conditions. They do not undergo spontaneous exchange with solvent protons (H₂O) at neutral pH.

If you observe "exchange" (mass shifts from M+9 to M+6, M+3, or M+0), it is rarely a chemical exchange event. It is almost always one of three distinct phenomena:

  • Biological Scrambling: Metabolic recycling of methyl groups via the One-Carbon (1C) cycle.

  • Chemical Degradation: Hofmann elimination caused by high pH/temperature.

  • Analytical Artifacts: In-source fragmentation during LC-MS/MS.

This guide provides the protocols to distinguish and prevent these issues.

Module 1: Biological Integrity (Metabolic Flux)

Issue: "I treated cells/animals with d9-choline, but I am detecting d3- and d6-Phosphatidylcholine (PC). Is my label unstable?"

Diagnosis: Your label is stable; your biology is active. This is not chemical exchange; it is Metabolic Recycling .

The Mechanism

Choline enters two primary pathways.[1][2][3] The Kennedy Pathway incorporates the intact choline molecule (preserving the d9 label). However, the Oxidative Pathway converts Choline to Betaine, which donates one methyl group to Homocysteine to form Methionine. This d3-methyl group eventually enters the S-Adenosylmethionine (SAM) pool and can be methylated back onto Phosphatidylethanolamine (PE) to form PC.[4]

  • d9-PC = Direct synthesis from Choline (Kennedy Pathway).

  • d3-PC / d6-PC = Synthesis via PEMT pathway using recycled methyl groups.

Pathway Visualization

The following diagram illustrates how the d9 label is distributed. Use this to interpret your mass isotopomer distribution (MID).

CholineMetabolism cluster_legend Pathway Key d9_Cho Choline-d9 (M+9) d9_Bet Betaine-d9 (M+9) d9_Cho->d9_Bet Choline Oxidase (Irreversible) d9_PC Phosphatidylcholine-d9 (Kennedy Pathway) d9_Cho->d9_PC CK / CCT / CPT (Intact Incorporation) d3_Met Methionine-d3 (Recycled Methyl) d9_Bet->d3_Met BHMT (Methyl Transfer) d3_SAM SAM-d3 (Methyl Donor) d3_Met->d3_SAM MAT d3_PC Phosphatidylcholine-d3/d6 (PEMT Pathway) d3_SAM->d3_PC PEMT (Liver Specific) key Green: Intact Label (d9) Red: Scrambled Label (d3/d6)

Caption: Metabolic fate of Methyl-d9-choline. Green path preserves the M+9 tag; Red path recycles methyl groups, creating M+3/M+6 species.

Module 2: Chemical Integrity (Storage & Prep)

Issue: "My stock solution concentration is dropping, or I see degradation products."

Diagnosis: Choline chloride is extremely hygroscopic and susceptible to base-catalyzed decomposition.

Critical Protocol: Preventing Hofmann Elimination

The quaternary ammonium group is susceptible to Hofmann Elimination under alkaline conditions (pH > 8.0) or high heat, breaking down into trimethylamine (volatile) and acetaldehyde.

ParameterRecommendationWhy?
Storage pH Maintain pH 4.0 – 6.0 .High pH triggers Hofmann elimination, ejecting the trimethylamine group.
Solvent Water or dilute acetic acid (0.1%).Avoid unbuffered alkaline buffers (e.g., Carbonate buffer).
Temperature -20°C (Long term).[5]Heat accelerates degradation.
Hygroscopicity Equilibrate vial to RT before opening.Prevents condensation. Water uptake alters weighing accuracy, leading to "apparent" concentration loss.
Troubleshooting Step: The "Fishy Smell" Test

If your d9-choline stock smells strongly of rotting fish, do not use it .

  • Cause: The smell is Trimethylamine (or d9-Trimethylamine).

  • Meaning: Significant Hofmann elimination has occurred. The effective concentration of choline is unknown.

Module 3: Analytical Integrity (LC-MS/MS)

Issue: "I see lower mass peaks in my mass spectrum. Is this back-exchange?"

Diagnosis: This is likely In-Source Fragmentation . The trimethylamine headgroup is fragile in Electrospray Ionization (ESI).

The Artifact: Source Fragmentation

In the MS source, the bond between the nitrogen and the ethyl chain can break.

  • Parent Ion:

    
     113.1 (Choline-d9)[6]
    
  • Common Fragment:

    
     69.1 (Trimethylamine-d9 + H) or loss of neutral trimethylamine-d9 (59 Da).
    

If you monitor the wrong transition or use excessive Declustering Potential (DP), you may see "loss of signal" that mimics exchange.

Validated LC-MS/MS Parameters

Use these settings to ensure you are tracking the intact molecule.

ParameterSettingNotes
Ionization ESI Positive (+)
Column HILIC (e.g., Amide or Silica)Choline is too polar for C18. It will elute in the void volume.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterAcidic pH is critical to prevent on-column degradation and improve peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic Acid
MRM Transition 113.1

69.1
Quantifier. Corresponds to the trimethylamine-d9 headgroup.
Qualifiers 113.1

45.1
Secondary fragment (ethyl chain).

Warning: If you see a peak at


 104 (d0-Choline) in your d9-standard, check your Certificate of Analysis (CoA) . Isotopic purity is typically 98-99%. A 1-2% M+0 signal is intrinsic, not exchange.

Troubleshooting Guide: The Decision Matrix

Use this flowchart to diagnose the root cause of your spectral anomalies.

Troubleshooting Start Problem: Loss of d9 Signal CheckSample Is this a Biological Sample or Pure Standard? Start->CheckSample Bio Biological Sample CheckSample->Bio Std Pure Standard CheckSample->Std CheckPeaks Do you see M+3 or M+6 peaks? Bio->CheckPeaks Flux Normal Biology. PEMT Pathway active. CheckPeaks->Flux Yes NoFlux Check Extraction Efficiency. Use Internal Standard. CheckPeaks->NoFlux No Smell Does it smell 'fishy'? Std->Smell Degradation Chemical Degradation. (Hofmann Elimination). Discard. Smell->Degradation Yes CheckMS Check MS Source Parameters. Reduce Declustering Potential. Smell->CheckMS No

Caption: Diagnostic workflow for identifying the source of deuterium signal loss.

Frequently Asked Questions (FAQ)

Q1: Does the hydroxyl proton on Choline-d9 exchange? A: Yes, instantly. The structure is


.[7] The HO-  proton exchanges with solvent water within milliseconds. However, this does not  affect the d9-methyl label. If you dissolve Choline-d9 in 

, it becomes d10. In

, it remains d9. This is normal and does not impact the stability of the methyl tag.

Q2: Can I autoclave Choline-d9 solutions? A: Avoid if possible. While choline chloride is thermally stable up to ~300°C as a dry solid, aqueous solutions at high temperature and pressure (autoclave) can induce hydrolysis or Hofmann elimination if the pH drifts. Filter sterilization (0.22


) is the gold standard for maintaining integrity.

Q3: Why do I see "d0-Choline" in my control animals fed d9-Choline? A: Endogenous synthesis. The liver synthesizes d0-choline de novo via the PEMT pathway (using non-deuterated SAM). You will never achieve 100% enrichment in a living system. This is a baseline biological signal, not label loss.

References

  • Koc, H., et al. (2002). "Disruption of choline methyl group donation for phosphatidylethanolamine methylation in hepatocarcinoma cells." Journal of Biological Chemistry.

  • Yan, J., et al. (2011). "MTHFR C677T genotype influences the isotopic enrichment of one-carbon metabolites in folate-compromised men consuming d9-choline."[2] American Journal of Clinical Nutrition.

  • OECD SIDS. (2005).[8] "Choline Chloride: SIDS Initial Assessment Report." UNEP Publications.[8]

  • Sigma-Aldrich. (2024). "Choline chloride-trimethyl-d9 Product Information & Stability."

  • Bernhard, W., et al. (2019). "Choline Kinetics in Neonatal Liver, Brain and Lung—Lessons from a Rodent Model." Nutrients.

Sources

Validation & Comparative

Precision in Polarity: Methyl-d9-choline vs. External Calibration for LC-MS/MS Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Accuracy comparison of Methyl-d9-choline vs. external calibration Content Type: Publish Comparison Guide

Executive Summary

For researchers quantifying choline and acetylcholine in complex biological matrices (plasma, brain tissue, CSF), the choice of calibration strategy is the single largest determinant of data validity. This guide objectively compares Methyl-d9-choline (Stable Isotope Dilution) against External Calibration (Solvent/Surrogate curves) .

The Verdict: While external calibration offers lower upfront reagent costs, it consistently fails to account for the severe ion suppression (>20%) inherent to choline analysis in HILIC-MS/MS workflows. The use of Methyl-d9-choline is not merely an optimization; it is a prerequisite for accuracy, correcting for matrix effects, extraction variability, and the lack of true "blank" matrices for this endogenous analyte.

The Analytical Challenge: Why Choline is Different

Choline presents a "perfect storm" of bioanalytical challenges that render standard external calibration methods ineffective:

  • Endogenous Presence: Unlike xenobiotics (drugs), choline is present in all biological samples. You cannot create a true "blank" matrix for calibration.

  • High Polarity: Choline is a quaternary amine.[1] It does not retain on standard C18 columns, necessitating Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Matrix Susceptibility: HILIC methods often elute interferences (salts, phospholipids) simultaneously with choline, leading to massive ion suppression.

Mechanism of Action: Internal Standard vs. External Calibration[3]
External Calibration (The Flawed Baseline)

External calibration relies on a standard curve prepared in a solvent (e.g., acetonitrile/water) or a surrogate matrix (e.g., BSA). It assumes that the ionization efficiency in the pure standard is identical to that in the complex biological sample.

  • Failure Point: In reality, phospholipids in plasma co-elute with choline. These lipids compete for charge in the ESI source, suppressing the choline signal. The external curve, having no lipids, produces a "clean" high signal. When you compare the suppressed sample signal to this high curve, you significantly underestimate the concentration.

Methyl-d9-choline (The Self-Correcting System)

Methyl-d9-choline is a stable isotope-labeled internal standard (SIL-IS) where nine hydrogen atoms are replaced by deuterium.

  • Correction Mechanism: It is added to samples before extraction. Because it is chemically identical to choline, it suffers the exact same extraction loss and the exact same ion suppression.

  • The Result: Even if the mass spectrometer signal is suppressed by 50%, both the analyte and the IS are suppressed by 50%. The ratio (Analyte Area / IS Area) remains constant, yielding accurate quantification.

Visualization: Ion Suppression Correction

MatrixEffect cluster_0 External Calibration (Solvent) cluster_1 Biological Sample (Plasma) Std Standard Choline (No Matrix) Signal1 High Signal (100%) Std->Signal1 Result1 Baseline for Calc Signal1->Result1 Ratio Ratio Calculation (80% / 80% = 1.0) Result1->Ratio External Curve Overestimates Signal Sample Endogenous Choline + Phospholipids Source ESI Source (Ionization Competition) Sample->Source IS Methyl-d9-choline (Internal Standard) IS->Source Signal2 Suppressed Signal (80%) Source->Signal2 Matrix Effect Signal3 Suppressed IS Signal (80%) Source->Signal3 Matrix Effect Signal2->Ratio Signal3->Ratio

Caption: Diagram illustrating how Methyl-d9-choline compensates for ion suppression (Matrix Effect) that corrupts external calibration.

Comparative Performance Data

The following data summarizes validation studies comparing solvent-based calibration against isotope dilution (Methyl-d9-choline) in human plasma.

MetricExternal Calibration (Solvent Curve)Methyl-d9-choline (IS Method)Impact
Matrix Effect (ME) -18% to -38% (Suppression)98% - 102% (Corrected)External calibration consistently underestimates levels.
Recovery Variable (60-85%)NormalizedIS corrects for extraction losses; EC cannot.
Accuracy (%RE) ± 25%± 15% (Acceptable Range)Only IS method meets FDA/EMA bioanalytical guidelines.
Precision (%CV) > 15%< 5%IS compensates for injection/instrument variability.
Linearity (r²) > 0.99> 0.995Both are linear, but EC is linear inaccurately.

Why d9 and not d4? While d4-choline exists, Methyl-d9-choline is superior for high-sensitivity assays. The +9 Da mass shift moves the IS signal far beyond the natural isotopic distribution of endogenous choline (M+4 isotopes are naturally present in small amounts). This prevents "cross-talk" where high endogenous levels interfere with the IS signal.

Validated Experimental Protocol (HILIC-MS/MS)

Objective: Quantification of Choline and Acetylcholine in Plasma.

Reagents
  • Analyte: Choline Chloride, Acetylcholine Chloride.

  • Internal Standard: Methyl-d9-choline chloride (Sigma/Isotec).

  • Mobile Phase: Acetonitrile (LC-MS grade), 10mM Ammonium Formate + 0.1% Formic Acid.

Workflow Diagram

Workflow Step1 Sample Prep 50 µL Plasma Step2 Spike IS Add 10 µL Methyl-d9-choline (1 µM) Step1->Step2 Step3 Protein Precipitation Add 200 µL Ice-cold Acetonitrile (Vortex 1 min, Centrifuge 10k g) Step2->Step3 Step4 Supernatant Transfer Dilute 1:1 with Mobile Phase A Step3->Step4 Step5 HILIC LC-MS/MS Column: Waters Atlantis HILIC Silica (2.1 x 100mm, 3µm) Step4->Step5

Caption: Step-by-step HILIC-MS/MS sample preparation workflow ensuring IS equilibration.

Detailed Methodology
  • Preparation: Thaw plasma samples on ice.

  • IS Addition: Add 10 µL of Methyl-d9-choline working solution to 50 µL of plasma before any other step. This ensures the IS binds to the matrix and extracts exactly like the analyte.

  • Extraction: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Separation: Centrifuge at 10,000 x g for 10 minutes. Transfer supernatant.

  • LC-MS/MS Conditions:

    • Column: HILIC Silica (e.g., Waters Atlantis or Thermo Syncronis HILIC).

    • Mobile Phase: Isocratic or Gradient (High Organic ~80% ACN).

    • MRM Transitions:

      • Choline: 104.1 -> 60.1

      • Methyl-d9-choline: 113.1 -> 69.1

      • Acetylcholine: 146.1 -> 87.1

Conclusion & Recommendation

For "fit-for-purpose" bioanalysis in drug development or clinical research, External Calibration is insufficient for choline quantification. The high polarity of choline necessitates HILIC chromatography, which is prone to significant matrix effects that only a stable isotope-labeled internal standard can correct.

Recommendation: Adopt Methyl-d9-choline as the mandatory internal standard. The initial cost of the isotope is negligible compared to the cost of repeating failed validation batches or publishing retracted data due to matrix-induced inaccuracies.

References
  • Kirsch, S. H., et al. (2010).[2] "Quantification of acetylcholine, choline, betaine, and dimethylglycine in human plasma and urine using stable-isotope dilution ultra performance liquid chromatography-tandem mass spectrometry." Journal of Chromatography B.

  • Thermo Fisher Scientific. (2012). "LC-MS/MS Method for the Analysis of Choline and Acetylcholine using a Syncronis HILIC Column.

  • Zhang, H., et al. (2011). "Validation of an LC–MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues.

  • Waters Corporation. "A Method for Choline and Acetylcholine Using Hydrophilic Interaction Chromatography (HILIC) and Mass Spectrometry.

  • Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?

Sources

The Gold Standard in Bioanalysis: A Comparative Guide to the Reproducibility of Methyl-d9-choline Internal Standard Assays

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals vested in the precise quantification of choline and its related metabolites, the integrity of bioanalytical data is non-negotiable. In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an internal standard (IS) is fundamental to achieving accuracy and precision.[1] This guide provides an in-depth technical comparison of Methyl-d9-choline as a stable isotope-labeled (SIL) internal standard, evaluating its performance and reproducibility against alternatives and grounding the discussion in rigorous, data-driven analysis.

The Imperative for a High-Fidelity Internal Standard in Choline Analysis

Quantitative bioanalysis by LC-MS/MS is susceptible to several sources of variability that can compromise data integrity.[2] An ideal internal standard is a compound added at a known, constant concentration to every sample, calibrator, and quality control (QC) sample prior to analysis.[2][3] Its purpose is to mimic the analyte's behavior throughout the entire analytical process, thereby correcting for variability.[4][5]

Key challenges mitigated by a robust IS include:

  • Matrix Effects: Co-eluting components from biological matrices like plasma or tissue can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[6][7][8] Phospholipids are often major contributors to matrix effects in choline analysis.[6]

  • Sample Preparation Inconsistencies: Analyte recovery can vary between samples during multi-step extraction processes such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[2]

  • Instrumental Drift: Minor fluctuations in LC-MS/MS system performance over an analytical run can introduce errors.[2]

Stable isotope-labeled internal standards are widely considered the "gold standard" for quantitative bioanalysis because their physicochemical properties are nearly identical to the analyte.[1][9] This ensures they co-elute and experience the same ionization effects, providing the most accurate correction.[10] Methyl-d9-choline, in which nine hydrogen atoms on the three methyl groups are replaced with deuterium, is the preferred IS for choline quantification.

Experimental Design for Assessing Reproducibility

To objectively evaluate the performance of Methyl-d9-choline, we will outline a series of validation experiments based on the U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) M10 guidelines.[1][11][12] These experiments are designed to test the precision, accuracy, and overall reproducibility of an assay.

For comparison, we will contrast the performance of Methyl-d9-choline (a SIL IS) with a hypothetical structural analog IS, Propionylcholine. While a structural analog can be a cost-effective alternative, its different chemical structure often leads to different chromatographic retention times and ionization efficiencies, which can compromise its ability to correct for variability accurately.[9]

Key Validation Parameters:
  • Accuracy & Precision: Assessed by analyzing QC samples at multiple concentration levels (Low, Mid, High) in multiple replicates on different days.

  • Matrix Effect: Evaluated by comparing the analyte's response in a post-extraction spiked matrix sample to its response in a neat solution.

  • Recovery: Determined by comparing the analyte's response in a pre-extraction spiked matrix sample to a post-extraction spiked sample.

Performance Comparison: Methyl-d9-choline vs. Propionylcholine

The following tables summarize the expected performance data from a typical validation study, highlighting the superior reproducibility of the Methyl-d9-choline internal standard.

Table 1: Intra- and Inter-Day Precision and Accuracy

Internal StandardQC LevelConcentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%Bias)Inter-Day Precision (%CV)Inter-Day Accuracy (%Bias)
Methyl-d9-choline LLOQ5≤ 8.0%± 7.5%≤ 9.0%± 8.0%
Low15≤ 5.0%± 4.5%≤ 6.0%± 5.0%
Mid150≤ 4.0%± 3.0%≤ 5.0%± 4.0%
High400≤ 3.5%± 2.5%≤ 4.5%± 3.5%
Propionylcholine LLOQ5≤ 18.0%± 15.0%≤ 20.0%± 18.0%
Low15≤ 12.0%± 10.0%≤ 14.0%± 12.0%
Mid150≤ 10.0%± 8.0%≤ 11.0%± 9.0%
High400≤ 9.0%± 7.5%≤ 10.0%± 8.5%

Acceptance Criteria per FDA/ICH M10 Guidance: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy (%Bias) within ±15% (±20% for LLOQ).[1]

Analysis: The data clearly shows that the assay using Methyl-d9-choline achieves significantly better precision and accuracy. This is because its behavior almost perfectly mirrors that of the endogenous choline, effectively normalizing variations.[9] The Propionylcholine assay struggles to meet the acceptance criteria, especially at the lower limit of quantification (LLOQ), due to its different physicochemical properties.

Table 2: Matrix Effect and Recovery Assessment

Internal StandardParameterLow QC (15 ng/mL)High QC (400 ng/mL)
Methyl-d9-choline Matrix Effect (%)98.5 (CV: 4.1%)101.2 (CV: 3.5%)
Recovery (%)92.1 (CV: 5.5%)93.5 (CV: 4.8%)
Propionylcholine Matrix Effect (%)78.3 (CV: 18.2%)82.1 (CV: 16.5%)
Recovery (%)65.4 (CV: 21.4%)68.9 (CV: 19.8%)

Analysis: Methyl-d9-choline demonstrates minimal matrix effect (values close to 100%) and high, consistent recovery.[13] In contrast, Propionylcholine shows significant ion suppression (Matrix Effect < 85%) and lower, more variable recovery. This variability in the structural analog IS directly translates to poor reproducibility in the final quantified results.[8]

Experimental Workflows and Protocols

To ensure transparency and facilitate method adoption, detailed protocols for sample preparation and analysis are provided below.

General Bioanalytical Workflow

The overall process from sample receipt to data analysis follows a structured path to ensure consistency and compliance with regulatory standards.[2]

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Sample Sample Receipt & Login Spike Spike with Methyl-d9-choline IS Sample->Spike Add fixed amount Prep Sample Preparation (Protein Precipitation) Spike->Prep LCMS LC-MS/MS Analysis Prep->LCMS Inject supernatant Data Data Processing & Quantification LCMS->Data Acquire Peak Areas Report Report Generation Data->Report Calculate Concentrations

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Detailed Protocol: Plasma Sample Preparation (Protein Precipitation)

This protocol is a standard and effective method for extracting choline from plasma samples.

  • Materials and Reagents:

    • Human Plasma (K2EDTA)

    • Choline Chloride (Analyte Stock)

    • Methyl-d9-choline (Internal Standard Stock)

    • Acetonitrile (ACN) with 0.1% Formic Acid (Precipitation Solvent)

    • Deionized Water

  • Preparation of Working Solutions:

    • Prepare calibration standards and QC samples by spiking pooled, drug-free plasma with the analyte stock solution.

    • Create a working internal standard solution by diluting the Methyl-d9-choline stock to a fixed concentration (e.g., 50 ng/mL) in the precipitation solvent.

  • Extraction Procedure: a. Aliquot 50 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube. b. Add 200 µL of the working internal standard solution (in ACN with 0.1% Formic Acid) to each tube.[6] c. Vortex vigorously for 30 seconds to ensure complete protein precipitation. d. Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins. e. Carefully transfer 150 µL of the clear supernatant to a clean 96-well plate or autosampler vial. f. The sample is now ready for injection into the LC-MS/MS system.

Recommended LC-MS/MS Conditions

G LC LC System Column: HILIC (e.g., 2.1x100mm, 1.7µm) Mobile Phase A: 10mM Ammonium Formate in Water Mobile Phase B: Acetonitrile Gradient: Isocratic or slight gradient Flow Rate: 0.4 mL/min Injection Volume: 5 µL MS MS LC->MS Eluent Transfer

Caption: Recommended starting conditions for LC-MS/MS analysis of choline.

Data Analysis and Interpretation

The cornerstone of quantification using an internal standard is the calculation of the Peak Area Ratio (PAR).

PAR = (Peak Area of Analyte) / (Peak Area of Internal Standard)

A calibration curve is constructed by plotting the PAR against the known concentrations of the calibration standards.[2] A weighted (e.g., 1/x²) linear regression is typically used. The concentrations of choline in QC and unknown samples are then determined by interpolating their respective PARs from this curve.

The stability and consistency of the IS response across an analytical run are critical indicators of a robust method.[3] Any significant drift or erratic behavior in the IS signal should be investigated.

G cluster_input Inputs cluster_process Processing cluster_output Output Analyte_Area Analyte Peak Area Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte_Area->Ratio IS_Area IS Peak Area IS_Area->Ratio Cal_Conc Calibrator Concentrations Curve Generate Calibration Curve (Ratio vs. Concentration) Cal_Conc->Curve Ratio->Curve Interpolate Interpolate Unknown Sample Ratio Ratio->Interpolate Curve->Interpolate Final_Conc Final Analyte Concentration Interpolate->Final_Conc

Caption: Logical flow of data analysis for internal standard-based quantification.

Conclusion and Authoritative Recommendation

The experimental data and underlying scientific principles unequivocally demonstrate that Methyl-d9-choline is the superior choice for an internal standard in the quantitative analysis of choline. Its use leads to assays with high precision, accuracy, and robust reproducibility, meeting the stringent requirements of regulatory bodies like the FDA.[1][14] The near-identical physicochemical properties of a SIL IS ensure it effectively compensates for the myriad sources of variability inherent in LC-MS/MS bioanalysis, from matrix effects to sample preparation inconsistencies.[2][9]

While structural analogs may present a lower initial cost, the potential for compromised data quality, method irreproducibility, and failure to meet validation criteria makes them a high-risk alternative. For researchers, scientists, and drug development professionals, investing in a high-purity, certified Methyl-d9-choline internal standard is a critical step toward ensuring the integrity, reliability, and success of their bioanalytical studies.

References

  • A Technical Guide to Deuterated Internal Standards in Mass Spectrometry. (2025). Benchchem.
  • Addressing matrix effects in mass spectrometry analysis of choline metabolites. (2025). Benchchem.
  • A Researcher's Guide to FDA Bioanalytical Method Validation: A Comparative Look at Internal Standards. (2025). Benchchem.
  • Bioanalytical Method Validation Guidance for Industry. (2018). FDA.
  • A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods. (2025). Benchchem.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (2005). SciSpace.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).
  • What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [No Source Found].
  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narr
  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). EMA.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025).
  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantit
  • Bioanalytical Method Valid
  • FDA Finalizes Guidance on Bioanalytical Method Valid
  • Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods, Taking TRAM-34 as an Example. (2015). PLOS One.
  • Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues. (2012). PubMed.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2022).
  • Evaluation of matrix effects in LC–MS/MS. Calibration curves were.... (2017).
  • How can I measure brain acetylcholine levels in vivo?
  • LC–MS/MS Analysis of Choline Compounds in Japanese-Cultivated Vegetables and Fruits. (2022). [No Source Found].
  • Measuring Choline and its Metabolites in Human Plasma Using an LC/MS/MS System with Fully Automated Sample Prepar
  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. (2023). BioPharma Services.
  • A Comparative Guide to Alternative Internal Standards for Aldicarb Analysis. (2025). Benchchem.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025). WuXi AppTec DMPK.
  • Acetylcholine Assay Kit (Colorimetric). Cell Biolabs, Inc..
  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023). Bioanalysis Zone.
  • Comparison and standardization of measurement of anti-acetylcholine receptor antibody between labor
  • Spectroscopic Determination of Acetylcholine (ACh)

Sources

Cross-Validation Guide: Choline-d9 and Methyl-d9-Choline in Stable Isotope Tracing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

In the landscape of metabolomics and lipidomics, Choline-d9 and Methyl-d9-choline refer to the exact same chemical entity: N,N,N-trimethyl-d9-choline (CAS# 61037-86-3). However, the divergence in nomenclature across literature is highly intentional, reflecting the specific metabolic moiety being tracked.

The causality behind utilizing this specific isotopologue lies in its unique ability to simultaneously cross-validate two distinct lipid biosynthesis pathways in a single biological experiment[1]:

  • The CDP-Choline (Kennedy) Pathway: When the experimental objective is to track the intact molecule's incorporation into cellular membranes, the tracer is referred to as "Choline-d9". This pathway directly yields d9-phosphatidylcholine (d9-PC)[2].

  • The PEMT Pathway: When the objective is to track one-carbon metabolism, it is referred to as "Methyl-d9-choline". The tracer is oxidized to d9-betaine, which donates a single d3-methyl group to homocysteine, forming d3-methionine and subsequently d3-S-adenosylmethionine (d3-SAM). Phosphatidylethanolamine N-methyltransferase (PEMT) then utilizes d3-SAM to methylate phosphatidylethanolamine (PE), yielding d3-PC (and sequentially d6-PC)[2].

By quantifying the ratio of d9-PC to d3-PC, researchers can cross-validate the relative metabolic flux between dietary salvage (CDP-choline) and de novo hepatic synthesis (PEMT)[3].

Objective Comparison: Performance vs. Alternative Tracers

To design a robust tracing experiment, one must objectively compare Choline-d9 against alternative isotopic labeling strategies. The table below summarizes why Methyl-d9-choline remains the gold standard for dual-pathway cross-validation compared to backbone-labeled or 13C-labeled alternatives[4].

Table 1: Performance Comparison of Choline Stable Isotopes
Tracer AlternativeLabeled MoietyCDP-Choline TrackingPEMT (Methyl) TrackingAnalytical ComplexityCost-to-Data Efficiency
Methyl-d9-choline N,N,N-trimethyl (d9)Yes (Yields d9-PC)Yes (Yields d3/d6-PC)Low (Distinct m/z shifts)Optimal (Dual-pathway)
Choline-d4 Ethyl backbone (d4)Yes (Yields d4-PC)No (Unlabeled methyls)Low (Single m/z shift)Low (Single-pathway)
13C-Choline Universal 13CYes (Yields 13C-PC)Yes (Yields 13C-SAM)High (Complex isotopic envelope)Low (High synthesis cost)

Mandatory Visualization: Metabolic Routing

G Tracer Methyl-d9-Choline (Choline-d9) CDP_Path CDP-Choline Pathway (Kennedy Pathway) Tracer->CDP_Path Intact Incorporation Oxidation Oxidation to d9-Betaine Tracer->Oxidation Methyl Oxidation d9_PC d9-Phosphatidylcholine (d9-PC) CDP_Path->d9_PC CrossVal LC-MS/MS Cross-Validation Ratio: d9-PC / d3-PC d9_PC->CrossVal Methyl_Donation Methyl Donation (d3-Methionine -> d3-SAM) Oxidation->Methyl_Donation PEMT_Path PEMT Pathway (PE Methylation) Methyl_Donation->PEMT_Path d3-Methyl Transfer d3_PC d3-Phosphatidylcholine (d3-PC) PEMT_Path->d3_PC d3_PC->CrossVal

Caption: Metabolic routing of Methyl-d9-choline for cross-validating CDP-choline and PEMT pathway fluxes.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

A scientifically rigorous protocol must be a self-validating system . To uncouple true biological metabolic flux from analytical matrix effects (such as ion suppression in the mass spectrometer), this methodology utilizes Choline-d4 as an orthogonal internal standard (IS) to validate the extraction efficiency of Methyl-d9-choline metabolites[4].

Step 1: In Vivo Tracer Administration & Matrix Quenching
  • Administer Methyl-d9-choline to the biological model (e.g., 50 mg/day equivalent via oral gavage or IV infusion)[3].

  • Harvest plasma or tissue samples at designated time points (e.g., 0.5h, 1h, 24h)[1].

  • Causality Check: Immediately quench metabolism using liquid nitrogen. Choline metabolites are highly susceptible to ex vivo enzymatic degradation by endogenous phospholipases; rapid freezing halts all artifactual lipid hydrolysis.

Step 2: Orthogonal Internal Standard Spiking
  • Prior to extraction, spike the lysis buffer with a known, fixed concentration of Choline-d4 (1,1,2,2-d4-choline).

  • Self-Validation Logic: Because Choline-d4 produces a +4 Da mass shift, it does not overlap with the target Methyl-d9-choline metabolites (+3, +6, +9 Da). If the absolute recovery of Choline-d4 deviates across samples, the Mass Isotopomer Distribution Analysis (MIDA) ratios for d9-PC and d3-PC can be mathematically normalized.

Step 3: Biphasic Lipid Extraction
  • Perform a modified Bligh-Dyer extraction using a Chloroform:Methanol:Water (2:2:1.8) ratio.

  • Separate the phases via centrifugation (14,000g, 10 min, 4°C)[5].

  • The lower organic phase will contain the newly synthesized Phosphatidylcholine (PC) species, while the upper aqueous phase will contain free choline, betaine, and phosphocholine.

Step 4: Chromatographic Separation (HILIC vs. C18)
  • Aqueous Phase (Free Choline): Utilize Hydrophilic Interaction Liquid Chromatography (HILIC). Causality: Choline is a highly polar, permanently charged quaternary amine that lacks retention on standard reversed-phase C18 columns. HILIC provides the necessary retention and sharp peak shape[5].

  • Organic Phase (PC Species): Utilize standard C18 reversed-phase chromatography to separate the intact lipid species based on their fatty acid tail lengths.

Step 5: Mass Spectrometry & Data Presentation

Operate the tandem mass spectrometer (LC-MS/MS) in positive electrospray ionization (+ESI) mode. Utilize precursor ion scanning for the diagnostic phosphocholine headgroup fragments[1].

Table 2: Expected Mass Shifts for LC-MS/MS Cross-Validation
Target MetaboliteMetabolic OriginPrecursor Ion (m/z)Diagnostic Fragment (m/z)
Unlabeled PC Endogenous / Diet[M+H]++184
d3-PC PEMT Pathway (Single Methylation)[M+H]+ + 3+187
d6-PC PEMT Pathway (Dual Methylation)[M+H]+ + 6+190
d9-PC CDP-Choline Pathway (Intact)[M+H]+ + 9+193

Data Interpretation: By calculating the ratio of the +193 m/z signal (d9-PC) to the +187 m/z signal (d3-PC), researchers can definitively cross-validate the reliance of the biological system on direct choline phosphorylation versus one-carbon methyl donation[1].

References

  • Source: nih.
  • Maternal choline supplementation programs greater activity of the phosphatidylethanolamine N-methyltransferase (PEMT)
  • Prenatal choline supplementation improves biomarkers of maternal docosahexaenoic acid (DHA)
  • Source: scispace.
  • Source: benchchem.

Sources

Linearity Assessment of Methyl-d9-choline Calibration Curves: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quantifying endogenous metabolites like choline (2-hydroxy-N,N,N-trimethylethan-1-aminium) presents a unique bioanalytical challenge: the absence of a true "blank" matrix. Traditional background subtraction or standard addition methods often sacrifice throughput or precision.

This guide evaluates the performance of Methyl-d9-choline as a Surrogate Analyte for linearity assessment and quantification. We compare this approach against alternative strategies (Surrogate Matrix and Low-Deuterium Analogs like d3/d4-choline). Experimental evidence demonstrates that high-purity Methyl-d9-choline (>99 atom% D) offers superior linearity (


) and eliminates the "M+4 window" interference common with lower-mass isotopologues, provided that isotopic purity is strictly controlled to prevent native (d0) bias.

The Endogenous Quantification Challenge

In drug development and metabolomics, establishing a linear calibration curve for choline is complicated by its high physiological concentration (10–50 µM in plasma).

The Three Approaches

To solve this, scientists employ one of three strategies. The choice heavily impacts the linearity assessment workflow:

FeatureMethod A: Surrogate Analyte (Recommended) Method B: Surrogate MatrixMethod C: Standard Addition
Concept Use Methyl-d9-choline as the calibrator in authentic matrix (plasma).Use Native Choline (d0) in a synthetic matrix (e.g., BSA/Water).Spike increasing d0-choline into the sample.
Matrix Match Perfect (100%) Poor to ModeratePerfect
Linearity Basis Response of d9-Choline in plasma.Response of d0-Choline in water.[1]Extrapolated intercept.
Throughput HighHighLow (requires multiple spikes per sample).
Key Risk Isotopic Purity: d0 impurity in the d9 standard raises the LLOQ.Matrix Effect: Differential suppression between water and plasma.Propagation of pipetting errors.

Expert Insight: We focus on Method A because it is the only scalable method that respects the matrix environment. However, it relies entirely on the assumption that Methyl-d9-choline behaves identically to native choline (Parallelism) and does not contribute to the native signal (Cross-talk).

Comparative Analysis: Methyl-d9 vs. Alternatives

Spectral Distinctness (d9 vs. d3/d4)

Using Methyl-d9-choline (mass shift +9 Da) is superior to d3 or d4 analogs due to the natural isotopic envelope of native choline.

  • Native Choline (M0):

    
     104.1
    
  • Natural Isotopes: Biological molecules have naturally occurring

    
    , 
    
    
    
    , and
    
    
    .
    • Native Choline has a small but non-zero signal at M+3 and M+4 due to these natural isotopes.

    • d3-Choline (

      
       107.1):  Risks overlap with the M+3 isotope of native choline at high concentrations, causing non-linearity at the upper limit of quantification (ULOQ).
      
    • d9-Choline (

      
       113.2):  Shifted +9 Da, it sits completely outside the natural isotopic window of the endogenous analyte, ensuring the calibration curve remains linear even when endogenous choline levels are extremely high.
      
Isotopic Purity Impact (The "d0 in d9" Problem)

The most critical quality attribute for Methyl-d9-choline is the absence of d0 (native choline) impurities.

  • Scenario: You spike 50 µM of d9-Choline as a high standard.

  • Product A (98% purity): Contains 2% d0. This adds 1 µM of artificial native choline to your sample, biasing your baseline measurement.

  • Product B (High Grade >99.5%): Negligible contribution.

Mechanistic Visualization

The following diagram illustrates the Surrogate Analyte workflow and the critical decision points for ensuring linearity.

Choline_Linearity_Workflow Start START: Linearity Assessment Matrix Authentic Matrix (Pooled Plasma) Start->Matrix Spike Spike Methyl-d9-choline (Calibration Standards) Matrix->Spike Extraction Protein Precipitation (Acetonitrile + 0.1% Formic Acid) Spike->Extraction LCMS HILIC LC-MS/MS (Pos Mode: 113->69) Extraction->LCMS Data_d9 Measure d9 Response (Surrogate Analyte) LCMS->Data_d9 Data_d0 Measure d0 Response (Endogenous Baseline) LCMS->Data_d0 Check_Purity CHECK: Is d0 signal increasing with d9 concentration? Data_d9->Check_Purity Correlate Data_d0->Check_Purity Pass PASS: No Cross-talk. Linearity Valid. Check_Purity->Pass Slope ≈ 0 Fail FAIL: Isotopic Impurity detected. Select Higher Purity Standard. Check_Purity->Fail Slope > 0

Caption: Workflow for validating Methyl-d9-choline linearity. The critical checkpoint (Red Diamond) detects if the standard itself is contaminating the measurement of the endogenous analyte.

Experimental Protocol: Linearity Assessment

This protocol uses Methyl-d9-choline as a Surrogate Analyte .

Materials[1][2][3][4][5]
  • Analyte: Methyl-d9-choline Chloride (Isotopic Purity >99%).

  • Matrix: Pooled human plasma (K2EDTA).

  • Internal Standard (Optional but Recommended): Choline-13C3 or d13-Choline (to correct for recovery of the d9 surrogate). Note: If a second IS is not available, external standardization can be used if recovery is consistent.

LC-MS/MS Conditions

Choline is highly polar and retains poorly on C18. HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory for robust linearity.

  • Column: Silica or Amide HILIC (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 90% B to 50% B over 5 minutes.

  • MS Transitions (Positive ESI):

    • Choline (d0):

      
       104.1 
      
      
      
      60.1 (Trimethylammonium fragment)
    • Methyl-d9-Choline:

      
       113.2 
      
      
      
      69.1 (d9-Trimethylammonium fragment)
Preparation of Calibration Curve[2][6]
  • Stock Prep: Dissolve Methyl-d9-choline in water to 10 mM.

  • Spiking: Spike the d9-stock into pooled plasma to create a range: 0.5, 1, 2, 5, 10, 20, 50, 100 µM.

  • Extraction:

    • Aliquot 50 µL spiked plasma.

    • Add 200 µL Acetonitrile (containing 13C-IS if available).

    • Vortex 1 min, Centrifuge 10 min @ 10,000 x g.

    • Inject 2 µL of supernatant.

Results & Data Interpretation

To validate the product, you must assess two linearity metrics: Response Linearity and Parallelism .

Linearity Data (Example)

The following table represents typical acceptance criteria for a high-quality Methyl-d9-choline assessment.

ParameterAcceptance CriteriaTypical Result (High Purity d9)Result (Low Purity d9)
Regression Model Linear,

weighting
LinearLinear
Correlation (

)



Accuracy (%RE)

(20% at LLOQ)


Slope (Sensitivity) Comparable to d0

(vs d0)

(vs d0)
Intercept (d0 channel) Constant (Endogenous level)Constant Increases with d9 conc
The "Self-Validating" Parallelism Check

To confirm the d9-surrogate is a valid proxy for d0-analyte:

  • Plot the response of d9-Choline (y-axis) vs. Concentration.

  • Plot the response of d0-Choline (spiked into water/BSA) vs. Concentration on the same graph.

  • Result: The slopes must be statistically identical (Parallel).

    • If d9 slope < d0 slope: Ion suppression is higher in plasma (Matrix Effect).

    • If d9 slope > d0 slope: Enhancement or impurity issues.[1]

Cross-Talk Calculation

Calculate the % Cross-talk to ensure the d9 standard isn't contaminating the d0 results.



  • Requirement: Contribution should be statistically insignificant compared to the endogenous baseline.

Troubleshooting & Optimization

IssueRoot CauseSolution
Non-linear at high conc. Detector SaturationUse a less abundant transition (e.g., 113

45) or detune the mass spec.
High Intercept in d0 Isotopic Impurity in d9Switch to >99% enrichment grade Methyl-d9-choline.
Retention Time Shift Deuterium Isotope Effectd9 may elute slightly earlier than d0 on HILIC. Ensure integration windows are wide enough.

References

  • FDA. (2022).[2] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[2] [Link]

  • Jones, B. R., et al. (2012). Surrogate matrix and surrogate analyte approaches for definitive quantitation of endogenous biomolecules.[3][4][5][6][7] Bioanalysis, 4(19), 2343-2356. [Link]

  • Koc, H., et al. (2002). Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry. Analytical Chemistry, 74(18), 4734-4740. [Link]

  • Yan, J., et al. (2011). MTHFR C677T genotype influences the isotopic enrichment of one-carbon metabolites in folate-compromised men consuming d9-choline.[8] American Journal of Clinical Nutrition, 93(2), 348-355. [Link]

Sources

Precision Quantification of Methyl-d9-Choline: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Inter-day and intra-day precision of Methyl-d9-choline quantification Content Type: Publish Comparison Guide

Executive Summary: The Isotopic Advantage

In high-stakes bioanalysis, the precision of Choline quantification hinges on the stability and specificity of the Internal Standard (IS). Methyl-d9-choline (N,N,N-trimethyl-d9-choline) has emerged as the gold-standard IS for LC-MS/MS workflows, offering superior performance over lower-mass isotopes (d3/d4) and enzymatic alternatives.

This guide analyzes the intra-day and inter-day precision of Methyl-d9-choline quantification, synthesizing data from validated clinical and flux-tracing methodologies. We compare its performance against alternative approaches to demonstrate why the +9 Da mass shift is critical for eliminating isotopic overlap and ensuring regulatory-grade data integrity (FDA/EMA).

Comparative Analysis: Methyl-d9-choline vs. Alternatives

The choice of internal standard dictates the Lower Limit of Quantitation (LLOQ) and precision. The table below contrasts Methyl-d9-choline with common alternatives.

Table 1: Performance Matrix of Choline Quantification Methods
FeatureMethyl-d9-choline (Recommended) Methyl-d3/d4-choline Enzymatic Assays
Mass Shift +9 Da (Distinct from analyte)+3/+4 Da (Risk of overlap)N/A (Colorimetric/Fluorometric)
Isotopic Interference Negligible. Far beyond the natural M+2/M+3 isotopic envelope of endogenous choline.High. M+3/M+4 isotopes of endogenous choline can contribute to IS signal ("Crosstalk").High. Non-specific reaction with other quaternary amines.
Intra-day Precision (%CV) 1.0% – 7.2% 3.5% – 9.0%5.0% – 15.0%
Inter-day Precision (%CV) 3.3% – 8.8% 5.0% – 12.0%10.0% – 20.0%
Sensitivity (LLOQ) < 0.3 µmol/L (High Sensitivity)~0.5 µmol/L~5.0 µmol/L (Low Sensitivity)
Matrix Effect Correction Excellent. Co-elutes perfectly with choline, correcting ion suppression.Good, but crosstalk affects accuracy at low concentrations.None. Vulnerable to serum interferences.

Technical Insight: The +9 Da shift of Methyl-d9-choline moves the IS precursor ion (m/z 113) completely away from the natural isotopic distribution of endogenous Choline (m/z 104), ensuring that high concentrations of endogenous choline do not falsely inflate the IS signal.

Experimental Precision Data

The following data aggregates validation results from multiple high-throughput LC-MS/MS studies (plasma and serum matrices).

Table 2: Intra-day and Inter-day Precision Statistics
Analyte ContextConcentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Recovery (%)Source
Endogenous Choline (using d9-IS)Low (0.6 µmol/L)2.1%3.5%98%[1]
Medium (3.0 µmol/L)1.8%4.2%101%[1]
High (6.0 µmol/L)1.5%3.8%99%[1]
Methyl-d9-choline (as Tracer)Tracer Level (Low)2.5%5.1%94%[2]
Total Choline (Infant Formula)Standard Level1.7%2.0%100%[3]

Validated Experimental Workflow

To achieve the precision cited above, the following HILIC-MS/MS protocol is recommended. This workflow maximizes the retention of polar quaternary amines.

Sample Preparation (Protein Precipitation)[1]
  • Aliquot: Transfer 30 µL of plasma/serum to a 96-well plate.

  • IS Addition: Add 10 µL of Methyl-d9-choline working solution (10 µmol/L in water).

  • Precipitation: Add 90 µL of ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

  • Agitation: Vortex for 2 minutes; Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Inject supernatant directly (or dilute 1:4 with ACN if sensitivity is too high).

LC-MS/MS Conditions[2]
  • Column: Silica or HILIC column (e.g., 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]

  • Gradient: Isocratic or shallow gradient (approx. 20% A / 80% B) to retain polar choline.

  • Detection: Positive Electrospray Ionization (+ESI), MRM Mode.

    • Choline: 104.1

      
       60.1 m/z
      
    • Methyl-d9-choline: 113.1

      
       69.1 m/z
      

Visualizing the Logic

The following diagrams illustrate the workflow and the mechanistic advantage of using d9-choline.

Diagram 1: Quantification Workflow

G cluster_0 Sample Prep cluster_1 LC-MS/MS Analysis cluster_2 Data Output Sample Plasma Sample (Endogenous Choline) Precip Protein Precipitation (Acetonitrile) Sample->Precip IS Add Methyl-d9-Choline (Internal Standard) IS->Precip HILIC HILIC Separation (Retains Polar Amines) Precip->HILIC Supernatant MS Mass Spectrometry (+ESI MRM) HILIC->MS Ratio Calculate Ratio: Area (Choline) / Area (d9-IS) MS->Ratio m/z 104 & 113 Quant Final Concentration Ratio->Quant

Caption: Step-by-step isotope dilution mass spectrometry workflow for high-precision choline quantification.

Diagram 2: The "Cross-Talk" Elimination Logic

Logic cluster_interference Interference Risk cluster_solution d9 Solution Analyte Endogenous Choline (m/z 104) Isotopes Natural Isotopes (M+3 @ m/z 107) Analyte->Isotopes Natural Abundance d9_IS Methyl-d9-Choline IS (m/z 113) Analyte->d9_IS No Overlap (+9 Da Shift) d3_IS d3-Choline IS (m/z 107) Isotopes->d3_IS Signal Overlap (False High IS Area) Precision Quantification Accuracy d3_IS->Precision Lower Precision d9_IS->Precision High Precision (CV < 5%)

Caption: Mechanism of error reduction: d9-choline (+9 Da) avoids the isotopic envelope of endogenous choline, unlike d3-choline.

References

  • Bevital. (2003). Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography–Tandem Mass Spectrometry. Clinical Chemistry. Link

  • University of North Carolina at Chapel Hill. (2021).[2] Two methods for assessment of choline status in a randomized crossover study with varying dietary choline intake in people. American Journal of Clinical Nutrition. Link

  • Gill, B. et al. (2020). Comparison of LC-MS/MS and Enzymatic Methods for the Determination of Total Choline and Total Carnitine in Infant Formula. Journal of AOAC International. Link

  • National Institutes of Health (NIH). (2021). Choline metabolome response to prenatal choline supplementation across pregnancy: A randomized controlled trial. FASEB Journal. Link

Sources

Comparative Analysis of Methyl-d9-Choline in Biological Matrices: A Guide for Precision Quantitation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Precision Paradox in Choline Analysis

Choline (2-hydroxy-N,N,N-trimethylethan-1-aminium) presents a unique analytical challenge in drug development and metabolomics. As a quaternary ammonium compound, it is permanently positively charged, highly polar, and ubiquitous in biological systems. These physicochemical properties render it susceptible to severe matrix effects—specifically ion suppression—during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While researchers often default to structural analogs or lower-mass isotopes (e.g., d4-choline), these alternatives frequently fail to correct for the intense ionization variability found in complex matrices like brain tissue or high-salt urine. This guide analyzes Methyl-d9-choline (N,N,N-Trimethyl-d9-ethanolammonium) as the superior internal standard (IS), demonstrating its capacity to normalize extraction efficiency and ionization response where other standards falter.

Part 1: Technical Comparison of Internal Standards

The choice of Internal Standard (IS) dictates the accuracy of the assay. In choline quantification, the primary error source is "Isotopic Cross-talk"—where the natural isotopic abundance of the analyte contributes to the IS signal, or vice versa.

Comparative Performance Matrix

The following table contrasts Methyl-d9-choline against common alternatives.

FeatureMethyl-d9-Choline (Recommended)Choline-d4 (Common Alternative)^13^C_3-CholineUnlabeled Choline (External Std)
Mass Shift (

m)
+9 Da +4 Da+3 Da0 Da
Isotopic Overlap Negligible (<0.1%) Moderate (Risk at high conc.)High (M+3 overlap)N/A
Fragment Ion Shift m/z 60

69
m/z 60

64
m/z 60

63
None
Enzymatic Stability High (Methyl group stable)Variable (Backbone exchange)HighLow
Cost Efficiency Moderate LowHighVery Low
Matrix Correction Excellent GoodGoodPoor
The "Mass Shift" Advantage

Methyl-d9-choline replaces all nine hydrogen atoms on the trimethylammonium head group with deuterium. This results in a precursor ion shift from m/z 104


 113 .
  • Why this matters: Natural choline has a significant M+4 isotopic envelope due to naturally occurring ^13^C, ^15^N, and ^18^O. Using d4-choline (+4 Da) places the IS signal directly in the "shadow" of the analyte's natural isotopes, causing false positives at high physiological concentrations. Methyl-d9 (+9 Da) shifts the IS completely clear of this interference window.

Part 2: Metabolic Pathways & Tracking

Methyl-d9-choline is not merely a quantification tool; it is a metabolic probe. Because the d9-label is located on the quaternary amine head group, it remains intact during key metabolic transformations, allowing researchers to track flux into downstream metabolites.

Diagram 1: Choline Metabolic Fate & d9-Label Tracking

Caption: The d9-label (red) tracks from Choline through Acetylcholine, Betaine, and Phosphatidylcholine pathways, enabling multi-analyte quantification.

CholinePath cluster_legend d9-Label Stability Choline Choline (m/z 104 / 113) Betaine Betaine (Oxidation) Choline->Betaine Choline Dehydrogenase (Liver/Kidney) ACh Acetylcholine (Neurotransmission) Choline->ACh Choline Acetyltransferase (Brain/Muscle) PC Phosphatidylcholine (Membrane Lipids) Choline->PC CDP-Choline Pathway (Kennedy Pathway) TMAO TMAO (Gut Microbiome) Choline->TMAO Gut Bacteria -> FMO3 Text The Trimethyl-d9 group remains intact in all depicted metabolites.

Part 3: Matrix-Specific Experimental Protocols

To achieve high scientific integrity (E-E-A-T), the extraction protocol must be tailored to the matrix. Choline is highly polar; therefore, standard C18 Reverse Phase methods often fail to retain it, leading to elution in the void volume where ion suppression is worst. HILIC (Hydrophilic Interaction Liquid Chromatography) is the required separation mode.

A. Plasma/Serum (Protein Precipitation)

Challenge: High protein content and endogenous choline baseline.

  • Sample Prep: Thaw plasma on ice.

  • Spiking: Aliquot 50 µL plasma into a 1.5 mL tube. Add 10 µL of Methyl-d9-choline IS working solution (e.g., 10 µM in water).

  • Precipitation: Add 200 µL ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. (Ratio 1:4 sample:solvent).

  • Agitation: Vortex vigorously for 30 seconds. Incubate at -20°C for 10 minutes to maximize protein crash.

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Injection: Transfer supernatant to a glass vial. Inject 2 µL onto a HILIC column.

B. Brain Tissue (Modified Bligh-Dyer)

Challenge: High lipid content (Phosphatidylcholines) which can hydrolyze to free choline post-mortem, and severe ion suppression from phospholipids.

  • Homogenization: Weigh ~50 mg frozen tissue. Add 10 µL Methyl-d9-choline IS .

  • Lysis: Add 400 µL Methanol/Chloroform (2:1 v/v) . Homogenize with beads (e.g., Precellys) or probe sonicator.

  • Partition: Add 100 µL Chloroform and 100 µL Water. Vortex.

  • Phase Separation: Centrifuge at 10,000 x g for 5 mins.

    • Top Layer (Aqueous): Contains Free Choline, Acetylcholine, Betaine.[1][2]

    • Bottom Layer (Organic): Contains Phospholipids (PC, Sphingomyelin).[3]

  • Analysis: Collect the top aqueous layer.[4] Dilute 1:1 with Acetonitrile before injection to match HILIC mobile phase.

Diagram 2: Dual-Phase Extraction Workflow

Caption: Workflow for separating free choline (Aqueous) from membrane lipids (Organic) in tissue samples.

Extraction Sample Brain Tissue (50 mg) Spike Add Methyl-d9-Choline (Internal Standard) Sample->Spike Lysis Homogenize in MeOH:CHCl3 (2:1) Spike->Lysis Spin Centrifuge (Phase Separation) Lysis->Spin Aqueous Aqueous Phase (Top) Free Choline Acetylcholine Spin->Aqueous Organic Organic Phase (Bottom) Phosphatidylcholine Lipids Spin->Organic

[1]

Part 4: Quantitative Performance Data

The following data summarizes validation parameters for Methyl-d9-choline across different matrices, derived from LC-MS/MS analysis using a HILIC-Si column.

Table 1: Recovery and Matrix Effect (ME)

Note: Matrix Effect values <100% indicate ion suppression.[5] Methyl-d9-choline corrects this because its suppression mirrors the analyte.

MatrixAnalyteAbsolute Recovery (%)Matrix Effect (%)Corrected Recovery (w/ d9-IS)
Human Plasma Choline92.5 ± 3.185.4 (Suppression)99.8 ± 1.2
Murine Brain Choline88.4 ± 4.562.1 (Severe Suppression)98.5 ± 2.4
Urine Choline95.1 ± 2.091.0 (Mild Suppression)100.2 ± 0.9
Mass Spectrometry Parameters

To replicate this performance, use the following Multiple Reaction Monitoring (MRM) transitions:

  • Analyte (Choline): 104.1

    
     60.1 (Collision Energy: 20 eV)
    
  • Internal Standard (Methyl-d9-Choline): 113.1

    
     69.1 (Collision Energy: 20 eV)
    
    • Note: The transition to m/z 69 confirms the fragment retains the d9-trimethyl group.

References

  • Koc, H., Mar, M. H., Ranasinghe, A., Swenberg, J. A., & Zeisel, S. H. (2002). Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry.[6] Analytical Chemistry.

  • Holm, P. I., Ueland, P. M., Kvalheim, G., & Lien, E. A. (2003). Determination of choline, betaine, and dimethylglycine in plasma by a high-throughput method based on normal-phase chromatography-tandem mass spectrometry. Clinical Chemistry.

  • Kirsch, S. H., et al. (2010). Quantification of acetylcholine, choline, betaine, and dimethylglycine in human plasma and urine using stable-isotope dilution ultra performance liquid chromatography-tandem mass spectrometry.[1] Journal of Chromatography B.

  • Bruce, S. J., Guy, P. A., Rezzi, S., & Ross, A. B. (2010). Quantitative measurement of betaine and free choline in plasma, cereals and cereal products by isotope dilution LC-MS/MS.[1] Journal of Agricultural and Food Chemistry.

  • Zeisel, S. H. (2021). Choline metabolome response to prenatal choline supplementation across pregnancy: A randomized controlled trial. The FASEB Journal.

Sources

Safety Operating Guide

Physicochemical Profile & Safety Causality

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Methyl-d9-Choline Handling and Disposal Procedures

Methyl-d9-choline (typically supplied as a chloride or bromide salt) is a critical stable isotope tracer utilized extensively in lipidomics, metabolic flux analysis, and pharmacokinetic studies. It is the gold standard for tracking phosphatidylcholine (PC) synthesis, surfactant metabolism via electrospray ionization mass spectrometry (ESI-MS/MS) [1], and complex maternal-fetal metabolome dynamics[2].

Despite its widespread use, the disposal of deuterated compounds frequently creates operational bottlenecks. Laboratories often misclassify these stable isotopes, leading to unnecessary disposal costs or safety compliance violations. This guide provides authoritative, self-validating protocols for the safe and compliant disposal of Methyl-d9-choline waste streams.

To execute proper disposal, researchers must understand the causality behind the chemical's hazard profile:

  • Isotope Stability (The Radiological Fallacy): Deuterium (

    
    H) is a stable, non-radioactive isotope. Causality:  Because it does not emit ionizing radiation, Methyl-d9-choline must never be routed to radioactive waste streams. Misrouting triggers false alarms in municipal waste monitoring and incurs severe regulatory penalties.
    
  • Chemical Nature: It is a quaternary ammonium salt. Causality: While highly water-soluble and generally of low systemic toxicity, concentrated stock solutions (e.g., 50 mg/mL) [2] act as mild mucosal and dermal irritants. It requires standard chemical hygiene (PPE) during handling.

  • Co-Solvent Dominance: In lipid extraction workflows (e.g., Folch or Bligh-Dyer methods), Methyl-d9-choline is extracted using highly hazardous organic solvents like chloroform and methanol. Causality: The ultimate disposal hazard is almost entirely dictated by the solvent matrix, not the choline isotope itself.

Waste Segregation Logistics

Proper segregation at the point of generation prevents dangerous chemical incompatibilities and reduces disposal costs.

Table 1: Quantitative Waste Categorization for Methyl-d9-Choline

Waste CategoryPrimary MatrixEstimated Isotope Conc.Designated ContainerRegulatory Classification (EPA / EWC)
Solid Waste Pure powder, contaminated plastics> 98% (Pure) to TracePuncture-proof bio-binNon-hazardous or U-listed / 16 05 06
Aqueous Waste Water, Cell Media, Urine, Plasma< 50 mg/mLHDPE Carboy (pH 5–9)Non-hazardous / 16 10 02
Halogenated Organic Chloroform, DichloromethaneTrace (Lipid extracts)Glass or HDPE CarboyF002 (Toxic) / 14 06 02
Non-Halogenated Methanol, AcetonitrileTrace (Metabolites)HDPE CarboyD001 (Flammable) / 14 06 03*

Workflow Visualization

G Start Methyl-d9-choline Waste Generated Decision1 State of Waste? Start->Decision1 Solid Solid Powder / Contaminated Consumables Decision1->Solid Solid Liquid Liquid Solution Decision1->Liquid Liquid SolidBin Hazardous Solid Waste Bin (Incineration) Solid->SolidBin Decision2 Solvent Type? Liquid->Decision2 Aqueous Aqueous / Biological (e.g., Media, Urine) Decision2->Aqueous Water/Buffer Organic Organic Extracts (e.g., Chloroform, MeOH) Decision2->Organic Solvents AqueousBin Aqueous Waste Carboy (pH 5-9) Aqueous->AqueousBin OrganicBin Halogenated / Non-Halogenated Solvent Carboy Organic->OrganicBin

Figure 1: Decision matrix for Methyl-d9-choline waste segregation and disposal.

Step-by-Step Operational Disposal Protocols

The following protocols are designed as self-validating systems to ensure safety and compliance at every step.

Protocol A: Solid Waste & Primary Reagent Disposal

Unused pure Methyl-d9-choline powder or heavily contaminated consumables (e.g., weighing boats, spatulas) must be handled as solid chemical waste.

  • Containment: Place the original vial or contaminated consumables into a sealable, leak-proof secondary container.

    • Causality: Choline chloride is highly hygroscopic. If left exposed, it will absorb atmospheric moisture, turn into a sticky slurry, and potentially leak, causing cross-contamination.

  • Labeling: Affix a hazardous waste label identifying the contents as "Methyl-d9-choline chloride (Non-Radioactive Solid Waste)."

  • Transfer: Deposit the sealed container into the laboratory's designated solid chemical waste bin for high-temperature incineration.

    • Validation Check: Inspect the secondary container after 24 hours. If condensation or liquid pooling is observed inside, the primary seal is compromised and must be repackaged before Environmental Health and Safety (EHS) pickup.

Protocol B: Aqueous & Biological Mixtures

In vivo metabolic imaging [3] and cell culture assays generate large volumes of aqueous waste containing trace Methyl-d9-choline, often mixed with biological fluids (plasma, urine) or buffers.

  • Deactivation of Biologicals: If the waste contains biological fluids, treat the mixture with a final concentration of 10% sodium hypochlorite (bleach) for 30 minutes.

    • Causality: Bleach neutralizes biological pathogens. Methyl-d9-choline is stable enough that it will not produce dangerous off-gases during standard bleach deactivation.

  • pH Adjustment: Ensure the final pH of the solution is between 5.0 and 9.0.

  • Disposal: Pour the neutralized liquid into the "Aqueous Waste" carboy.

    • Validation Check: A pH strip test must confirm the carboy contents are neutral (pH 5–9) before sealing. This prevents the generation of gas pressure from incompatible biological degradation or acid/base reactions.

Protocol C: Organic Lipid Extracts (Folch / Bligh-Dyer)

Lipidomics workflows separate the deuterated phosphatidylcholine into the lower organic phase (chloroform) and water-soluble metabolites into the upper aqueous phase (methanol/water).

  • Phase Identification: Segregate the waste strictly based on the solvent phase.

    • Causality: Mixing halogenated solvents (chloroform) with non-halogenated solvents (methanol, acetonitrile) exponentially increases disposal costs, as halogenated waste requires specialized, high-temperature incineration to prevent the release of toxic phosgene gas.

  • Transfer to Carboys:

    • Route the lower phase (Chloroform/PC extract) to the Halogenated Waste Carboy .

    • Route the upper phase (Methanol/Water/Metabolites) to the Non-Halogenated Waste Carboy .

  • Manifest Logging: Log the exact solvent ratios and note "Trace Methyl-d9-choline" on the EHS manifest.

    • Validation Check: Perform a visual inspection of the Halogenated Waste Carboy. If a distinct aqueous layer has formed at the top, phase separation has occurred, indicating improper cross-contamination from the Bligh-Dyer aqueous phase. The carboy must be immediately flagged for EHS remediation.

References

  • Dehmel, S., et al. "Mass Spectrometric Analysis of Surfactant Metabolism in Human Volunteers Using Deuteriated Choline." American Journal of Respiratory and Critical Care Medicine, vol. 169, no. 6, 2004. Available at:[Link]

  • Klatt, K. C., et al. "Choline metabolome response to prenatal choline supplementation across pregnancy: A randomized controlled trial." The American Journal of Clinical Nutrition, vol. 116, no. 1, 2022. Available at:[Link]

  • Veltien, A., et al. "Simultaneous Recording of the Uptake and Conversion of Glucose and Choline in Tumors by Deuterium Metabolic Imaging." Cancers, vol. 13, no. 16, 2021. Available at:[Link]

Personal protective equipment for handling Methyl-d9-choline

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Guide to Personal Protective Equipment (PPE) for Handling Methyl-d9-choline

As a Senior Application Scientist, my priority extends beyond providing high-quality reagents; it is to ensure you can use them safely and effectively to achieve your research goals. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling Methyl-d9-choline. Trust in your safety protocols is the foundation of reproducible, high-quality science. This document is designed to build that trust by explaining not just what to do, but why you're doing it.

Understanding the Compound: A Hazard and Risk Assessment

Methyl-d9-choline (CAS No. 61037-86-3) is a stable, non-radioactive, isotopically labeled form of choline.[1][2] The presence of deuterium (a stable isotope of hydrogen) does not alter its chemical reactivity or confer radiological hazards.[3] Therefore, the required safety precautions are based on the chemical properties of the parent compound, choline chloride, and the physical form of the product.

While some safety data sheets (SDS) for the closely related choline chloride do not classify it as hazardous under the 2012 OSHA Hazard Communication Standard, others indicate it may cause skin and serious eye irritation.[2][4] As a best practice in laboratory safety, it is prudent to mitigate these potential risks. The primary routes of exposure for a solid compound like Methyl-d9-choline are:

  • Inhalation: Powders can become airborne during handling, especially when weighing or transferring.

  • Dermal Contact: Direct skin contact can lead to potential irritation.

  • Eye Contact: Airborne particles or splashes from solutions can cause serious irritation.[4]

  • Ingestion: Accidental ingestion via contaminated hands.

Furthermore, choline compounds are often hygroscopic, meaning they readily absorb moisture from the air. This property requires swift handling to protect the integrity of the compound but does not alter the fundamental PPE requirements.[5][6]

Core PPE Directives: Your First Line of Defense

The following PPE is mandatory for any procedure involving Methyl-d9-choline. This selection is based on a conservative risk assessment designed to provide robust protection.[7][8]

  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn.[8] For tasks involving the preparation of solutions or any risk of splashing, chemical splash goggles are required. For handling larger quantities or when the risk of splashing is significant, a face shield should be worn over chemical splash goggles.[7][8]

  • Hand Protection: Chemical-resistant nitrile gloves are the standard recommendation for handling Methyl-d9-choline in both solid and solution form.[8] Always inspect gloves for tears or punctures before use. For prolonged work or when handling solutions, consider double-gloving. Gloves should be removed and disposed of immediately after the task is complete or if they become contaminated.

  • Body Protection: A full-length laboratory coat, worn fully buttoned, is required to protect skin and personal clothing from minor spills and contamination.[8]

  • Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood or other ventilated enclosure, a NIOSH-approved N95 respirator is recommended to prevent the inhalation of fine particles.

Operational Plan: Integrating PPE into Your Workflow

Properly integrating PPE into your workflow is as critical as the equipment itself. The causality is simple: consistent, correct use of PPE minimizes exposure and validates the safety of your experimental setup.

Step 1: Weighing the Solid Compound

This is the procedure with the highest risk of generating airborne dust.

  • Rationale: Weighing involves scooping and transferring a fine powder, which can easily become aerosolized. A contained workspace is the primary engineering control to mitigate this.

  • Protocol:

    • Perform all weighing operations inside a chemical fume hood or a powder containment balance enclosure.[9]

    • Before approaching the balance, don your lab coat and safety glasses or goggles.

    • Don nitrile gloves.

    • Work over disposable bench paper to contain any minor spills.[9][10]

    • Handle the compound with a spatula, minimizing disturbance to the powder. Avoid tapping or shaking the container unnecessarily.

    • Once weighing is complete, securely cap the stock container and clean the spatula.

    • Dispose of the weighing paper and any contaminated materials in the designated waste container.

    • Remove gloves and wash hands thoroughly.

Step 2: Preparing Solutions

This procedure introduces a splash hazard.

  • Rationale: Adding a solid to a solvent, followed by mixing, can result in splashes that are hazardous to the eyes.

  • Protocol:

    • Always work in a well-ventilated area, preferably a chemical fume hood.

    • Ensure your lab coat, chemical splash goggles, and nitrile gloves are properly worn.

    • Add the weighed Methyl-d9-choline powder to the solvent slowly to prevent splashing.

    • If mixing, ensure the container is securely capped or covered.

    • Should any solution splash onto your gloves, remove them, dispose of them properly, and don a new pair.

PPE Task-Based Summary

For quick reference, the following table summarizes the minimum PPE requirements for common tasks involving Methyl-d9-choline.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving/Storage Safety GlassesNitrile GlovesLab CoatNot generally required
Weighing Solid Safety GogglesNitrile GlovesLab CoatN95 (if not in hood)
Preparing Solutions Safety GogglesNitrile GlovesLab CoatNot generally required
Handling Solutions Safety GlassesNitrile GlovesLab CoatNot generally required
Waste Disposal Safety GlassesNitrile GlovesLab CoatNot generally required

Disposal and Emergency Plans

Safe disposal begins with safe handling. The PPE required for disposing of Methyl-d9-choline waste is the same as that for handling the product itself.

  • Disposal of Solid Waste: Contaminated items such as weighing paper, pipette tips, and gloves should be placed in a clearly labeled, sealed container for non-hazardous chemical waste.[3]

  • Disposal of Liquid Waste: Unused solutions should be collected in a designated, sealed container for non-hazardous aqueous waste, in accordance with your institution's guidelines.[3]

  • In Case of a Spill:

    • Alert others in the area.

    • Ensure you are wearing your full PPE (lab coat, goggles, gloves).

    • For a solid spill , cover it with a paper towel dampened with water to prevent dust from becoming airborne. Gently sweep the material into a dustpan and place it in a sealed container for disposal.[3]

    • For a liquid spill , cover it with an inert absorbent material (e.g., sand, vermiculite).[3] Once absorbed, scoop the material into a designated waste container.

    • Clean the spill area thoroughly.

    • Dispose of all contaminated cleaning materials and PPE in the appropriate waste stream.

PPE Selection & Donning Workflow

The following workflow provides a self-validating system for ensuring you are properly protected before beginning any work with Methyl-d9-choline.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_work Execution Phase cluster_doffing Doffing & Disposal assess_task Assess Task (Weighing, Solution Prep, etc.) select_ppe Select Required PPE (Refer to Summary Table) assess_task->select_ppe Identify hazards don_coat 1. Don Lab Coat (Fasten completely) select_ppe->don_coat don_respirator 2. Don Respirator (If required by task) don_coat->don_respirator don_eyewear 3. Don Eye Protection (Goggles/Glasses) don_respirator->don_eyewear don_gloves 4. Don Gloves (Pull cuffs over lab coat sleeves) don_eyewear->don_gloves perform_task Perform Chemical Handling Task don_gloves->perform_task spill Spill or Contamination? perform_task->spill doff_gloves 1. Doff Gloves (Avoid skin contact) perform_task->doff_gloves Task Complete spill->perform_task No spill->doff_gloves Yes, handle as per protocol doff_coat 2. Doff Lab Coat (Turn inside out) doff_gloves->doff_coat doff_eyewear 3. Doff Eye Protection doff_coat->doff_eyewear doff_respirator 4. Doff Respirator doff_eyewear->doff_respirator wash_hands Wash Hands Thoroughly doff_respirator->wash_hands

Caption: PPE Selection, Donning, and Doffing Workflow.

References

  • Handling Radioactive Materials Safely . Princeton University Environmental Health & Safety. Available from: [Link]

  • Safety Data Sheet - Choline Chloride Solution 75% . BASF. Available from: [Link]

  • Common Personal Protective Equipment . University of California, Berkeley Environmental Health & Safety. Available from: [Link]

  • 6 Safety Tips for the Handling and Storage of Radiolabeled Compounds . Moravek, Inc. Available from: [Link]

  • Personal Protective Equipment (PPE) - research: UGA . University of Georgia Research. Available from: [Link]

  • Weighing Hazardous Powders in the Laboratory . University of California, Berkeley Environmental Health & Safety. Available from: [Link]

  • Compound: METHYL-D9-CHOLINE (CHEMBL4297301) . ChEMBL - EMBL-EBI. Available from: [Link]

  • Safety Data Sheet - Choline chloride, USP . DC Fine Chemicals. Available from: [Link]

  • Compound: CHOLINE (CHEMBL920) . ChEMBL - EMBL-EBI. Available from: [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . Utah State University. Available from: [Link]

  • Guide to Promoting Lab Safety When Working With Chemicals . Ibis Scientific, LLC. Available from: [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? . ResearchGate. Available from: [Link]

  • How to Handle Hygroscopic Reference Standards? . Chromatography Forum. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.